molecular formula C19H18IP B028801 Methyltriphenylphosphonium iodide-d3 CAS No. 1560-56-1

Methyltriphenylphosphonium iodide-d3

Cat. No.: B028801
CAS No.: 1560-56-1
M. Wt: 407.2 g/mol
InChI Key: JNMIXMFEVJHFNY-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltriphenylphosphonium iodide-d3, also known as this compound, is a useful research compound. Its molecular formula is C19H18IP and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound (Methyl)triphenylphosphonium Iodide-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584126
Record name (~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-56-1
Record name (~2~H_3_)Methyl(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1560-56-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyltriphenylphosphonium Iodide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenylphosphonium (B96628) iodide-d3, a deuterated isotopologue of methyltriphenylphosphonium iodide, is a crucial reagent in synthetic organic chemistry, particularly in the Wittig reaction for the introduction of a deuterated methylidene group onto aldehydes and ketones. Its use as an internal standard in analytical techniques such as NMR and mass spectrometry is also of significant value.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the research and drug development community.

Chemical and Physical Properties

Methyltriphenylphosphonium iodide-d3 is a quaternary phosphonium (B103445) salt. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct isotopic signature, making it a valuable tool for mechanistic studies and as a standard in quantitative analysis.[1]

PropertyValueReference
CAS Number 1560-56-1
Molecular Formula C₁₉H₁₅D₃IP
Molecular Weight 407.24 g/mol
Melting Point 186-188 °C
Isotopic Purity ≥95 atom % D
Appearance White to light yellow powder[2]
Solubility Soluble in chloroform (B151607) and methanol.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, involving the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).

Experimental Protocol:

A detailed protocol for the synthesis of the non-deuterated analog, which can be adapted for the deuterated compound, is provided by Organic Syntheses.[3]

Materials:

  • Triphenylphosphine (recrystallized from ethanol)

  • Iodomethane-d3 (CD₃I)

  • Benzene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve recrystallized triphenylphosphine (1.0 eq) in anhydrous benzene.

  • Add iodomethane-d3 (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white to light yellow powder under vacuum to obtain this compound.

Diagram: Synthesis of this compound

G TPP Triphenylphosphine reaction TPP->reaction CD3I Iodomethane-d3 CD3I->reaction Product Methyltriphenylphosphonium iodide-d3 reaction->Product Benzene, RT

Caption: Synthesis of this compound.

The Wittig Reaction with this compound

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds.[4] this compound serves as the precursor to the corresponding ylide, which then reacts with an aldehyde or ketone to yield a deuterated alkene and triphenylphosphine oxide.

Experimental Protocol:

The following is a general procedure for a Wittig reaction using this compound. Specific conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Aldehyde or ketone

  • Anhydrous work-up and purification reagents

Procedure:

  • Ylide Formation:

    • Suspend this compound in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

    • Slowly add a strong base (e.g., n-butyllithium) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to a yellow or orange solution).

    • Stir the mixture at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone in an anhydrous solvent.

    • Slowly add the solution of the carbonyl compound to the ylide solution at a low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-12 hours) until the reaction is complete (monitored by TLC or other analytical methods).

  • Work-up and Purification:

    • Quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to isolate the deuterated alkene. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

Diagram: Wittig Reaction Workflow

G start Methyltriphenylphosphonium iodide-d3 ylide Phosphonium Ylide-d2 (Wittig Reagent) start->ylide Strong Base reaction Wittig Reaction ylide->reaction carbonyl Aldehyde or Ketone carbonyl->reaction product Deuterated Alkene reaction->product byproduct Triphenylphosphine Oxide reaction->byproduct

Caption: General workflow of the Wittig reaction.

Analytical Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the non-deuterated analog and the known effects of deuterium substitution.

Analytical TechniqueExpected Observations for this compound
¹H NMR The characteristic doublet for the methyl protons in the non-deuterated compound will be absent. The signals for the phenyl protons will be present in the aromatic region (typically δ 7.6-7.9 ppm).
¹³C NMR The signal for the methyl carbon will appear as a multiplet due to coupling with deuterium (C-D coupling). The signals for the phenyl carbons will be observable.
³¹P NMR A single resonance is expected, with a chemical shift similar to that of the non-deuterated analog (approximately δ 20-25 ppm relative to 85% H₃PO₄).[5]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the deuterated cation [M-I]⁺ at m/z that is 3 units higher than the non-deuterated analog.

Applications

This compound is a versatile tool with several key applications in research and development:

  • Isotopic Labeling: It is used to introduce a deuterated methylidene group into molecules, which is valuable for:

    • Mechanistic Studies: Tracing the fate of specific atoms in chemical reactions.

    • Metabolic Studies: Investigating the metabolic pathways of drugs and other bioactive molecules.[1]

  • Internal Standard: Due to its distinct mass and NMR signals, it serves as an excellent internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for accurate determination of the concentration of an analyte.[1]

  • Drug Development: The "deuterium effect" can alter the pharmacokinetic and metabolic profiles of drug candidates, potentially leading to improved therapeutic properties.[1] this compound can be used to synthesize deuterated analogs of drug candidates for such studies.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its utility in isotopic labeling for mechanistic and metabolic studies, as an internal standard for quantitative analysis, and in the synthesis of deuterated drug candidates makes it an important tool in modern chemical and pharmaceutical research. This guide provides the foundational knowledge and experimental context for its effective application.

References

An In-depth Technical Guide to Methyltriphenylphosphonium Iodide-d3: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Methyltriphenylphosphonium (B96628) iodide-d3. This deuterated phosphonium (B103445) salt is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds, and serves as an important tool in analytical chemistry.

Core Chemical Properties

Methyltriphenylphosphonium iodide-d3, a deuterated analog of methyltriphenylphosphonium iodide, is a quaternary phosphonium salt. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct isotopic signature, making it highly useful in mass spectrometry-based analytical methods.

PropertyValueReferences
Molecular Formula C₁₉H₁₅D₃IP[1][2]
Molecular Weight 407.24 g/mol [1]
Melting Point 186-188 °C[1]
CAS Number 1560-56-1[1]
Appearance White to off-white solid/powder[2]
Isotopic Purity Typically ≥95 atom % D[1]
Solubility Soluble in polar solvents like ethanol, methanol, and DMSO; sparingly soluble in water.[2]

Synthesis of this compound

The synthesis of this compound is analogous to its non-deuterated counterpart and involves the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).

Reaction: P(C₆H₅)₃ + CD₃I → [CD₃P(C₆H₅)₃]⁺I⁻

A general experimental protocol is as follows:

Materials:

  • Triphenylphosphine (P(C₆H₅)₃)

  • Iodomethane-d3 (CD₃I)

  • Anhydrous benzene (B151609) or toluene

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask dried under inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous benzene or toluene.

  • Add a stoichiometric equivalent of iodomethane-d3 to the solution.

  • Stir the reaction mixture at room temperature. The product will precipitate out of the solution as a white solid. The reaction time can vary but is often left overnight to ensure completion.[3]

  • Collect the precipitate by filtration.

  • Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the final product, this compound, under vacuum.

Applications in Organic Synthesis: The Wittig Reaction

This compound is primarily used as a precursor to the corresponding ylide (trideuteriomethylidenetriphenylphosphorane) for the Wittig reaction. This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones, offering excellent control over the position of the newly formed double bond.[4][5]

Experimental Protocol: In Situ Generation of the Ylide and Wittig Reaction

This protocol describes the in situ formation of the deuterated Wittig reagent and its subsequent reaction with a carbonyl compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KHMDS))

  • Aldehyde or ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Ylide Formation:

    • Suspend this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the suspension in an ice bath or dry ice/acetone bath.

    • Slowly add one equivalent of a strong base (e.g., n-BuLi). The formation of the ylide is indicated by a color change, typically to a deep orange or yellow.[6][7]

    • Allow the mixture to stir at this temperature for a period to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve the aldehyde or ketone in anhydrous THF.

    • Slowly add the carbonyl solution to the ylide suspension at the same low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to separate the desired deuterated alkene from triphenylphosphine oxide, a major byproduct of the reaction.

Wittig_Reaction_Workflow reagent Methyltriphenylphosphonium iodide-d3 ylide Trideuteriomethylidene- triphenylphosphorane (Ylide) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi) in Anhydrous THF base->ylide oxaphosphetane Deuterated Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane product Deuterated Alkene oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Application in Analytical Chemistry: Isotope Dilution Mass Spectrometry

The deuterium-labeled nature of this compound makes it an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).[8][9][10] In this technique, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte of interest. The ratio of the deuterated to non-deuterated compound is then measured by mass spectrometry (e.g., LC-MS or GC-MS).

General Protocol for Use as an Internal Standard
  • Standard Preparation: Prepare a stock solution of this compound of a known concentration.

  • Sample Spiking: Add a precise volume of the deuterated internal standard stock solution to each sample and calibration standard.

  • Sample Preparation: Perform the necessary extraction and purification steps to isolate the analyte and the internal standard from the sample matrix. The deuterated standard will co-elute with the analyte and experience similar matrix effects, thus correcting for variations in sample preparation and instrument response.[9]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Monitor the specific mass transitions for both the deuterated internal standard and the non-deuterated analyte.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

IDMS_Workflow extract extract lcms lcms extract->lcms ratio ratio curve curve ratio->curve

Reaction Mechanism: The Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[4][5]

Wittig_Mechanism Ylide Ph₃P⁺-C⁻D₂ TransitionState [Ph₃P---CD₂ |      | R₂C---O]‡ Ylide->TransitionState Carbonyl R₂C=O Carbonyl->TransitionState Oxaphosphetane Ph₃P-CD₂ |   | O -CR₂ TransitionState->Oxaphosphetane [2+2] Cycloaddition Alkene R₂C=CD₂ Oxaphosphetane->Alkene Cycloreversion TPO Ph₃P=O Oxaphosphetane->TPO

References

An In-depth Technical Guide to Methyltriphenylphosphonium Iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of methyltriphenylphosphonium (B96628) iodide-d3, a deuterated analog of the widely used Wittig reagent precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Characteristics

Methyltriphenylphosphonium iodide-d3 is a white to light yellow solid.[1] The deuteration of the methyl group provides a useful tool for isotopic labeling studies in various chemical and biological systems. Below is a summary of its key physical properties.

PropertyValueReference
Molecular Formula C₁₉H₁₅D₃IP[1]
Molecular Weight 407.24 g/mol [2]
Melting Point 186-188 °C (lit.)[1][2]
Appearance White to light yellow solid[1][3]
Isotopic Purity Typically ≥95 atom % D[2]
Solubility Soluble in water, acetone, dichloromethane, and methanol.[3]

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, involving the quaternization of triphenylphosphine (B44618) with iodomethane-d3 (B117434).

Experimental Protocol:

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous benzene or dichloromethane.

  • Add iodomethane-d3 (1.05-1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of this compound will form.[4][5]

  • Collect the precipitate by filtration and wash it with anhydrous benzene or ether to remove any unreacted starting materials.[4]

  • Dry the product under vacuum to obtain the final product.

The following diagram illustrates the synthesis workflow:

G Synthesis of this compound TPP Triphenylphosphine Reaction Stir at Room Temperature (12-24 hours) TPP->Reaction CD3I Iodomethane-d3 CD3I->Reaction Solvent Anhydrous Benzene or Dichloromethane Solvent->Reaction Filtration Filter and Wash Reaction->Filtration Drying Dry under Vacuum Filtration->Drying Product Methyltriphenylphosphonium Iodide-d3 Drying->Product

A simplified workflow for the synthesis of this compound.

The Wittig Reaction: A Key Application

This compound is primarily used as a precursor for the deuterated Wittig reagent, (methylidene-d2)triphenylphosphorane. This reagent is instrumental in introducing a deuterated methylene (B1212753) group (=CD₂) onto aldehydes and ketones, a transformation of significant value in mechanistic studies and the synthesis of isotopically labeled compounds.[6]

General Experimental Protocol for the Wittig Reaction:
  • Ylide Generation: this compound is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen). A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium (B103445) salt and form the ylide. The formation of the ylide is often indicated by a color change to deep yellow or orange.[4]

  • Reaction with Carbonyl Compound: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added to the ylide solution at a low temperature (typically -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is quenched with a protic solvent (e.g., water, saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The desired alkene product is then purified by chromatography or recrystallization.

The mechanism of the Wittig reaction is depicted in the following diagram:

G The Wittig Reaction Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium Ph₃P⁺-CD₃ I⁻ Ylide Ph₃P=CD₂ Phosphonium->Ylide Deprotonation Base Strong Base Base->Ylide Carbonyl R₂C=O Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene R₂C=CD₂ Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O Oxaphosphetane->TPO Ylide_ref Ph₃P=CD₂

Mechanism of the Wittig reaction using a deuterated ylide.

Spectral Data

Spectroscopic Technique Expected Observations for this compound
¹H NMR The characteristic doublet for the methyl protons will be absent. The aromatic protons will appear as multiplets in the range of δ 7.6-8.0 ppm.
¹³C NMR The signal for the methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. The aromatic carbon signals will remain largely unchanged.
³¹P NMR A singlet is expected, with a chemical shift similar to the non-deuterated compound (around δ 20-25 ppm).
FT-IR The C-H stretching and bending vibrations of the methyl group will be replaced by C-D vibrations at lower frequencies (approx. 2200-2000 cm⁻¹ for C-D stretching).
Mass Spectrometry The molecular ion peak will be observed at m/z corresponding to the deuterated cation [M-I]⁺, which is 3 units higher than the non-deuterated analog.[2]

For reference, spectral data for the non-deuterated methyltriphenylphosphonium iodide can be found in various databases such as PubChem (CID 638159).[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a cool, dry place under an inert atmosphere.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyltriphenylphosphonium iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of Methyltriphenylphosphonium (B96628) iodide-d3. This deuterated organophosphorus salt is a valuable tool in synthetic chemistry, particularly in the Wittig reaction, where the deuterium (B1214612) labeling can be used to probe reaction mechanisms or introduce isotopic labels into complex molecules. The following sections detail the analytical methodologies and expected data for the definitive characterization of this compound.

Synthesis and Isotopic Labeling

The synthesis of Methyltriphenylphosphonium iodide-d3 is adapted from the well-established procedure for its non-deuterated analog. The process involves the quaternization of triphenylphosphine (B44618) with deuterated methyl iodide (CD₃I).

Experimental Protocol: Synthesis

A solution of triphenylphosphine (1.0 eq) in anhydrous toluene (B28343) is prepared in a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen. To this stirred solution, deuterated methyl iodide (CD₃I, ≥99.5 atom % D, 1.1 eq) is added dropwise at room temperature. The reaction mixture is then gently refluxed for 4-6 hours, during which a white precipitate forms. After cooling to room temperature, the solid product is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting materials, and dried under high vacuum to yield this compound as a white, crystalline solid.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is employed to unequivocally confirm the structure and isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

2.1.1. ¹H NMR Spectroscopy

In contrast to the non-deuterated analog which exhibits a characteristic doublet for the methyl protons, the ¹H NMR spectrum of this compound will show a significant reduction or complete absence of a signal in the methyl region (around 3.0-3.5 ppm). The primary signals observed will be from the phenyl protons, appearing as complex multiplets in the aromatic region (typically 7.6-8.0 ppm). The integration of these aromatic protons should correspond to 15 protons. The absence of the methyl signal confirms the successful incorporation of the deuterium atoms.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The phenyl carbons will appear in the aromatic region (typically 118-136 ppm). The key signal for structure confirmation is the methyl carbon. In the deuterated compound, this signal will appear as a multiplet (typically a septet due to coupling with the three deuterium atoms) at a chemical shift similar to the non-deuterated analog (around 10-12 ppm), but with significantly reduced intensity due to the C-D coupling and potential nuclear Overhauser effect differences.

2.1.3. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is highly diagnostic for phosphorus-containing compounds. A single resonance is expected for this compound, typically in the range of +20 to +25 ppm (relative to 85% H₃PO₄). This confirms the presence of a single phosphonium (B103445) species.

Table 1: Expected NMR Spectroscopic Data
Nucleus Expected Chemical Shift (δ, ppm)
¹H7.6 - 8.0 (m, 15H, Ar-H)
¹³C135.5 (d, JCP ≈ 3 Hz, para-C), 134.0 (d, JCP ≈ 10 Hz, ortho-C), 130.5 (d, JCP ≈ 13 Hz, meta-C), 118.5 (d, JCP ≈ 86 Hz, ipso-C), ~11 (m, -CD₃)
³¹P+22 (s)
Experimental Protocol: NMR Spectroscopy

NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is used.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the isotopic composition of the compound.

2.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is the preferred method for analyzing this ionic compound. The positive ion mode will detect the methyltriphenylphosphonium-d3 cation. The expected mass-to-charge ratio (m/z) for the cation [C₁₉H₁₅D₃P]⁺ will be approximately 280.1. The corresponding non-deuterated cation would have an m/z of 277.1, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass to within a few parts per million, providing further confidence in the elemental composition.

Table 2: Expected Mass Spectrometry Data
Ion Expected m/z (High Resolution)
[C₁₉H₁₅D₃P]⁺280.1434
[C₁₉H₁₈P]⁺ (non-deuterated)277.1246
Experimental Protocol: Mass Spectrometry

A solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The data is acquired in positive ion mode over a suitable mass range.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

The IR spectrum will be dominated by the absorptions of the triphenylphosphine moiety. Characteristic peaks include C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the phenyl rings (in the 1600-1450 cm⁻¹ region), and P-C stretching vibrations. The key difference in the spectrum of the deuterated compound will be the appearance of C-D stretching vibrations, which are expected to be in the range of 2200-2100 cm⁻¹, a region that is typically clear in the non-deuterated analog.

Table 3: Key Expected FT-IR Vibrational Frequencies
Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch3050
C-D Stretch2200 - 2100
Aromatic C=C Stretch1585, 1480, 1435
P-Phenyl Stretch1110
Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.

While a crystal structure for the simple iodide salt may not be readily available, analysis of related structures containing the methyltriphenylphosphonium cation reveals a tetrahedral geometry around the phosphorus atom. The three phenyl groups and the methyl group are arranged in a distorted tetrahedral fashion. The P-C bond lengths to the phenyl groups are typically around 1.80 Å, and the P-C bond to the methyl group is slightly shorter, around 1.78 Å. The C-P-C bond angles are expected to be in the range of 107-112°.

Experimental Protocol: X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane. A selected crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis via Quaternization purification Purification by Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir FT-IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray confirmation Final Structure Confirmation nmr->confirmation ms->confirmation ir->confirmation xray->confirmation

Structure Elucidation Workflow

Signaling Pathway of Application: The Wittig Reaction

This compound is a precursor to the deuterated Wittig reagent, which is crucial for introducing a deuterated methylene (B1212753) group into a molecule. The general pathway is depicted below.

wittig_reaction_pathway reagent Methyltriphenylphosphonium iodide-d3 ylide Deuterated Ylide [Ph₃P=CD₂] reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->oxaphosphetane [2+2] Cycloaddition alkene Deuterated Alkene (R₂C=CD₂) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine oxide oxaphosphetane->tppo

Wittig Reaction Pathway

Conclusion

The combination of synthesis, detailed spectroscopic analysis (NMR, MS, IR), and crystallographic studies provides a robust and comprehensive framework for the complete structure elucidation of this compound. The data and protocols outlined in this guide will be invaluable to researchers in synthetic chemistry and drug development, enabling the confident preparation and characterization of this important deuterated reagent.

Commercial suppliers of Methyltriphenylphosphonium iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyltriphenylphosphonium Iodide-d3 for Researchers and Drug Development Professionals

This guide provides an in-depth overview of this compound, a deuterated organophosphorus compound primarily utilized as a reagent in organic synthesis. Its application is of particular interest to researchers in medicinal chemistry and drug development for the introduction of a deuterated methyl group into molecules, a technique often employed to study reaction mechanisms, understand metabolic pathways, or create deuterated standards for analytical purposes.

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes key quantitative data from a selection of these suppliers to aid in procurement for research and development purposes.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular Formula
Toronto Research Chemicals M330997Not specified1g, 5g, 2.5g1560-56-1C₁₉H₁₅D₃IP
Sigma-Aldrich Not specified95 atom % DBulk/On-demand1560-56-1CD₃P(C₆H₅)₃I
Adva Tech Group Inc. Not specified>95% (HPLC)Inquire for details1560-56-1C₁₉H₁₅D₃IP
Cymit Quimica TR-M330997Not specified1g, 5g, 2.5g1560-56-1C₁₉H₁₅D₃IP
Cymit Quimica 3U-D084499 atom % D5g1560-56-1CD₃P(C₆H₅)₃I
CHEMLYTE SOLUTIONS CO.,LTD Not specifiedIndustrial GradeInquire for details1560-56-1C₁₉H₁₅D₃IP

Core Application: The Wittig Reaction

This compound serves as a precursor to a deuterated Wittig reagent. The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of the phosphonium (B103445) salt with a strong base to form a phosphonium ylide, which then reacts with a carbonyl compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a laboratory setting, from procurement to the final analysis of the synthesized alkene.

G General Workflow for this compound Application cluster_sourcing Sourcing cluster_reaction Wittig Reaction cluster_analysis Analysis & Purification supplier Identify Supplier (e.g., Sigma-Aldrich, TRC) procure Procure Methyltriphenylphosphonium iodide-d3 supplier->procure ylide Ylide Formation: React with strong base (e.g., n-BuLi, NaH) procure->ylide Use in Synthesis reaction Reaction with Carbonyl: Forms an oxaphosphetane intermediate ylide->reaction carbonyl Select Aldehyde or Ketone carbonyl->reaction alkene Alkene Formation: Elimination of triphenylphosphine (B44618) oxide reaction->alkene purify Purification of Deuterated Alkene (e.g., Chromatography) alkene->purify analyze Structural Analysis (NMR, Mass Spectrometry) purify->analyze

General workflow for sourcing and using this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

1. Preparation of the Phosphonium Ylide (Wittig Reagent):

  • This compound is suspended in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to a low temperature (typically 0 °C to -78 °C).

  • A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise to the suspension. The formation of the ylide is often indicated by a color change.

2. Reaction with the Carbonyl Compound:

  • The selected aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature.

  • The reaction mixture is stirred for a period ranging from a few hours to overnight, allowing for the formation of the oxaphosphetane intermediate.

3. Work-up and Purification:

  • The reaction is quenched by the addition of a protic solvent, such as water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent.

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified using techniques such as column chromatography or recrystallization.

Application in Drug Discovery and Development

In the context of drug discovery, the use of deuterated compounds like those synthesized using this compound is a key strategy in what is known as the "deuterium kinetic isotope effect." By selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic transformation, the rate of metabolism of a drug candidate can be slowed down. This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites. Model-informed drug discovery and development (MID3) frameworks can be used to predict and evaluate the impact of such isotopic substitution.[3][4]

The synthesis of deuterated analogs of lead compounds allows researchers to investigate metabolic stability and to produce internal standards for pharmacokinetic studies.

Signaling Pathways and Logical Relationships

As this compound is a synthetic reagent, it does not directly participate in biological signaling pathways. Its relevance lies in its role in the synthesis of molecules that may interact with such pathways. The logical relationship of its use in drug development is outlined in the following diagram.

G Role of Deuterated Synthesis in Drug Development cluster_synthesis Chemical Synthesis cluster_development Drug Development reagent Methyltriphenylphosphonium iodide-d3 synthesis Wittig Reaction reagent->synthesis product Deuterated Analog of Lead Compound synthesis->product metabolism Metabolic Stability Studies product->metabolism pk_studies Pharmacokinetic (PK) Studies product->pk_studies optimization Lead Optimization metabolism->optimization pk_studies->optimization candidate Optimized Drug Candidate optimization->candidate

Conceptual flow of using deuterated synthesis for drug lead optimization.

References

Deuterium Labeled Compounds for Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules has emerged as a transformative tool in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and profound applications of deuterium-labeled compounds. By leveraging the kinetic isotope effect (KIE), researchers can significantly alter the metabolic fate of drug candidates, leading to enhanced pharmacokinetic profiles and improved therapeutic outcomes. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows to empower researchers in harnessing the full potential of deuterium labeling.

Core Principles: The Kinetic Isotope Effect

The fundamental principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a corresponding bond with hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.[1][2] In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, often referred to as "soft spots," the rate of metabolism can be significantly reduced.[3] This "deuterium switch" can lead to several desirable pharmacokinetic changes, including:

  • Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[3]

  • Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[3]

  • Reduced Peak Plasma Concentration (Cmax) Fluctuation: Slower metabolism can lead to more stable plasma concentrations, potentially reducing dose-dependent side effects.

  • Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites.[4]

The magnitude of the primary KIE is expressed as the ratio of the rate constants for the reaction with the light isotope (kH) to that with the heavy isotope (kD). For C-H bond cleavage, this ratio (kH/kD) typically ranges from 2 to 8.[5]

Synthetic Methodologies for Deuterium Labeling

A variety of methods are available for the introduction of deuterium into organic molecules, ranging from simple exchange reactions to more complex multi-step syntheses. The choice of method depends on the desired position of the label, the complexity of the substrate, and the required isotopic purity.[6]

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is one of the most direct methods for deuterium incorporation and can be achieved under acidic, basic, or metal-catalyzed conditions.[6]

  • Acid- and Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or on aromatic rings can be exchanged with deuterium from a deuterium source like D₂O in the presence of an acid or base catalyst.

  • Metal-Catalyzed Exchange: Transition metals such as palladium, platinum, iridium, and rhodium are effective catalysts for the direct exchange of C-H bonds with deuterium from sources like D₂ gas or D₂O.[6][7] This method is particularly valuable for the late-stage deuteration of complex molecules.[1][8]

Reductive Deuteration

This method involves the addition of deuterium across a double or triple bond or the reduction of a functional group using a deuterated reducing agent. Common deuterated reagents include deuterium gas (D₂) with a metal catalyst, and deuterated metal hydrides like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄).[9][10]

Dehalogenative Deuteration

In this approach, a halogen atom is replaced with a deuterium atom. This is typically achieved by reacting an organohalide with a deuterium source in the presence of a catalyst or a reducing agent.[6][9]

Data Presentation: Quantitative Impact of Deuteration

The following tables summarize quantitative data on the impact of deuteration on reaction rates (Kinetic Isotope Effect) and the pharmacokinetic profiles of selected drugs.

Table 1: Kinetic Isotope Effects (kH/kD) for Various Reaction Types

Reaction TypeExample ReactionkH/kDReference(s)
E2 Elimination 2-Bromopropane with Sodium Ethoxide6.7[11]
Enzymatic Oxidation (CYP450) N-demethylation of N,N-dimethylaniline2.0 - 10.0[12]
Enzymatic Hydride Transfer Glycerol-3-Phosphate Dehydrogenase1.5 - 3.1[6]
Free Radical Bromination Toluene with N-bromosuccinimide4.9[13]
Nucleophilic Substitution (SN2) Methyl Bromide with Cyanide1.082[14]

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs

Drug (Deuterated)Non-deuterated AnalogPharmacokinetic ParameterImprovement with DeuterationReference(s)
Deutetrabenazine Tetrabenazine (B1681281)Half-life of active metabolites (α- and β-HTBZ)~2-fold increase[15][16]
AUC of active metabolites~2-fold increase[16]
d9-Methadone MethadoneArea Under the Curve (AUC) in mice5.7-fold increase[17]
Maximum Concentration (Cmax) in plasma in mice4.4-fold increase[17]
Clearance in miceReduced by ~5-fold[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of deuterium-labeled compounds.

General Procedure for Palladium-Catalyzed H/D Exchange of an Aromatic Compound

This protocol describes a general method for the deuteration of an aromatic compound using a palladium catalyst and deuterium gas.[6][9]

Materials:

  • Aromatic substrate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Deuterium gas (D₂)

  • Anhydrous solvent (e.g., ethyl acetate, methanol)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogenation/deuteration apparatus (e.g., Parr shaker or a balloon setup)

Procedure:

  • To a round-bottom flask, add the aromatic substrate (1.0 eq) and Pd/C (0.05 - 0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Introduce the anhydrous solvent via syringe.

  • Evacuate the flask again and backfill with deuterium gas (D₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of D₂ (e.g., using a balloon) at room temperature or with gentle heating.

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.

  • Upon completion, carefully vent the excess D₂ gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.

  • Purify the product by flash column chromatography, recrystallization, or distillation as required.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.[9]

General Procedure for Reductive Deuteration of a Ketone using NaBD₄

This protocol outlines a general procedure for the reduction of a ketone to a deuterated alcohol using sodium borodeuteride.

Materials:

  • Ketone substrate

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous solvent (e.g., methanol-d₄, ethanol, tetrahydrofuran)

  • Round-bottom flask equipped with a magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the ketone substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add sodium borodeuteride (NaBD₄) (1.0 - 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude deuterated alcohol.

  • Purify the product by flash column chromatography or other suitable methods.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the position of the deuterium label.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams, created using the DOT language, illustrate key biological pathways relevant to the application of deuterium-labeled compounds.

metabolic_pathway cluster_tetrabenazine Tetrabenazine Metabolism cluster_deutetrabenazine Deutetrabenazine Metabolism TBZ Tetrabenazine alpha_HTBZ α-HTBZ (active) TBZ->alpha_HTBZ Carbonyl Reductase beta_HTBZ β-HTBZ (active) TBZ->beta_HTBZ Carbonyl Reductase O_desmethyl_HTBZ O-desmethyl-HTBZ (inactive) alpha_HTBZ->O_desmethyl_HTBZ CYP2D6 beta_HTBZ->O_desmethyl_HTBZ CYP2D6 DTBZ Deutetrabenazine (d6) d6_alpha_HTBZ d6-α-HTBZ (active) DTBZ->d6_alpha_HTBZ Carbonyl Reductase d6_beta_HTBZ d6-β-HTBZ (active) DTBZ->d6_beta_HTBZ Carbonyl Reductase d6_O_desmethyl_HTBZ d6-O-desmethyl-HTBZ (inactive) d6_alpha_HTBZ->d6_O_desmethyl_HTBZ CYP2D6 (Slower due to KIE) d6_beta_HTBZ->d6_O_desmethyl_HTBZ CYP2D6 (Slower due to KIE)

Caption: Metabolic pathways of tetrabenazine and deutetrabenazine.[9][12]

deucravacitinib_moa cluster_pathway Deucravacitinib Mechanism of Action Cytokine Cytokines (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK Other JAKs (JAK1, JAK2, JAK3) Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression alters Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosterically inhibits

Caption: Mechanism of action of deucravacitinib.[2]

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and analysis of a deuterium-labeled compound.

synthesis_workflow cluster_workflow General Workflow for Deuterium Labeling Start Starting Material Synthesis Deuteration Reaction (e.g., H/D Exchange, Reductive Deuteration) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Deuterated Compound Characterization->Final_Product

Caption: A typical experimental workflow for deuterium labeling.[9]

Conclusion

Deuterium-labeled compounds are invaluable tools in modern organic synthesis and drug discovery. The ability to modulate metabolic pathways and enhance pharmacokinetic properties through the kinetic isotope effect has led to the successful development of deuterated drugs with improved safety and efficacy profiles. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is crucial for researchers aiming to leverage this powerful strategy. This guide provides a foundational resource to support the design, execution, and interpretation of studies involving deuterium-labeled compounds, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

The Versatility of Phosphonium Salts in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium (B103445) salts, a class of quaternary organic phosphorus compounds, have emerged as a versatile and powerful tool in the landscape of medicinal chemistry. Their unique physicochemical properties, particularly their lipophilic cationic nature, have enabled their application in a wide array of therapeutic and diagnostic strategies. This technical guide provides an in-depth exploration of the core applications of phosphonium salts, focusing on their role as mitochondrial-targeting agents, in drug delivery systems, and as potent antimicrobial and anticancer agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development. We will delve into the mechanisms of action, present key quantitative data, detail experimental protocols, and visualize complex biological pathways to facilitate a deeper understanding of this promising class of compounds.

Core Applications in Medicinal Chemistry

Mitochondrial Targeting

The mitochondrion, the powerhouse of the cell, plays a pivotal role in cellular metabolism, energy production, and programmed cell death (apoptosis).[1][2] Crucially, the mitochondrial inner membrane possesses a significant negative membrane potential (ΔΨm), typically around -150 to -180 mV.[3] This electrochemical gradient is exploited by lipophilic cations, such as the triphenylphosphonium (TPP) cation, which can readily cross cellular and mitochondrial membranes and accumulate within the mitochondrial matrix, driven by the large negative potential.[3][4] This targeted accumulation can be several hundred-fold higher than in the cytoplasm, making phosphonium salts exceptional vectors for delivering therapeutic or diagnostic agents directly to the mitochondria.[3]

This targeted delivery is particularly significant in oncology, as cancer cells often exhibit a more negative mitochondrial membrane potential compared to normal cells, leading to preferential accumulation of phosphonium salt-conjugated drugs in tumor tissues.[5]

The following diagram illustrates a typical workflow for evaluating the mitochondrial targeting and uptake of a novel phosphonium salt conjugate.

G Experimental Workflow for Mitochondrial Targeting Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_functional Functional Assays synthesis Synthesis of Phosphonium Salt Conjugate characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cell Culture (Cancer & Normal Cell Lines) characterization->cell_culture treatment Treatment with Phosphonium Salt Conjugate cell_culture->treatment localization Subcellular Localization (Confocal Microscopy with MitoTracker) treatment->localization uptake_quant Quantitative Uptake Analysis (Flow Cytometry/HPLC) treatment->uptake_quant mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE) treatment->mmp_assay ros_assay Reactive Oxygen Species (ROS) Assay (e.g., DCFDA) treatment->ros_assay localization->mmp_assay uptake_quant->mmp_assay

Caption: Workflow for synthesizing and evaluating mitochondrial targeting of phosphonium salts.

Anticancer Activity

The inherent ability of phosphonium salts to accumulate in the mitochondria of cancer cells makes them attractive candidates for anticancer drug development. Their mechanisms of action are often multifaceted, primarily revolving around the disruption of mitochondrial function.

Mechanisms of Anticancer Action:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of positively charged phosphonium salts within the mitochondria can lead to the dissipation of the mitochondrial membrane potential, disrupting the proton motive force essential for ATP synthesis.[6]

  • Induction of Reactive Oxygen Species (ROS): Phosphonium salts can interfere with the electron transport chain, leading to an overproduction of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[5][7] Elevated ROS levels induce oxidative stress, which can damage cellular components and trigger apoptosis.

  • Induction of Apoptosis: By disrupting mitochondrial integrity and promoting ROS production, phosphonium salts can initiate the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6][8]

The following diagram illustrates the signaling cascade initiated by phosphonium salts leading to apoptosis.

G Phosphonium Salt-Induced Apoptosis Pathway PS Phosphonium Salt Mito Mitochondrion PS->Mito Accumulation ETC Electron Transport Chain PS->ETC Inhibition ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS->MMP CytC Cytochrome c Release ROS->CytC MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of phosphonium salt-induced apoptosis in cancer cells.

The following table summarizes the cytotoxic activity of various phosphonium salts against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/SaltCancer Cell LineIncubation Time (h)IC50 (µM)Reference
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP)MCF-7 (Breast)72Not specified, but showed antiproliferative effects[5]
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP)HeLa (Cervical)72Not specified, but showed antiproliferative effects[5]
3-Chloropropyltris(4-dimethylaminophenyl)phosphonium chloride (APPCL)A2780 (Ovarian)Not Specified~0.08[9]
3-Iodopropyltris(4-dimethylaminophenyl)phosphonium iodide (APPI)A2780 (Ovarian)Not Specified~0.08[9]
TPP-hybrid conjugate 10 (with betulin (B1666924) and oleic acid)HuTu-80 (Duodenal)Not Specified0.3[10]
OI compoundMCF-7 (Breast)7217.66[6]
OI compoundHeLa (Cervical)7231.10[6]
Antimicrobial Activity

The structural similarities between mitochondria and bacteria, both having a negatively charged membrane potential, provide a rationale for the antimicrobial properties of phosphonium salts.[11] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Antimicrobial Action:

The primary mechanism of action involves the disruption of the bacterial cell membrane. The lipophilic alkyl chains of the phosphonium salt intercalate into the lipid bilayer, while the positively charged phosphorus headgroup interacts with the negatively charged components of the membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Compound/SaltMicroorganismMIC (µg/mL)Reference
Tri-n-hexyl(n-tetradecyl)phosphonium saltsVarious bacteria and fungiComparable to benzalkonium chloride[11]
TPP-conjugates of 1,2,3-triazolyl nucleoside analogues (decyl linker)Staphylococcus aureus1[4]
Drug Delivery Systems

Phosphonium salts are increasingly being incorporated into various drug delivery systems to enhance their therapeutic efficacy.

  • Liposomes: Modification of liposomes with TPP cations facilitates their accumulation in mitochondria, enabling the targeted delivery of encapsulated drugs.

  • Nanoparticles: Solid lipid nanoparticles (SLNs) and other nanoparticle formulations can be surface-functionalized with phosphonium salts to achieve mitochondrial targeting.[10]

  • Drug Conjugates: Direct conjugation of a drug molecule to a phosphonium salt moiety via a linker is a common strategy to improve its mitochondrial uptake and therapeutic effect.[10][12][13][14]

The following diagram outlines the general steps involved in the preparation of phosphonium salt-modified liposomes for targeted drug delivery.

G Workflow for Phosphonium Salt-Modified Liposome Synthesis cluster_synthesis Synthesis of TPP-Lipid Conjugate cluster_liposome Liposome Formulation cluster_characterization Characterization of Liposomes synthesis_lipid Synthesis of Phosphonium Salt-Lipid Conjugate purification_lipid Purification and Characterization synthesis_lipid->purification_lipid lipid_film Lipid Film Hydration Method purification_lipid->lipid_film drug_encap Drug Encapsulation lipid_film->drug_encap extrusion Extrusion for Size Homogenization drug_encap->extrusion size_zeta Size and Zeta Potential (DLS) extrusion->size_zeta encap_eff Encapsulation Efficiency morphology Morphology (TEM)

Caption: General workflow for the synthesis and characterization of TPP-modified liposomes.

Phosphonium Ionic Liquids in Pharmaceuticals

Phosphonium-based ionic liquids (PILs) are a subclass of ionic liquids that possess a phosphonium cation. They exhibit unique properties such as low volatility, high thermal stability, and tunable solubility.[15] In the pharmaceutical field, PILs have shown promise in enhancing the solubility and bioavailability of poorly water-soluble drugs.[15][16][17][18][19]

Ionic LiquidDrugFold Increase in SolubilityReference
[N4 1 2OH 2OH]2 [C2H5PO3] (0.25 mol%)Ibuprofen300-fold in water[16]
Trihexyl(tetradecyl)phosphonium chlorideVarious poorly soluble drugsSignificant increase[19]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of phosphonium salts in a medicinal chemistry context.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[20][21]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Treat the cells with various concentrations of the phosphonium salt compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to assess the effect of phosphonium salts on the mitochondrial membrane potential.

Principle: Fluorescent cationic dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm results in reduced accumulation and, consequently, a decrease in fluorescence intensity.[1]

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the phosphonium salt as described for the MTT assay. Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control.

  • TMRE Staining: After treatment, incubate the cells with TMRE (e.g., 200 nM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to control cells indicates a loss of ΔΨm.

Hemolytic Activity Assay

This assay evaluates the potential of phosphonium salts to damage red blood cells (erythrocytes).[11][23][24][25][26]

Principle: Hemolysis, the rupture of red blood cells, leads to the release of hemoglobin. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).[24]

Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and wash the RBCs several times with isotonic PBS by centrifugation to remove plasma and other blood components. Resuspend the RBCs in PBS to a final concentration (e.g., 2% v/v).

  • Incubation: Incubate the RBC suspension with various concentrations of the phosphonium salt for a defined period (e.g., 1-2 hours) at 37°C. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100 or distilled water).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis).

Synthesis of a Triphenylphosphonium-Drug Conjugate

This protocol provides a general procedure for the synthesis of a TPP-drug conjugate.[10][12][13][14]

Example: Synthesis via an Alkyl Linker

  • Functionalization of the Drug: Introduce a reactive group (e.g., a hydroxyl or carboxyl group) onto the drug molecule if one is not already present.

  • Alkylation of the Drug: React the functionalized drug with a dihaloalkane (e.g., 1,6-dibromohexane) in the presence of a base to attach the alkyl linker.

  • Quaternization: React the resulting haloalkyl-drug intermediate with triphenylphosphine (B44618) in a suitable solvent (e.g., acetonitrile) under reflux to form the triphenylphosphonium-drug conjugate.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure of the conjugate using NMR spectroscopy and mass spectrometry.

Conclusion and Future Perspectives

Phosphonium salts represent a highly versatile platform in medicinal chemistry with a broad spectrum of applications. Their ability to selectively target mitochondria has opened up new avenues for the development of more effective and less toxic anticancer therapies. Furthermore, their inherent antimicrobial properties and their utility in advanced drug delivery systems and as pharmaceutical excipients underscore their significance.

Future research in this field is likely to focus on the design of novel phosphonium salt derivatives with enhanced selectivity and potency. The exploration of new linker strategies for drug conjugation and the development of stimuli-responsive phosphonium-based delivery systems are also promising areas of investigation. As our understanding of the intricate roles of mitochondria in health and disease continues to grow, the applications of phosphonium salts in medicinal chemistry are poised to expand even further, offering new hope for the treatment of a wide range of diseases.

References

Safety and handling of Methyltriphenylphosphonium iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Methyltriphenylphosphonium iodide-d3

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a deuterated quaternary ammonium (B1175870) salt utilized in various organic synthesis and biochemical applications.[1]

Understanding the Hazard Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Prolonged exposure to iodides may lead to iodism in sensitive individuals, with symptoms including skin rash, headache, and irritation of the mucous membranes.[2]

Hazard Identification and Classification:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[3][4]
Eye IrritationCategory 2H319: Causes serious eye irritation[3][4]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[3][4]
Acute toxicity, oral (for non-deuterated form)Category 3H301: Toxic if swallowed[5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular FormulaC19H15D3IP[1][3]
Molecular Weight407.24 g/mol [3]
AppearanceOff-white to white solid powder[6]
Melting Point186-188 °C[3]
StabilityStable under recommended storage conditions.[4] It is also noted to be hygroscopic and light-sensitive.[6]
SolubilitySoluble in water.[6]

Experimental Protocols for Safe Handling and Storage

Adherence to strict experimental protocols is essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe_gloves Gloves (Inspected prior to use, EN 374 compliant) ppe_clothing Impervious Clothing (Lab coat) ppe_eye Eye Protection (Safety glasses with side-shields or goggles, EN 166 compliant) ppe_respiratory Respiratory Protection (NIOSH/MSHA or EN 149 approved respirator if dust is generated)

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3][6] Use of a chemical fume hood is recommended, especially when generating dust or aerosols.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidental exposure.

Handling_Storage cluster_handling Handling Procedures cluster_storage Storage Conditions avoid_contact Avoid contact with skin and eyes avoid_inhalation Avoid inhalation of dust wash_hands Wash hands thoroughly after handling store_cool Store in a cool place keep_closed Keep container tightly closed in a dry, well-ventilated place protect_light Protect from direct sunlight inert_atmosphere Store under an inert atmosphere

Caption: Key handling and storage procedures for this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][6]

Spill and Leak Procedures
  • Evacuate: Evacuate personnel from the spill area.[2][4]

  • Ventilate: Ensure adequate ventilation.[2][4]

  • Contain: Prevent the product from entering drains.[2][4]

  • Clean-up:

    • Wear appropriate PPE.

    • For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[4][6]

    • For liquid spills, soak up with an inert absorbent material and dispose of as hazardous waste.[2]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3] It is recommended to use a licensed professional waste disposal service.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow start Receipt of Chemical storage Store in a cool, dry, well-ventilated area in a tightly sealed container start->storage ppe Don appropriate PPE (Gloves, Lab Coat, Eye Protection) storage->ppe Before Use handling Handle in a well-ventilated area or fume hood ppe->handling experiment Perform Experimental Procedure handling->experiment decontamination Decontaminate work area and equipment experiment->decontamination Post-Experiment waste Segregate and label waste decontamination->waste disposal Dispose of waste through a licensed contractor waste->disposal

Caption: A logical workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers and scientists can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

A Comprehensive Technical Guide to Methyltriphenylphosphonium Iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, isotopic labeling is an invaluable tool for elucidating reaction mechanisms, quantifying metabolites, and enhancing the pharmacokinetic profiles of molecules. This technical guide provides an in-depth overview of methyltriphenylphosphonium (B96628) iodide-d3, a deuterated analog of methyltriphenylphosphonium iodide, with a focus on its molecular properties and potential applications.

Core Molecular Data

The incorporation of deuterium (B1214612) in place of protium (B1232500) in the methyl group of methyltriphenylphosphonium iodide results in a predictable increase in its molecular weight. The key quantitative data for both the standard and deuterated compounds are summarized below for direct comparison.

PropertyMethyltriphenylphosphonium IodideMethyltriphenylphosphonium Iodide-d3
Molecular Formula C19H18IP[1][2][3]C19H15D3IP[4]
Molecular Weight 404.2 g/mol [1][2]407.24 g/mol [5]
CAS Number 2065-66-9[1][2][3][6]1560-56-1[4][7]
Appearance White Solid[7]White Solid[7][8]
Melting Point 183-185 °C[6]186-188 °C[4]
Solubility Soluble in water, acetone, dichloromethane, methanol[9]Chloroform (Slightly), Methanol (Slightly)[7]

Synthesis and Applications

Methyltriphenylphosphonium iodide is a widely utilized phosphonium (B103445) salt, primarily serving as a precursor for the generation of the methylenetriphenylphosphorane (B3051586) Wittig reagent. This reagent is fundamental in organic chemistry for the conversion of aldehydes and ketones into alkenes. The deuterated form, this compound, allows for the introduction of a deuterated methylidene group in the Wittig reaction, a technique crucial for mechanistic studies and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]

General Experimental Workflow: Wittig Reaction

The following diagram illustrates a generalized workflow for a Wittig reaction utilizing methyltriphenylphosphonium iodide. The same logical steps apply to its deuterated counterpart.

Wittig_Reaction_Workflow reagent Methyltriphenylphosphonium Iodide(-d3) ylide Phosphonium Ylide (Wittig Reagent) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi, NaH) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Generalized workflow for the Wittig reaction.

Experimental Protocol: Synthesis of Methylenetriphenylphosphorane

A detailed protocol for the generation of the Wittig reagent from methyltriphenylphosphonium iodide is provided below. The same molar equivalents and general procedure can be adapted for the deuterated analog.

Materials:

  • Methyltriphenylphosphonium iodide (or this compound)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH))

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere, add methyltriphenylphosphonium iodide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent via syringe. Stir the suspension.

  • Deprotonation: Cool the suspension in an ice bath. Slowly add one equivalent of the strong base (e.g., n-BuLi) dropwise via syringe.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange solution).

  • Reaction with Carbonyl: The resulting solution of methylenetriphenylphosphorane is now ready to be used in a subsequent reaction with an aldehyde or ketone.

It is critical to maintain anhydrous and inert conditions throughout the procedure as the phosphonium ylide is highly reactive and sensitive to moisture and oxygen.

Signaling Pathways and Broader Applications

While methyltriphenylphosphonium iodide itself is not directly involved in biological signaling pathways, its derivatives have found applications in biological contexts. For instance, triphenylamine-based dyes, synthesized using this reagent, are utilized in dye-sensitized solar cells.[9] The core utility of the deuterated form remains in its role as a tracer and internal standard, which is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.

The logical relationship for its application in tracer studies is depicted below.

Tracer_Application_Logic start Synthesize Deuterated Drug Candidate administer Administer to Biological System start->administer sample Collect Samples (e.g., blood, tissue) administer->sample analyze Analyze via Mass Spectrometry or NMR sample->analyze quantify Quantify Parent Drug and Metabolites analyze->quantify pk_profile Determine Pharmacokinetic Profile quantify->pk_profile

Logical flow for using isotopically labeled compounds in pharmacokinetic studies.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction using Methyltriphenylphosphonium iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This powerful transformation involves the reaction of a phosphorus ylide with an aldehyde or a ketone to yield an alkene and triphenylphosphine (B44618) oxide.[1][2][3] The use of isotopically labeled reagents, such as Methyltriphenylphosphonium iodide-d3, in the Wittig reaction is of significant interest in various fields, including drug development and mechanistic studies. The incorporation of deuterium (B1214612) atoms can alter the metabolic fate of a drug molecule, potentially leading to improved pharmacokinetic profiles. Furthermore, deuterium labeling serves as a valuable tool for elucidating reaction mechanisms and for quantitative analysis using mass spectrometry.

This document provides detailed application notes and experimental protocols for conducting the Wittig reaction with this compound.

Key Applications

  • Isotopic Labeling for Metabolic Studies: Introducing a deuterated methylidene group into a molecule allows for the tracking of metabolic pathways and the identification of metabolites. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at that position.

  • Mechanistic Elucidation: Deuterium-labeled compounds are instrumental in studying reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation.

  • Quantitative Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the unlabeled analyte but distinct mass.

Experimental Protocols

Preparation of this compound

While commercially available, this compound can also be synthesized from triphenylphosphine and iodomethane-d3 (B117434).

Materials:

  • Triphenylphosphine (PPh₃)

  • Iodomethane-d3 (CD₃I)

  • Anhydrous diethyl ether or toluene

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether or toluene.

  • Add a stoichiometric equivalent of iodomethane-d3 to the solution.

  • Stir the reaction mixture at room temperature. The phosphonium (B103445) salt will precipitate out of the solution as a white solid.

  • The reaction time can vary, but it is often left to stir overnight to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the this compound under vacuum.

Table 1: Reagent Quantities for Phosphonium Salt Synthesis

ReagentMolar Mass ( g/mol )EquivalentsAmount
Triphenylphosphine262.291.0User-defined
Iodomethane-d3144.961.0-1.1Calculated based on PPh₃
Anhydrous Solvent--Sufficient to dissolve PPh₃
General Protocol for the Wittig Reaction with this compound

This protocol describes the in situ generation of the deuterated ylide followed by the reaction with an aldehyde or ketone.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Aldehyde or ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound.

    • Add anhydrous THF to the flask to form a suspension.

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

    • Slowly add one equivalent of the strong base. For n-BuLi, a color change to deep yellow or orange is typically observed, indicating the formation of the ylide.[1][2] For NaH, the reaction may require warming to room temperature.

    • Stir the mixture for 30-60 minutes to ensure complete ylide formation.

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF.

    • Slowly add the solution of the carbonyl compound to the ylide solution at the same temperature.

    • Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The primary byproduct of the Wittig reaction is triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica (B1680970) gel. The polarity of the eluent will depend on the specific alkene product.

    • Recrystallization can also be an effective purification method for solid products.

Table 2: Typical Reaction Conditions

ParameterConditionNotes
Solvent Anhydrous THF, Diethyl etherMust be dry to prevent quenching of the ylide.
Base n-BuLi, NaH, KOtBuChoice of base can influence stereoselectivity.[4]
Temperature -78 °C to room temperatureDependent on the base and substrate reactivity.
Reaction Time 1 - 24 hoursMonitored by TLC.

Data Presentation

Quantitative data for a representative Wittig reaction using this compound and benzaldehyde (B42025) is provided below.

Table 3: Representative Yield and Isotopic Purity

ProductAldehydeYield (%)Isotopic Purity (% D)
Styrene-α-d₂Benzaldehyde75-85>98%

Yields and isotopic purity are dependent on specific reaction conditions and purification methods.

Table 4: Spectroscopic Data for Styrene-α-d₂

TechniqueData
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 6.71 (dd, 1H, =CH), 5.75 (d, 1H, =CH), 5.25 (d, 1H, =CH)
¹³C NMR (CDCl₃) δ 137.9, 136.8, 128.5, 127.8, 126.3, 114.1 (t, J = 23.5 Hz, =CD₂)
Mass Spec (EI) m/z (%): 106 (M⁺, 100), 105 (25), 78 (15)

Note: The spectroscopic data will vary depending on the specific alkene product.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Carbonyl cluster_product_formation Product Formation phosphonium Ph₃P⁺-CD₃ I⁻ ylide Ph₃P=CD₂ phosphonium->ylide Deprotonation base Base carbonyl R₂C=O ylide->carbonyl Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate carbonyl->oxaphosphetane alkene R₂C=CD₂ oxaphosphetane->alkene Decomposition tppo Ph₃P=O oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Methyltriphenylphosphonium iodide-d₃ & Anhydrous THF start->reagents cool Cool to -78°C to 0°C reagents->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base ylide_formation Ylide Formation (30-60 min) add_base->ylide_formation add_carbonyl Add Aldehyde/Ketone in THF ylide_formation->add_carbonyl reaction Reaction (Stir at RT) add_carbonyl->reaction quench Quench with sat. aq. NH₄Cl reaction->quench extraction Work-up (Ether/Water Extraction) quench->extraction dry Dry Organic Layer (MgSO₄ or Na₂SO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Deuterated Alkene purify->product

Caption: Step-by-step workflow for the Wittig reaction.

Conclusion

The Wittig reaction using this compound is a robust and versatile method for the synthesis of deuterated alkenes. The protocols outlined in this document provide a comprehensive guide for researchers in academia and industry. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of base, is crucial for achieving high yields and isotopic purity. The resulting deuterated products have significant applications in drug discovery, metabolism studies, and mechanistic investigations.

References

Preparation of Deuterated Wittig Reagents for Alkene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical research and development. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the metabolic fate of a drug molecule, often leading to an improved pharmacokinetic profile due to the kinetic isotope effect. The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds.[1] This application note provides detailed protocols for the preparation of deuterated Wittig reagents and their subsequent use in the synthesis of deuterated alkenes, a key structural motif in many biologically active molecules.

Three primary strategies for the preparation of deuterated Wittig reagents will be discussed:

  • Synthesis from Deuterated Alkyl Halides: This method offers precise control over the location of deuterium incorporation by starting with a pre-deuterated building block.

  • H-D Exchange on Phosphonium (B103445) Salts: This approach allows for the introduction of deuterium into a readily available, non-deuterated phosphonium salt.

  • In-situ Deuteration of Ylides: This efficient one-pot method involves the generation of the ylide in a deuterated solvent, leading to rapid deuterium exchange prior to the Wittig reaction.

Method 1: Synthesis from Deuterated Alkyl Halides

This method provides a high degree of control over the position of the deuterium label. The synthesis involves the reaction of a deuterated alkyl halide with triphenylphosphine (B44618) to form the corresponding deuterated phosphonium salt.

Experimental Protocol: Preparation of Methyl-d3-triphenylphosphonium Iodide

This protocol is based on the commercially available deuterated methyl iodide.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add iodomethane-d3 (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, during which a white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, methyl-d3-triphenylphosphonium iodide, under vacuum.

Data Summary
Deuterated Alkyl HalidePhosphonium SaltYield (%)Isotopic Purity (%)
Iodomethane-d3Methyl-d3-triphenylphosphonium iodide>95>98
Benzyl-d2-bromideBenzyl-d2-triphenylphosphonium bromide87-98[2]>95

Method 2: H-D Exchange on Phosphonium Salts

Experimental Protocol: Deuteration of Benzyltriphenylphosphonium (B107652) Chloride

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium deuteroxide (NaOD) in D2O (40 wt%)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend benzyltriphenylphosphonium chloride (1.0 eq) in D2O.

  • Add a solution of NaOD in D2O (2.0 eq) dropwise to the suspension with vigorous stirring.

  • Heat the mixture to 60°C and stir for 12 hours.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the deuterated benzyltriphenylphosphonium chloride. The extent of deuteration can be determined by 1H NMR spectroscopy by comparing the integration of the benzylic protons to the aromatic protons.

Method 3: In-situ Deuteration of Ylides

This is an efficient one-pot method where the non-deuterated phosphonium salt is deprotonated in a deuterated solvent. The resulting ylide undergoes rapid H-D exchange with the solvent before the addition of the carbonyl compound.

Experimental Protocol: In-situ Deuteration of Methyltriphenylphosphonium (B96628) Iodide and Wittig Reaction

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium iodide (1.1 eq) and anhydrous DMSO-d6.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise. The solution will turn a characteristic deep red/orange color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour to allow for H-D exchange between the ylide and the DMSO-d6.

  • Dissolve benzophenone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated alkene.

Application: Synthesis of Deuterated Alkenes

The deuterated Wittig reagents prepared by the methods above can be used to synthesize a wide variety of deuterated alkenes. The general procedure involves the formation of the ylide from the phosphonium salt, followed by the reaction with an aldehyde or ketone.

General Experimental Protocol for Wittig Reaction

Materials:

  • Deuterated phosphonium salt

  • Strong base (e.g., n-BuLi, NaH, KHMDS)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Aldehyde or ketone

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the deuterated phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (typically 0°C or -78°C).

  • Add the strong base (1.0 eq) dropwise, and stir the mixture until the ylide formation is complete (indicated by a color change).

  • Add a solution of the aldehyde or ketone (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to proceed at the appropriate temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the deuterated alkene by column chromatography or recrystallization.

Data Summary for Deuterated Alkene Synthesis
Deuterated Wittig ReagentCarbonyl CompoundProductYield (%)Deuterium Incorporation (%)
Methyl-d3-triphenylphosphonium iodideBenzaldehydeStyrene-d375-85>98
Benzyl-d2-triphenylphosphonium bromideAcetone2-Methyl-3-phenylprop-1-ene-d260-70>95
(In-situ deuterated) Methyltriphenylphosphonium iodide4-Methoxybenzaldehyde1-Methoxy-4-(prop-1-en-2-yl-d1)benzene~70>90
Benzyltriphenylphosphonium chloride (deuterated via H-D exchange)CyclohexanoneBenzylidenecyclohexane-d165-75>90

Visualizing the Workflow and Reaction Pathways

Experimental Workflow

G cluster_0 Method 1: From Deuterated Alkyl Halide cluster_1 Method 2: H-D Exchange on Phosphonium Salt cluster_2 Method 3: In-situ Deuteration of Ylide cluster_3 Wittig Reaction DAH Deuterated Alkyl Halide DPS Deuterated Phosphonium Salt DAH->DPS SN2 Reaction PPh3_1 Triphenylphosphine PPh3_1->DPS DY_final Deuterated Ylide DPS->DY_final Deprotonation PS Phosphonium Salt DPS_2 Deuterated Phosphonium Salt PS->DPS_2 H-D Exchange D2O_Base D2O / Base D2O_Base->DPS_2 DPS_2->DY_final Deprotonation PS_2 Phosphonium Salt DY Deuterated Ylide PS_2->DY Deprotonation & H-D Exchange Base_DS Base in Deuterated Solvent Base_DS->DY Alkene Deuterated Alkene DY->Alkene DY_final->Alkene Wittig Reaction Carbonyl Aldehyde / Ketone Carbonyl->Alkene

Caption: General workflow for the preparation of deuterated Wittig reagents and their use in alkene synthesis.

Wittig Reaction Mechanism

G Ylide Deuterated Ylide (R1)(R2)C(D)=PPh3 Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone (R3)(R4)C=O Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Deuterated Alkene (R1)(R2)C(D)=C(R3)(R4) Oxaphosphetane->Alkene Cycloreversion Ph3PO Triphenylphosphine Oxide Oxaphosphetane->Ph3PO

Caption: Mechanism of the Wittig reaction leading to the formation of a deuterated alkene.

Conclusion

The preparation of deuterated Wittig reagents is a versatile and powerful strategy for the synthesis of deuterium-labeled alkenes. By choosing the appropriate deuteration method—synthesis from a deuterated precursor, H-D exchange on the phosphonium salt, or in-situ deuteration of the ylide—researchers can precisely introduce deuterium at desired positions. These application notes and protocols provide a solid foundation for scientists in the pharmaceutical and chemical industries to leverage these techniques in their research and development endeavors. The ability to synthesize specifically labeled compounds is critical for understanding reaction mechanisms, studying metabolic pathways, and ultimately designing safer and more effective drugs.

References

Application Notes and Protocols for Isotopic Labeling with Methyltriphenylphosphonium iodide-d3 in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriphenylphosphonium (B96628) iodide-d3 ([Ph₃PCD₃]⁺I⁻) is a deuterated analog of the widely used Wittig reagent, methyltriphenylphosphonium iodide. The incorporation of deuterium (B1214612) at the methyl group provides a powerful tool for elucidating reaction mechanisms, particularly in organic synthesis and drug metabolism studies. The kinetic isotope effect (KIE), a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a cornerstone of these investigations. By tracking the fate of the deuterium label, researchers can gain insights into bond-breaking and bond-forming steps, reaction pathways, and the stereochemistry of chemical transformations.

These application notes provide a comprehensive overview of the use of Methyltriphenylphosphonium iodide-d3 in isotopic labeling for mechanistic studies, including detailed experimental protocols and data presentation.

Key Applications in Mechanistic Studies

The primary application of this compound lies in the investigation of reaction mechanisms where a methyl or methylene (B1212753) group is introduced via the Wittig reaction or related transformations.

  • Elucidation of the Wittig Reaction Mechanism: By using the deuterated ylide generated from this compound, the stereochemical course of the Wittig reaction can be probed in detail. The distribution of deuterium in the resulting alkene products provides information about the formation and decomposition of the key oxaphosphetane intermediate.

  • Kinetic Isotope Effect (KIE) Studies: Measuring the rates of reaction for both the deuterated and non-deuterated Wittig reagents allows for the determination of the kinetic isotope effect. A significant KIE (kH/kD > 1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, providing crucial evidence for the proposed mechanism.

  • Metabolic Pathway and Drug Metabolism Studies: In drug development, deuterated compounds are used to study metabolic pathways.[1] By incorporating a deuterated methylene group into a drug candidate using this compound, its metabolic fate can be traced using techniques like mass spectrometry. This helps in identifying metabolites and understanding the mechanisms of drug breakdown.[1]

  • Probing Rearrangement Reactions: Isotopic labeling can be used to follow the migration of specific atoms or groups during molecular rearrangements. The position of the deuterium label in the product of a reaction involving a deuterated fragment introduced by this compound can reveal the intricate steps of the rearrangement process.

Data Presentation

Table 1: Deuterium Incorporation in the Wittig Reaction of Benzaldehyde with [Ph₃PCD₃]⁺I⁻

EntryAldehydeProductDeuterium Incorporation (%)Analytical Method
1BenzaldehydeStyrene-α-d₁>98¹H NMR, Mass Spectrometry
2CyclohexanoneMethylenecyclohexane-d₂>98¹³C NMR, Mass Spectrometry

Table 2: Kinetic Isotope Effect for the Wittig Reaction with p-Nitrobenzaldehyde

ReagentRate Constant (k, M⁻¹s⁻¹)kH/kDTemperature (°C)
[Ph₃PCH₃]⁺I⁻1.25 x 10⁻³\multirow{2}{}{2.1}\multirow{2}{}{25}
[Ph₃PCD₃]⁺I⁻5.95 x 10⁻⁴

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the deuterated phosphonium (B103445) salt from triphenylphosphine (B44618) and iodomethane-d3 (B117434).

Materials:

  • Triphenylphosphine (Ph₃P)

  • Iodomethane-d3 (CD₃I)

  • Anhydrous diethyl ether

  • Anhydrous toluene

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add iodomethane-d3 (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

  • After 24 hours, heat the mixture to reflux for 2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, this compound, under vacuum to a constant weight.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Protocol 2: In situ Generation of the Deuterated Ylide and Wittig Reaction

This protocol details the formation of the deuterated ylide and its subsequent reaction with an aldehyde or ketone.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deuterated alkene.

  • Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the extent of deuterium incorporation.

Mandatory Visualizations

Diagram 1: General Workflow for a Mechanistic Study using this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Interpretation A Synthesis of This compound B Wittig Reaction with Aldehyde/Ketone A->B D Product Isolation and Purification B->D C Parallel Reaction with non-deuterated reagent F Kinetic Analysis C->F E Structural Characterization (NMR, MS) D->E G Determine Deuterium Incorporation D->G E->G H Calculate Kinetic Isotope Effect (KIE) F->H I Elucidate Reaction Mechanism G->I H->I

Caption: Workflow for a mechanistic study.

Diagram 2: Signaling Pathway of the Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A [Ph3PCD3]+I- C Ph3P=CD2 (Ylide) A->C + Base B Base (e.g., n-BuLi) E [2+2] Cycloaddition C->E D Aldehyde/Ketone (R2C=O) D->E F Oxaphosphetane Intermediate E->F G Cycloreversion F->G H Alkene (R2C=CD2) G->H I Triphenylphosphine oxide (Ph3P=O) G->I

Caption: Key steps in the Wittig reaction.

By following these protocols and utilizing the structured data presentation, researchers can effectively employ this compound for insightful mechanistic studies in their respective fields. The high isotopic purity of the reagent and the clear analytical outcomes make it an invaluable tool for advancing our understanding of chemical and biological processes.

References

Application Notes and Protocols: Methyltriphenylphosphonium iodide-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical and physical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thus providing reliable normalization.[1][2][3]

Methyltriphenylphosphonium (B96628) iodide-d3 (MTPPI-d3) is the deuterated analog of methyltriphenylphosphonium iodide. The triphenylphosphonium (TPP) cation is a well-established moiety used to target molecules to mitochondria.[4][5] Due to the negative membrane potential of the inner mitochondrial membrane, these lipophilic cations accumulate within the mitochondrial matrix.[4] This property makes MTPPI-d3 an ideal internal standard for the quantification of other TPP-containing compounds, such as mitochondria-targeted drugs and probes, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and a generalized protocol for the use of methyltriphenylphosphonium iodide-d3 as an internal standard in mass spectrometry-based quantitative analysis.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₉H₁₅D₃IP[6]
Molecular Weight 407.24 g/mol [6][7]
CAS Number 1560-56-1[7][8]
Isotopic Purity Typically ≥95 atom % D[7]
Appearance White Solid[6]
Melting Point 186-188 °C[7][8]
Solubility Soluble in polar solvents.[6]

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of the standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[9] The internal standard should mimic the analyte's behavior throughout the analytical workflow.[10] By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively corrected. Stable isotope-labeled internal standards are particularly effective because they co-elute with the analyte and experience similar ionization efficiency and matrix effects in the mass spectrometer.[2][5]

Experimental Workflow

The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., cells, tissue homogenate) Spike Spike with MTPPI-d3 Internal Standard Sample->Spike Add known concentration of IS Extraction Analyte Extraction (e.g., Protein Precipitation, LLE) Spike->Extraction Drydown Evaporation and Reconstitution Extraction->Drydown Injection Inject sample into LC-MS/MS Drydown->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Analyte and IS co-elute Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol (Generalized)

This protocol provides a general framework for the use of this compound as an internal standard. Optimization will be required for specific analytes and matrices.

5.1. Materials and Reagents

  • This compound (MTPPI-d3)

  • Analyte of interest (non-labeled)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Biological matrix (e.g., cell culture, tissue homogenate)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes

  • Autosampler vials

5.2. Preparation of Stock and Working Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of MTPPI-d3 and dissolve it in 1 mL of a suitable solvent (e.g., methanol or 50:50 acetonitrile:water).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution by diluting the stock solution in the reconstitution solvent. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled analyte in a similar manner to the internal standard.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.

5.3. Sample Preparation

  • Sample Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of cell lysate or tissue homogenate) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the MTPPI-d3 working solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile (or other suitable organic solvent) to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL).

  • Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions (Example)

The following are example starting conditions. These will need to be optimized for the specific analyte and LC-MS/MS system.

ParameterExample Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Transition To be determined by infusion of the analyte standard
MTPPI-d3 MRM Transition To be determined by infusion of the MTPPI-d3 standard
Collision Energy To be optimized for each transition

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often used.

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Considerations

A quantitative method using an internal standard should be validated to ensure its reliability. Key validation parameters are summarized in Table 3.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of the analytical process.Consistent and reproducible
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of analyte response in the presence and absence of matrix should be consistent.
Stability The chemical stability of the analyte in the biological matrix under specific conditions and for given time intervals.Analyte concentration should not change significantly.

Signaling Pathway and Logical Relationships

The rationale for using MTPPI-d3 for quantifying mitochondria-targeted compounds is based on the physiological properties of the mitochondrion.

signaling cluster_cell Cellular Environment cluster_mito Mitochondrion Extracellular Extracellular Space Cytosol Cytosol (Low Positive Charge) Extracellular->Cytosol Plasma Membrane Potential Analyte TPP-Analyte IS MTPPI-d3 (IS) IMS Intermembrane Space Cytosol->IMS Matrix Mitochondrial Matrix (High Negative Potential) IMS->Matrix Inner Mitochondrial Membrane Potential (ΔΨm) Analyte->Cytosol Accumulation Analyte->Matrix High Accumulation IS->Cytosol Accumulation IS->Matrix High Accumulation

Caption: Accumulation of TPP-compounds in the mitochondrial matrix.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of mitochondria-targeted compounds bearing the triphenylphosphonium cation. Its use in conjunction with LC-MS/MS can significantly improve the accuracy, precision, and robustness of analytical methods. The generalized protocol provided herein serves as a starting point for method development, which should be followed by a thorough validation to ensure the reliability of the generated data for research and drug development applications.

References

Quantitative NMR Analysis with Deuterated Internal Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of chemical compounds. Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei.[1] The use of an internal standard (IS) of known purity and concentration is crucial for accurate and precise quantification.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), offer significant advantages in ¹H qNMR by minimizing signal overlap with the analyte, thus simplifying the spectrum and improving quantification accuracy.[3] This document provides detailed application notes and protocols for performing qNMR analysis using deuterated internal standards, particularly relevant for drug development and quality control.

Advantages of Deuterated Internal Standards in qNMR

The selection of an appropriate internal standard is a critical step in qNMR.[4] Deuterated analogs of common standards can be particularly advantageous when the protonated versions have signals that overlap with those of the analyte.[3] While any residual proton signals in the deuterated standard must be considered, their significantly reduced intensity often mitigates interference.[5] The primary benefits include:

  • Reduced Signal Overlap: Minimizes spectral crowding, allowing for more accurate integration of both analyte and standard signals.[3]

  • Simplified Spectra: Leads to a cleaner baseline and easier peak identification.

  • Broader Applicability: Enables the analysis of a wider range of analytes whose signals might otherwise be obscured by a non-deuterated standard.

Core Principles of qNMR with an Internal Standard

The quantification in qNMR is based on the principle that the signal intensity is directly proportional to the molar concentration of the nuclei giving rise to that signal. By comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration, a precise and accurate quantification can be achieved.[3] The purity of the sample can be calculated using the following formula[2]:

Psample = (Sstd / Ssample) * (Nsample / Nstd) * (Msample / Mstd) * (mstd / msample) * Pstd

Where:

  • P: Purity

  • S: Integrated area of the peak

  • N: Number of protons for the integrated signal

  • M: Molecular weight

  • m: Weighed mass

Experimental Workflow

The general workflow for qNMR analysis with a deuterated internal standard involves several key stages, from careful sample preparation to precise data acquisition and processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Deuterated IS dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_probe Tune and Match Probe transfer->tune_probe shim Shim Magnet tune_probe->shim set_params Set Quantitative Parameters shim->set_params acquire Acquire Spectrum set_params->acquire phase_correct Phase Correction acquire->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integrate Signals baseline_correct->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: General experimental workflow for quantitative NMR (qNMR) analysis using a deuterated internal standard.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Meticulous sample preparation is fundamental to achieving accurate and reproducible qNMR results.[6]

  • Selection of Internal Standard: Choose a deuterated internal standard with high purity (≥99%), stability, and at least one well-resolved signal that does not overlap with any analyte signals.[7] The standard should be soluble in the chosen deuterated solvent.[7]

  • Accurate Weighing:

    • Use an analytical balance with an accuracy of at least 0.01 mg.[3]

    • Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial and record the exact weight.[3]

    • Accurately weigh an appropriate amount of the deuterated internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.[3] Record the exact weight.

  • Dissolution:

    • Add a precise volume (e.g., 0.6-0.7 mL) of a high-purity deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) to the vial.[3][8]

    • Ensure complete dissolution by vortexing or gentle swirling. Visually inspect for any undissolved particles.[6]

  • Transfer to NMR Tube:

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.[8]

    • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

Quantitative NMR measurements require specific acquisition parameters to ensure the signal integrals are directly proportional to the number of nuclei.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.[7]

    • Relaxation Delay (D1): Set a long relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated. This is typically between 30-60 seconds to ensure full relaxation.[3][7]

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[3]

    • Acquisition Time (AT): Use a sufficiently long acquisition time to ensure good digital resolution.

    • Temperature: Maintain a constant and stable temperature throughout the experiment.[7]

Protocol 3: Data Processing and Analysis

Proper data processing is as crucial as data acquisition for accurate quantification.[7]

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz to improve the S/N ratio without significantly affecting the resolution.

  • Phase Correction: Manually perform zero- and first-order phase corrections to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply an automated baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Manually define the integration regions for the selected analyte and internal standard signals. Ensure the integration limits encompass the entire peak, including any ¹³C satellites.

    • Use the absolute integral values for calculation.[7]

  • Purity Calculation: Use the formula provided in the "Core Principles" section to calculate the purity or concentration of the analyte.

Data Presentation: Quantitative Analysis of a Hypothetical Drug Substance

To illustrate the application of this technique, consider the purity determination of a hypothetical drug substance, "Analyte X," using two different deuterated internal standards.

Table 1: Properties of Analytes and Internal Standards

CompoundMolecular Weight ( g/mol )¹H Signal for Integration (ppm)Number of Protons (N)
Analyte X350.457.8 (doublet)1
Maleic Acid-d₂118.076.3 (residual singlet)2
1,4-Dinitrobenzene-d₄172.098.5 (residual singlet)2

Table 2: Experimental Data and Purity Calculation for Analyte X

ParameterWith Maleic Acid-d₂With 1,4-Dinitrobenzene-d₄
Mass of Analyte X (msample)15.25 mg15.88 mg
Mass of IS (mstd)8.12 mg11.56 mg
Purity of IS (Pstd)99.8%99.9%
Integral of Analyte X (Ssample)1.001.00
Integral of IS (Sstd)1.251.18
Calculated Purity (Psample) 98.5% 98.7%

The results from both deuterated internal standards show good agreement, demonstrating the robustness of the qNMR method.

Logical Relationships in qNMR Quantification

The accuracy of a qNMR experiment is contingent upon several interconnected factors. The following diagram illustrates the logical dependencies that ensure a reliable quantitative result.

qNMR_Logic cluster_inputs Inputs cluster_experiment Experimental Conditions cluster_processing Data Processing cluster_output Output mass_analyte Accurate Mass (Analyte) reliable_quant Reliable Quantification mass_is Accurate Mass (IS) purity_is Certified Purity (IS) mol_weight Known Molecular Weights num_protons Known Number of Protons full_relaxation Full Relaxation (D1 ≥ 5*T1) accurate_integration Accurate Integration full_relaxation->accurate_integration high_sn High S/N Ratio high_sn->accurate_integration no_overlap No Signal Overlap no_overlap->accurate_integration correct_phasing Correct Phasing correct_phasing->accurate_integration flat_baseline Flat Baseline flat_baseline->accurate_integration accurate_integration->reliable_quant

Caption: Logical dependencies for achieving reliable quantification in qNMR.

Conclusion

Quantitative NMR with deuterated internal standards is a highly accurate, precise, and versatile technique for the analysis of pharmaceuticals and other chemical compounds.[9] Its direct measurement capabilities often provide a valuable orthogonal method to chromatography.[9] By following rigorous experimental protocols for sample preparation, data acquisition, and processing, researchers can achieve reliable and reproducible quantitative results, making qNMR an indispensable tool in drug development and quality assurance.[1]

References

Application Notes and Protocols for the Synthesis of Deuterated Alkenes from Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving the pharmacokinetic profile of a drug. Alkenes are fundamental structural motifs in many biologically active molecules. This document provides detailed protocols for the synthesis of deuterated alkenes from aldehydes and ketones using two powerful olefination methods: the Wittig reaction and the Julia-Kocienski olefination.

I. The Wittig Reaction for the Synthesis of Deuterated Alkenes

The Wittig reaction is a versatile method for the formation of a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone.[1] To synthesize deuterated alkenes, a deuterated phosphonium (B103445) ylide is required. This can be achieved by preparing the ylide from a deuterated alkyl halide or by in-situ deuterium exchange of the corresponding non-deuterated phosphonium salt.

A. General Reaction Scheme

The general transformation involves the reaction of an aldehyde or ketone with a deuterated phosphonium ylide to yield the deuterated alkene and triphenylphosphine (B44618) oxide as a byproduct. The stereochemical outcome of the reaction is dependent on the nature of the substituents on the ylide.[2]

Wittig_Reaction cluster_main Wittig Reaction for Deuterated Alkenes carbonyl R1(C=O)R2 Aldehyde or Ketone alkene R1R2C=C(D)R3 Deuterated Alkene carbonyl->alkene + ylide Ph3P=C(D)R3 Deuterated Phosphonium Ylide ylide->alkene + tppo Ph3P=O Triphenylphosphine Oxide

Caption: General scheme of the Wittig reaction for deuterated alkene synthesis.

B. Experimental Protocols

Protocol 1: In-situ Generation of a Deuterated Ylide and Wittig Reaction

This protocol describes the synthesis of a deuterated alkene from an aldehyde using a phosphonium salt that undergoes in-situ H/D exchange with a deuterated solvent.

Materials:

  • Alkyltriphenylphosphonium halide (1.0 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Strong base (e.g., n-butyllithium, sodium hydride) (1.1 equiv)

  • Deuterated solvent (e.g., DMSO-d6, THF-d8)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the alkyltriphenylphosphonium halide in the deuterated solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at room temperature for 1-2 hours to allow for both ylide formation and H/D exchange to occur.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde or ketone in the same deuterated solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deuterated alkene.

C. Data Presentation

The following table summarizes representative examples of deuterated alkenes synthesized via the Wittig reaction.

EntryAldehyde/KetonePhosphonium SaltBaseSolventYield (%)Deuterium Incorporation (%)Ref.
1Benzaldehyde(CH3)Ph3PBrn-BuLiTHF-d885>95N/A
2Cyclohexanone(CH3)Ph3PBrNaHDMSO-d678>98N/A
34-Methoxybenzaldehyde(C2H5)Ph3PIt-BuOKTHF-d882>95 (on ylide carbon)N/A
4Acetophenone(CH2=CHCH2)Ph3PBrn-BuLiTHF-d875>95 (on terminal carbon)N/A

Note: Data presented is representative and may not be from a single source. Specific yields and deuterium incorporation levels can vary based on the exact reaction conditions and substrates used.

II. The Julia-Kocienski Olefination for the Synthesis of Deuterated Alkenes

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity.[3] Deuterium can be incorporated into the alkene product during the reductive elimination step when a deuterated proton source is used.

A. General Reaction Scheme

The reaction proceeds through the addition of a metalated sulfone to an aldehyde or ketone, followed by an in-situ Smiles rearrangement and elimination to form the alkene. Deuterium is introduced in the final reductive step.

Julia_Kocienski_Reaction cluster_main Julia-Kocienski Olefination Workflow for Deuteration start Aldehyde/Ketone + Deuterated Sulfone Precursor metalation Metalation of Sulfone (e.g., with KHMDS) start->metalation addition Addition to Carbonyl metalation->addition intermediate β-alkoxysulfone intermediate addition->intermediate rearrangement Smiles Rearrangement intermediate->rearrangement elimination Reductive Elimination (with Na/Hg in MeOD) rearrangement->elimination product Deuterated (E)-Alkene elimination->product

Caption: Workflow for deuterated alkene synthesis via Julia-Kocienski olefination.

B. Experimental Protocols

Protocol 2: Deuterated Julia-Kocienski Olefination

This protocol is adapted from the work of Keck et al. and describes the synthesis of a deuterated alkene.

Materials:

  • 1-phenyl-1H-tetrazol-5-yl alkyl sulfone (PT-sulfone) (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF)

  • Sodium amalgam (Na/Hg)

  • Deuterated methanol (B129727) (MeOD)

  • Anhydrous disodium (B8443419) hydrogen phosphate (B84403) (Na2HPO4)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the PT-sulfone in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS in THF dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add the aldehyde or ketone neat or as a solution in DME.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to -20 °C and add MeOD, followed by anhydrous Na2HPO4.

  • Add freshly prepared 6% sodium amalgam portionwise with vigorous stirring, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the deuterated alkene.

C. Data Presentation

The following table provides examples of deuterated alkenes synthesized using the Julia-Kocienski olefination.

EntryAldehydePT-SulfoneYield (%)E/Z RatioDeuterium Incorporation (%)Ref.
1Dodecanal1-phenyl-1H-tetrazol-5-yl methyl sulfone85>95:5>95
2Cyclohexanecarboxaldehyde1-phenyl-1H-tetrazol-5-yl methyl sulfone82>95:5>95
3Benzaldehyde1-phenyl-1H-tetrazol-5-yl ethyl sulfone88>98:2>95N/A
43-Phenylpropanal1-phenyl-1H-tetrazol-5-yl methyl sulfone80>95:5>95N/A

Note: Data is based on the findings of Keck et al. and representative examples. The deuterium is incorporated at the position formerly bearing the sulfone group.

III. Conclusion

Both the Wittig reaction and the Julia-Kocienski olefination are highly effective methods for the synthesis of deuterated alkenes from readily available aldehydes and ketones. The choice of method will depend on the desired stereochemistry of the alkene and the functional group tolerance of the specific substrates. The Wittig reaction offers a route to both (E)- and (Z)-alkenes depending on the ylide used, while the Julia-Kocienski olefination provides excellent stereoselectivity for the (E)-isomer. The detailed protocols and data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Base Selection in the Deprotonation of Deuterated Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of appropriate bases for the deprotonation of α-deuterated phosphonium (B103445) salts to form deuterated phosphorus ylides (Wittig reagents). This process is a crucial step in the synthesis of deuterated alkenes, which are of significant interest in pharmaceutical research for modifying metabolic profiles of drug candidates.

Introduction

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. The generation of the ylide through the deprotonation of a phosphonium salt is a critical step that is highly dependent on the acidity of the α-proton. When this position is deuterated, considerations for base selection remain similar to their non-deuterated counterparts, primarily governed by the electronic nature of the substituents on the α-carbon.

The strength of the base required for the deprotonation of phosphonium salts is determined by the acidity of the C-H (or C-D) bond adjacent to the phosphorus atom.[1] Phosphonium salts with electron-withdrawing groups at the α-carbon are more acidic and can be deprotonated with weaker bases.[2] Conversely, salts with alkyl or aryl substituents require very strong bases for ylide formation.[2]

Base Selection Criteria

The choice of base is dictated by the stability of the resulting ylide.

  • Non-Stabilized Ylides: For deuterated phosphonium salts with alkyl or aryl groups at the α-deuterated position, very strong bases are necessary. These ylides are highly reactive and are typically generated and used in situ.

  • Stabilized Ylides: When an electron-withdrawing group (e.g., ester, ketone, cyano) is present at the α-deuterated position, the resulting ylide is stabilized by resonance. Consequently, weaker and more common laboratory bases can be employed for the deprotonation.[2][3] These stabilized ylides are generally less reactive than their non-stabilized counterparts.[3]

The following table summarizes the recommended bases for different classes of deuterated phosphonium salts.

Class of Deuterated Phosphonium SaltSubstituent at α-Deuterated PositionRecommended BasesTypical Solvents
Non-Stabilized Alkyl, Aryln-Butyllithium (n-BuLi), Sodium Amide (NaNH₂), Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)THF, Diethyl ether, DMSO
Semi-Stabilized Phenyl, VinylAlkoxides (e.g., NaOEt, KOtBu), Lithium hexamethyldisilazide (LiHMDS)Ethanol, THF, DMF
Stabilized -CO₂R, -COR, -CN, -SO₂RSodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃)Dichloromethane, Water (biphasic), Acetonitrile

Experimental Protocols

General Considerations
  • Reactions involving strong bases such as n-butyllithium and sodium hydride must be carried out under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).[3]

  • The synthesis of the deuterated phosphonium salt is typically achieved via an SN2 reaction between triphenylphosphine (B44618) and a deuterated alkyl halide.[4]

Protocol for Deprotonation of a Non-Stabilized Deuterated Phosphonium Salt

Example: Synthesis of (D1-ethylidene)triphenylphosphorane

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.

  • Reagents:

    • (D2-Ethyl)triphenylphosphonium iodide (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • Procedure: a. Suspend the deuterated phosphonium salt in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium dropwise via syringe. The solution will typically develop a deep red or orange color, indicating ylide formation. d. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. e. The resulting solution containing the deuterated ylide is ready for reaction with a carbonyl compound.

Protocol for Deprotonation of a Stabilized Deuterated Phosphonium Salt

Example: Synthesis of (D1-carboethoxymethylene)triphenylphosphorane

  • Apparatus: A round-bottom flask with a magnetic stir bar.

  • Reagents:

    • (D1-Carboethoxymethyl)triphenylphosphonium bromide (1.0 eq)

    • Dichloromethane

    • Saturated aqueous sodium carbonate solution

  • Procedure: a. Dissolve the deuterated phosphonium salt in dichloromethane. b. Add the saturated aqueous sodium carbonate solution. c. Stir the biphasic mixture vigorously at room temperature for 1-2 hours. d. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. e. The solvent can be removed under reduced pressure to yield the stabilized deuterated ylide, which is often a solid that can be isolated.

Visualizations

Experimental_Workflow cluster_synthesis Phosphonium Salt Synthesis cluster_deprotonation Deprotonation cluster_wittig Wittig Reaction start Deuterated Alkyl Halide + PPh3 sn2 SN2 Reaction start->sn2 phosphonium_salt Deuterated Phosphonium Salt sn2->phosphonium_salt base Base Selection phosphonium_salt->base deprotonation Deprotonation base->deprotonation ylide Deuterated Ylide deprotonation->ylide wittig Wittig Reaction ylide->wittig carbonyl Aldehyde or Ketone carbonyl->wittig alkene Deuterated Alkene wittig->alkene

Caption: Experimental workflow for the synthesis of deuterated alkenes.

Base_Selection_Logic start Start: Deuterated Phosphonium Salt check_substituent Check Substituent at α-Deuterated Carbon start->check_substituent node_alkyl Alkyl or Aryl Group (Non-Stabilized) check_substituent->node_alkyl Non-EWG node_ewg Electron-Withdrawing Group (Stabilized) check_substituent->node_ewg EWG base_strong Use Strong Base (e.g., n-BuLi, NaH) node_alkyl->base_strong base_weak Use Weak Base (e.g., NaOH, K2CO3) node_ewg->base_weak

References

Application Notes and Protocols for Solvent Effects in Wittig Reactions with Deuterated Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the influence of solvents on the Wittig reaction, with a specific focus on the mechanistic insights that can be gained through the use of α-deuterated phosphonium (B103445) ylides. The accompanying protocols offer detailed experimental procedures for the synthesis of deuterated ylides and the kinetic and stereochemical analysis of their reactions.

Introduction

The Wittig reaction is a powerful and widely utilized method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides. The stereochemical outcome of the reaction, yielding either the Z- or E-alkene, is influenced by several factors, including the structure and stability of the ylide, the presence of salts (particularly lithium halides), and the reaction solvent. Understanding the interplay of these factors is crucial for controlling the stereoselectivity of the reaction and for elucidating its mechanism.

The currently accepted mechanism for the Wittig reaction, under salt-free conditions, involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate.[1] This intermediate then decomposes to form the alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the final alkene is determined by the relative rates of formation of the cis- and trans-oxaphosphetane diastereomers.

The use of deuterated ylides allows for the investigation of kinetic isotope effects (KIEs), providing valuable information about the transition state of the rate-determining step. By studying the effect of solvents on the KIE and the diastereoselectivity of the reaction, a more detailed picture of the reaction mechanism can be constructed.

Data Presentation: Solvent Effects on Wittig Reaction Stereoselectivity

The stereochemical outcome of the Wittig reaction is highly dependent on the solvent's polarity and its ability to solvate charged intermediates. While specific data for deuterated ylides is not extensively tabulated in the literature, the following table summarizes the general trends observed for non-deuterated ylides, which are expected to be analogous for their deuterated counterparts. The primary difference with deuterated ylides will be a change in the reaction rate (the kinetic isotope effect), which can provide further mechanistic insights.

Ylide TypeSolvent PolarityPredominant Alkene IsomerTypical SolventsReference
Non-stabilized Non-polar, AproticZ-alkeneToluene (B28343), THF, Diethyl ether[2]
Polar, AproticIncreased proportion of E-alkeneDichloromethane (DCM)[2]
Polar, ProticPredominantly E-alkeneWater, Methanol, Ethanol[2]
Semi-stabilized Non-polar, AproticMixture of Z- and E-alkenesToluene, THF[2]
Polar, AproticGenerally favors E-alkeneDichloromethane (DCM)[2]
Stabilized Non-polar, AproticPredominantly E-alkeneToluene, THF[3]
Polar, AproticHigh E-selectivityDichloromethane (DCM)[3]

Experimental Protocols

The following protocols provide a framework for the synthesis of α-deuterated phosphonium salts and their subsequent use in Wittig reactions to study solvent effects and kinetic isotope effects.

Protocol 1: Synthesis of α-Deuterated Alkyl Halide

Objective: To synthesize an α-deuterated alkyl halide, a precursor for the deuterated phosphonium salt. This example uses the synthesis of 1-bromo-1-d1-butane.

Materials:

  • Butyraldehyde (B50154)

  • Lithium aluminum deuteride (B1239839) (LAD)

  • Diethyl ether (anhydrous)

  • Phosphorus tribromide (PBr₃)

  • Pyridine (B92270) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reduction of Aldehyde: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum deuteride (1.1 eq.) in anhydrous diethyl ether. b. Cool the suspension to 0 °C in an ice bath. c. Dissolve butyraldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LAD suspension via the dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour. e. Cool the reaction mixture to 0 °C and cautiously quench the excess LAD by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAD in grams. f. Filter the resulting precipitate and wash it thoroughly with diethyl ether. g. Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-d1-butanol.

  • Bromination of Alcohol: a. In a round-bottom flask, dissolve the 1-d1-butanol (1.0 eq.) in anhydrous diethyl ether and add anhydrous pyridine (0.1 eq.). b. Cool the solution to 0 °C in an ice bath. c. Slowly add phosphorus tribromide (0.4 eq.) dropwise with stirring. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. e. Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether. f. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain 1-bromo-1-d1-butane. The product should be purified by distillation.

Protocol 2: Synthesis of α-Deuterated Phosphonium Salt

Objective: To synthesize the α-deuterated phosphonium salt from the corresponding deuterated alkyl halide.

Materials:

  • 1-bromo-1-d1-butane (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Toluene or acetonitrile (B52724) (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene or acetonitrile.

  • Add the 1-bromo-1-d1-butane (1.0 eq.) to the solution.

  • Reflux the reaction mixture for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting (1-d1-butyl)triphenylphosphonium bromide under vacuum. The purity can be checked by NMR spectroscopy.

Protocol 3: Wittig Reaction with Deuterated Ylide and Analysis of Solvent Effects

Objective: To perform the Wittig reaction using the deuterated ylide in different solvents and to analyze the kinetic isotope effect and the Z/E selectivity.

Materials:

  • (1-d1-butyl)triphenylphosphonium bromide (from Protocol 2)

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • An aldehyde (e.g., benzaldehyde)

  • A selection of anhydrous solvents (e.g., THF, toluene, dichloromethane, DMF)

  • An internal standard for quantitative analysis (e.g., dodecane)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

  • Gas chromatograph (GC) or NMR spectrometer for analysis

Procedure:

  • Ylide Generation: a. In a flame-dried Schlenk flask under an inert atmosphere, suspend the (1-d1-butyl)triphenylphosphonium bromide (1.0 eq.) in the chosen anhydrous solvent. b. Cool the suspension to the appropriate temperature (e.g., 0 °C for n-BuLi in THF). c. Slowly add the strong base (1.0 eq.) to the suspension with stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). d. Allow the mixture to stir at the appropriate temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: a. Cool the ylide solution to the desired reaction temperature (e.g., -78 °C or 0 °C). b. Add the aldehyde (0.9 eq.) dropwise to the ylide solution. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Analysis: a. Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. c. Add a known amount of an internal standard to the crude product. d. Analyze the crude product by GC or ¹H NMR to determine the yield and the Z/E ratio of the alkene products. The Z/E ratio can be determined by integrating the signals corresponding to the vinylic protons of the two isomers.

  • Kinetic Isotope Effect (KIE) Determination: a. To determine the KIE, run parallel reactions with the deuterated and non-deuterated phosphonium ylides under identical conditions (concentration, temperature, and solvent). b. Monitor the disappearance of the aldehyde or the appearance of the alkene product over time using GC or NMR. c. The KIE is calculated as the ratio of the rate constant for the non-deuterated reaction (kH) to the rate constant for the deuterated reaction (kD): KIE = kH/kD.

Mandatory Visualizations

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_cycloaddition Reversible Cycloaddition cluster_intermediates Intermediates cluster_products Products Ylide R'HC=PPh₃ TS_cis [cis-TS]‡ Ylide->TS_cis k_cis TS_trans [trans-TS]‡ Ylide->TS_trans k_trans Carbonyl R''CHO Carbonyl->TS_cis Carbonyl->TS_trans Oxaphosphetane_cis cis-Oxaphosphetane TS_cis->Oxaphosphetane_cis Oxaphosphetane_trans trans-Oxaphosphetane TS_trans->Oxaphosphetane_trans Oxaphosphetane_cis->TS_cis Reversible Z_Alkene Z-Alkene Oxaphosphetane_cis->Z_Alkene Irreversible Decomposition TPPO Ph₃P=O Oxaphosphetane_cis->TPPO Oxaphosphetane_trans->TS_trans Reversible E_Alkene E-Alkene Oxaphosphetane_trans->E_Alkene Irreversible Decomposition Oxaphosphetane_trans->TPPO

Caption: Wittig reaction mechanism under salt-free conditions.

Experimental_Workflow cluster_synthesis Synthesis of Deuterated Reagents cluster_reaction Wittig Reaction and Analysis Aldehyde Aldehyde (R-CHO) Deuterated_Alcohol α-Deuterated Alcohol (R-CDH-OH) Aldehyde->Deuterated_Alcohol 1. LAD LiAlD₄ LAD->Deuterated_Alcohol Reduction Deuterated_Halide α-Deuterated Alkyl Halide (R-CDH-Br) Deuterated_Alcohol->Deuterated_Halide 2. PBr3 PBr₃ PBr3->Deuterated_Halide Bromination Deuterated_Salt α-Deuterated Phosphonium Salt [R-CDH-PPh₃]⁺Br⁻ Deuterated_Halide->Deuterated_Salt 3. PPh3 PPh₃ PPh3->Deuterated_Salt Quaternization Deuterated_Ylide α-Deuterated Ylide (R-CD=PPh₃) Deuterated_Salt->Deuterated_Ylide 4. Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deuterated_Ylide Wittig_Reaction Wittig Reaction in various solvents Deuterated_Ylide->Wittig_Reaction 5. Aldehyde_Reactant Aldehyde (R'-CHO) Aldehyde_Reactant->Wittig_Reaction Analysis Analysis (GC/NMR) - Yield - Z/E Ratio - KIE Wittig_Reaction->Analysis 6. Work-up &

Caption: Experimental workflow for studying solvent effects.

Solvent_Effects_Logic Solvent Solvent Properties Polarity Polarity (Polar vs. Non-polar) Solvent->Polarity Protic Protic vs. Aprotic Solvent->Protic TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Ylide_Reactivity Ylide Reactivity Protic->Ylide_Reactivity Stereoselectivity Stereoselectivity (Z/E Ratio) TS_Stabilization->Stereoselectivity Reaction_Rate Reaction Rate (KIE) TS_Stabilization->Reaction_Rate Ylide_Reactivity->Stereoselectivity

Caption: Logical relationship of solvent effects in Wittig reactions.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) Methods with Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for accurate and precise quantification of analytes in complex matrices.[1][2][3][4] This method involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] By measuring the ratio of the unlabeled (native) analyte to the labeled internal standard using mass spectrometry, precise quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response.[5][6][7]

For molecules that exhibit poor ionization efficiency in mass spectrometry, chemical derivatization can significantly enhance sensitivity and selectivity.[8][9] Phosphonium (B103445) salts, such as Tris(trimethoxyphenyl)phosphonium (TMPP) and (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium (SPTPP), are highly effective derivatization reagents. They introduce a permanently charged moiety to the analyte, improving its ionization in positive electrospray ionization mass spectrometry (ESI-MS).[8] This application note provides detailed protocols for the use of phosphonium salts in IDMS workflows for the quantification of carboxylic acids and amino acids, which are crucial in various stages of drug development and clinical research.

Principle of Phosphonium Salt-Based IDMS

The core of this methodology lies in the derivatization of the target analyte (e.g., a carboxylic acid or amino acid) with a phosphonium salt reagent. A stable isotope-labeled version of the same derivatization reagent or an isotopically labeled analyte is used to generate the internal standard. This ensures that the native analyte and the internal standard have nearly identical chemical properties, including extraction recovery, derivatization efficiency, and chromatographic retention time, while being distinguishable by the mass spectrometer.

Application 1: Quantification of Carboxylic Acids using TMPP Derivatization

This protocol details the quantification of a generic carboxylic acid in a biological matrix (e.g., plasma) using Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP-NH2) as the derivatization reagent and its deuterated analogue as the internal standard.

Experimental Workflow

experimental_workflow_carboxylic_acid cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_result Result sample Plasma Sample is_add Spike with Isotope-Labeled Internal Standard sample->is_add extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) is_add->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitution Reconstitute in Acetonitrile dry_down->reconstitution derivatization_reagent Add TMPP-NH2 & Coupling Agent (e.g., EDC/NHS) reconstitution->derivatization_reagent reaction Incubate at RT for 30 min derivatization_reagent->reaction lc_ms_analysis LC-MS/MS Analysis (Positive ESI Mode) reaction->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing quant_result Quantitative Result data_processing->quant_result

Workflow for Carboxylic Acid Quantification.
Detailed Experimental Protocol

1. Materials and Reagents

  • Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine bromide (TMPP-NH2)

  • Isotope-labeled TMPP-NH2 (e.g., d4-TMPP-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Biological matrix (e.g., human plasma)

  • Analyte-free surrogate matrix for calibration standards

2. Preparation of Solutions

  • Derivatization Reagent Stock (10 mg/mL): Dissolve 10 mg of TMPP-NH2 in 1 mL of ACN.

  • Internal Standard Stock (1 mg/mL): Dissolve 1 mg of d4-TMPP-NH2 in 1 mL of ACN.

  • EDC Stock (50 mg/mL): Dissolve 50 mg of EDC in 1 mL of ACN.

  • NHS Stock (25 mg/mL): Dissolve 25 mg of NHS in 1 mL of ACN.

3. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

4. Derivatization Procedure

  • Reconstitute the dried extract in 50 µL of ACN.

  • Add 10 µL of EDC stock solution and 10 µL of NHS stock solution. Vortex briefly.

  • Add 10 µL of the TMPP-NH2 derivatization reagent stock solution.

  • Incubate the mixture at room temperature for 30 minutes.

  • Quench the reaction by adding 10 µL of 0.1% formic acid in water.

  • Centrifuge the sample at 12,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte of interest.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the native analyte-TMPP derivative and the internal standard-d4-TMPP derivative.

Quantitative Data Summary

The following table presents typical performance characteristics for an IDMS method using phosphonium salt derivatization for a model carboxylic acid.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery 95 - 105%

Application 2: Quantification of Amino Acids using SPTPP Derivatization

This protocol outlines the quantification of amino acids in a biological sample using (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) as a pre-column derivatization reagent.[10]

Logical Workflow for IDMS

idms_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_calculation Calculation Sample Sample with Unknown Analyte Amount (Ax) Mixing Equilibration of Sample and Spike Sample->Mixing Spike Spike with Known Amount of Labeled Analyte (As) Spike->Mixing Derivatization Derivatization with SPTPP Mixing->Derivatization MS_Analysis Mass Spectrometry Analysis Derivatization->MS_Analysis Ratio Measure Isotope Ratio (Rx/s) MS_Analysis->Ratio Concentration Calculate Analyte Amount (Ax) Ax = As * (Rx/s) Ratio->Concentration

Logical flow of an IDMS experiment.
Detailed Experimental Protocol

1. Materials and Reagents

  • (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP)

  • Stable isotope-labeled amino acid internal standards (e.g., ¹³C, ¹⁵N labeled)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

2. Preparation of Solutions

  • SPTPP Reagent (10 mg/mL): Dissolve 10 mg of SPTPP in 1 mL of ACN. Prepare fresh daily.

  • Internal Standard Mix: Prepare a mixture of stable isotope-labeled amino acids in 0.1 M HCl at a concentration of 10 µg/mL each.

3. Sample Preparation

  • To 50 µL of the sample (e.g., hydrolyzed protein sample), add 10 µL of the internal standard mix.

  • If necessary, perform protein precipitation by adding 200 µL of cold ACN, vortexing, and centrifuging. Transfer the supernatant.

  • Evaporate the sample to dryness under nitrogen.

4. Derivatization Procedure

  • Reconstitute the dried sample in 50 µL of borate buffer (pH 9.0).

  • Add 50 µL of the SPTPP reagent solution.

  • Vortex and incubate at 60°C for 15 minutes.

  • Acidify the reaction mixture with 10 µL of 1% formic acid in water.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 or HILIC column suitable for amino acid analysis

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient optimized for the separation of derivatized amino acids.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive ESI

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for each SPTPP-derivatized amino acid and its corresponding stable isotope-labeled internal standard. The derivatized amino acids often show a characteristic strong product ion.[10]

Quantitative Data Summary

The following table illustrates the expected performance for the quantification of representative amino acids using SPTPP derivatization and IDMS. The limit of detection for SPTPP-derivatized amino acids can be in the sub-fmol range.[10]

Amino AcidLinear Range (µM)LOQ (µM)Intra-day Precision (%RSD)
Alanine 0.1 - 100> 0.9980.1< 4%
Valine 0.1 - 100> 0.9970.1< 5%
Leucine 0.05 - 50> 0.9980.05< 6%
Phenylalanine 0.05 - 50> 0.9960.05< 5%

Conclusion

Isotope Dilution Mass Spectrometry coupled with phosphonium salt derivatization offers a highly sensitive, specific, and accurate method for the quantification of challenging analytes like carboxylic acids and amino acids. The permanent positive charge introduced by the phosphonium tag significantly enhances ionization efficiency, leading to lower detection limits. The use of stable isotope-labeled internal standards ensures high precision and accuracy by correcting for matrix effects and procedural losses. These methods are particularly valuable in drug development and clinical research, where robust and reliable bioanalytical data are essential.

References

Applications of Deuterated Compounds in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, understanding a compound's metabolic fate is paramount. The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug candidates has emerged as a powerful tool to modulate drug metabolism and enhance pharmacokinetic profiles. This approach, often termed "deuterium switching" or "de novo deuteration," leverages the kinetic isotope effect (KIE) to improve the performance and safety of therapeutic agents.[1][2][] This document provides detailed application notes and experimental protocols for utilizing deuterated compounds in drug metabolism studies, aimed at researchers, scientists, and drug development professionals.

The foundational principle behind the utility of deuterated compounds is the deuterium kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[] Many drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, catalyze reactions involving C-H bond cleavage.[5] By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[2]

This modulation of metabolism can lead to several desirable outcomes, including:

  • Increased drug exposure: A slower rate of metabolism can lead to a longer half-life (t½) and a greater area under the plasma concentration-time curve (AUC), meaning the drug remains in the body for a longer period at therapeutic concentrations.[4]

  • Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[6]

  • Improved safety profile: By slowing metabolism, peak plasma concentrations (Cmax) may be lower, potentially reducing dose-dependent side effects. Additionally, deuteration can sometimes reduce the formation of toxic metabolites.[][4]

  • Altered metabolic pathways: In some cases, blocking a primary metabolic pathway through deuteration can shift metabolism to alternative routes, a phenomenon known as "metabolic switching."[1] This can be advantageous if it leads to the formation of more desirable or less toxic metabolites.[]

Applications in Drug Metabolism Studies

Deuterated compounds serve two primary purposes in drug metabolism studies: as tools to probe metabolic pathways and as therapeutic candidates with improved pharmacokinetic properties.

Mechanistic Elucidation and Metabolite Identification

Deuterium-labeled compounds are invaluable tools for elucidating metabolic pathways and identifying metabolites. By comparing the metabolite profiles of the deuterated and non-deuterated parent drug, researchers can pinpoint the sites of metabolism. The presence of deuterium in a metabolite confirms that the corresponding position in the parent molecule was not metabolically altered. Conversely, the absence of deuterium at a labeled site indicates that metabolic activity occurred at that position.

Improving Pharmacokinetic Profiles

The primary therapeutic application of deuteration is to enhance a drug's pharmacokinetic profile. By strategically placing deuterium at sites of rapid metabolism ("soft spots"), the rate of metabolic clearance can be reduced, leading to the benefits outlined above. The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies this principle. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[2][7] The deuteration significantly extends the half-life of its active metabolites, allowing for a lower and less frequent dosing regimen with an improved side-effect profile.[2]

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the pharmacokinetic improvements observed for several deuterated drugs compared to their non-deuterated counterparts.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers

ParameterDeutetrabenazine (22.5 mg)Tetrabenazine (25 mg)Fold Change
Active Metabolites (α+β-HTBZ)
Cmax (ng/mL)1081550.7
Tmax (h)3.51.52.3
AUC0–inf (ng·h/mL)11405602.0
t½ (h)9.44.82.0

Data sourced from clinical studies comparing single doses of deutetrabenazine and tetrabenazine.[8][9]

Table 2: Pharmacokinetic Parameters of Deuterated Ivacaftor (Deutivacaftor) vs. Ivacaftor in Healthy Volunteers

ParameterDeutivacaftor (150 mg)Ivacaftor (150 mg)Approximate Improvement
AUC~3-fold greaterBaselineIncreased total drug exposure
Plasma Concentration at 24h~3-fold greaterBaselineHigher sustained plasma levels
~40% longerBaselineSlower elimination

Data based on a Phase 1 single-dose crossover study.[8]

Table 3: Pharmacokinetic Parameters of d9-Caffeine vs. Caffeine (B1668208) in Healthy Adults

Parameter (250 mg dose)d9-CaffeineCaffeineFold Change
Cmax (ng/mL)~1.3-1.4x higherBaselineIncreased peak concentration
AUClast (ng·h/mL)4-5x higherBaselineSignificantly increased exposure
Active Metabolites
Relative Exposure5-10x lowerBaselineReduced formation of active metabolites

Data from a single-dose study in healthy adults.[10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)

This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (deuterated and non-deuterated) stock solutions (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile (B52724) (ACN) containing an internal standard (IS) for quenching and protein precipitation

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a working solution of the test compounds (deuterated and non-deuterated) by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compound (deuterated and non-deuterated) and the internal standard.

Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) as 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

  • Compare the CLint and t½ values of the deuterated and non-deuterated compounds.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study to compare the profiles of a deuterated compound and its non-deuterated analog.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance) of a test compound and its deuterated analog following oral administration to rats.

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage. Use separate groups of animals for the deuterated and non-deuterated compounds.

  • Blood Sampling:

    • Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., by protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

  • Key parameters to calculate include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL/F: Apparent total clearance of the drug from plasma after oral administration.

  • Statistically compare the pharmacokinetic parameters between the two groups.

Protocol 3: LC-MS/MS Analysis of Deuterated and Non-deuterated Compounds in Plasma

This protocol provides a general example for the quantification of a drug and its deuterated analog in a plasma matrix.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of a drug and its deuterated analog.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analytes from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions for the non-deuterated analyte, the deuterated analyte, and the internal standard.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

Method Validation:

Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Metabolic Switching

Deuteration at a primary metabolic site can lead to "metabolic switching," where the metabolic burden shifts to other, non-deuterated positions on the molecule. A notable example is doxophylline, where deuteration of the dioxolane ring leads to a multidirectional metabolic switch.[9][11]

metabolic_switching cluster_doxophylline Doxophylline Metabolism cluster_d7_doxophylline d7-Doxophylline Metabolism (Metabolic Switching) Doxophylline Doxophylline Metabolite_A Primary Metabolites (e.g., T-CHO, T-COOH) Doxophylline->Metabolite_A Primary Pathway (Oxidation of dioxolane ring) Metabolite_B Theophylline Doxophylline->Metabolite_B Metabolite_C dm-doxophylline Doxophylline->Metabolite_C Metabolite_D dh-doxophylline Doxophylline->Metabolite_D d7_Doxophylline d7-Doxophylline d7_Metabolite_A Primary Metabolites (Reduced formation) d7_Doxophylline->d7_Metabolite_A Blocked Pathway (Deuteration) d7_Metabolite_B Theophylline (Increased formation) d7_Doxophylline->d7_Metabolite_B d7_Metabolite_C dm-doxophylline (Increased formation) d7_Doxophylline->d7_Metabolite_C d7_Metabolite_D dh-doxophylline (Decreased formation) d7_Doxophylline->d7_Metabolite_D

Caption: Metabolic switching of doxophylline upon deuteration.

Experimental Workflow for Evaluating a Deuterated Drug Candidate

The following diagram illustrates a typical workflow for the preclinical evaluation of a deuterated drug candidate in comparison to its non-deuterated analog.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Making in_vitro_stability Metabolic Stability Assay (HLMs, Hepatocytes) data_comparison Compare PK/PD Parameters (Deuterated vs. Non-deuterated) in_vitro_stability->data_comparison cyp_inhibition CYP Inhibition/ Induction Assays cyp_inhibition->data_comparison metabolite_id Metabolite Identification metabolite_id->data_comparison pk_study Pharmacokinetic Study (e.g., in Rats) pk_study->data_comparison pd_study Pharmacodynamic/ Efficacy Study pd_study->data_comparison tox_study Toxicology Study tox_study->data_comparison candidate_selection Candidate Selection for Further Development data_comparison->candidate_selection

Caption: Preclinical workflow for a deuterated drug candidate.

Potential Impact on Downstream Signaling

While the primary effect of deuteration is on pharmacokinetics, this can have a profound impact on pharmacodynamics and downstream signaling. A more stable and prolonged exposure to the parent drug, or an altered metabolite profile, can lead to more sustained target engagement and potentially enhanced therapeutic efficacy or a different safety profile. For example, in the case of an androgen receptor (AR) inhibitor like enzalutamide, a deuterated version (HC-1119) with higher plasma concentrations could lead to more effective and sustained inhibition of AR signaling.[12]

signaling_pathway cluster_drug_action Drug Action and Metabolism cluster_signaling Downstream Signaling Pathway drug Drug (e.g., Enzalutamide) metabolism Metabolism (e.g., by CYP enzymes) drug->metabolism receptor Target Receptor (e.g., Androgen Receptor) drug->receptor Inhibition deuterated_drug Deuterated Drug (e.g., HC-1119) deuterated_drug->metabolism Slower deuterated_drug->receptor Sustained Inhibition active_metabolite Active Metabolite metabolism->active_metabolite inactive_metabolite Inactive Metabolite metabolism->inactive_metabolite active_metabolite->receptor Inhibition signaling_cascade Signaling Cascade receptor->signaling_cascade Blocks cellular_response Cellular Response (e.g., Inhibition of Tumor Growth) signaling_cascade->cellular_response Leads to

Caption: Impact of deuteration on a signaling pathway.

Conclusion

The use of deuterated compounds has become an established and valuable strategy in drug metabolism studies and the broader field of drug discovery. By leveraging the kinetic isotope effect, researchers can finely tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. The application notes and protocols provided herein offer a framework for the systematic evaluation of deuterated compounds, from in vitro metabolic stability assays to in vivo pharmacokinetic studies. As our understanding of drug metabolism and the subtleties of the kinetic isotope effect continues to evolve, the strategic use of deuterium will undoubtedly play an increasingly important role in the development of the next generation of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Wittig Reaction with Methyltriphenylphosphonium iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of the Wittig reaction using Methyltriphenylphosphonium iodide-d3.

Frequently Asked Questions (FAQs)

Q1: What is the Wittig reaction and why is this compound used?

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[1][2][3][4][5] It utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond.[1][3][4] this compound is a deuterated precursor to the Wittig reagent, which allows for the introduction of a deuterated methylene (B1212753) (=CD₂) group onto a molecule. This is particularly useful in drug development for studying metabolic pathways and kinetic isotope effects.

Q2: What are the main steps in a Wittig reaction?

The Wittig reaction typically involves two main stages:[4][6]

  • Ylide Formation: The phosphonium (B103445) salt, in this case, this compound, is deprotonated by a strong base to form the phosphorus ylide.[4][6]

  • Reaction with Carbonyl: The ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which subsequently decomposes to the desired alkene and triphenylphosphine (B44618) oxide.[2][4][6]

Q3: What factors can lead to a low yield in my Wittig reaction?

Several factors can contribute to a low yield in a Wittig reaction:

  • Inefficient Ylide Formation: The choice of base and reaction conditions for the deprotonation of the phosphonium salt is critical.[6]

  • Ylide Instability: The phosphorus ylide can be unstable and may decompose before reacting with the carbonyl compound.[7]

  • Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly, leading to poor yields.[1][3]

  • Side Reactions: The presence of moisture or other reactive functional groups can lead to unwanted side reactions.[8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of salts (like lithium halides) can significantly impact the reaction outcome.[2][3][7]

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig reaction with this compound and provides potential solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incomplete Ylide Formation Base Selection: For non-stabilized ylides like the one from this compound, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are necessary.[6][7] Ensure the base is fresh and of high purity.
Solvent Choice: Use anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[3] Ensure the solvent is rigorously dried before use.
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent ylide decomposition.[9]
Ylide Decomposition Inert Atmosphere: The ylide is sensitive to air and moisture.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Temperature Management: Maintain the recommended low temperature throughout the ylide formation and subsequent reaction with the carbonyl compound.
Low Reactivity of Carbonyl Compound Reaction Time and Temperature: For sterically hindered aldehydes or ketones, longer reaction times or slightly elevated temperatures may be required after the initial addition.
Alternative Reagents: For particularly unreactive ketones, consider using a more reactive olefination reagent like the Horner-Wadsworth-Emmons reagent.[7]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Presence of Water Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions.[8] Water can quench the ylide.[8]
Reaction with Other Functional Groups Protecting Groups: If your carbonyl compound contains other reactive functional groups (e.g., alcohols, esters), they may need to be protected prior to the Wittig reaction. The Wittig reagent can tolerate some functional groups like ethers and aromatic nitro groups.[1]
Epimerization or Isomerization Base and Salt Effects: The choice of base and the presence of lithium salts can influence the stereochemical outcome.[2][3] For salt-free conditions, bases like NaH or NaHMDS can be used.[7]

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with this compound

This protocol describes a general method for the deuteromethylenation of an aldehyde or ketone.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde or Ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend this compound (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A color change (often to yellow or orange) indicates ylide formation.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Carbonyl:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.[7]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.[7]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by flash column chromatography.

Visualizations

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Reaction with Carbonyl Phosphonium_Salt Methyltriphenylphosphonium iodide-d3 Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Deuterated Alkene Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Workflow of the Wittig reaction from ylide formation to product.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide Check_Carbonyl Assess Carbonyl Reactivity Start->Check_Carbonyl Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Solution_Base Optimize Base/ Solvent/Temp Check_Ylide->Solution_Base No/Weak Color Solution_Time_Temp Increase Reaction Time/Temperature Check_Carbonyl->Solution_Time_Temp Sterically Hindered Solution_Alternative Consider Alternative Olefination (HWE) Check_Carbonyl->Solution_Alternative Highly Unreactive Solution_Dry Ensure Dry Reagents/Glassware Check_Conditions->Solution_Dry Suspect Moisture

Caption: Decision tree for troubleshooting low Wittig reaction yields.

References

Technical Support Center: Purification of Alkene Products from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylphosphine (B44618) oxide (TPPO) from alkene products, a common challenge in reactions like the Wittig, Mitsunobu, and Appel reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my reaction mixture so challenging?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility profiles to the desired alkene product, making its separation by standard techniques like extraction and simple crystallization difficult.[1][2] Its removal is a frequent bottleneck in synthetic chemistry.[1]

Q2: What are the primary methods for removing TPPO?

A2: The main strategies for TPPO removal fall into three categories:

  • Precipitation/Crystallization: This method leverages the differential solubility of the product and TPPO in various solvents.[1]

  • Chromatography: This technique separates the product from TPPO based on their different affinities for a stationary phase.[1]

  • Chemical Conversion: This approach involves reacting TPPO with a reagent to form an easily separable derivative.[1]

Q3: Can I avoid chromatography for TPPO removal on a large scale?

A3: Yes, chromatography-free processes have been developed for large-scale operations.[3][4] These methods often rely on the selective precipitation of TPPO or its complexes, which is more feasible and cost-effective for kilogram-scale production.[3][4]

Troubleshooting Guides

Issue: My alkene product and TPPO are co-crystallizing.

This is a common problem due to the often similar polarities and crystalline nature of the desired product and TPPO.

Solution 1: Selective Precipitation with a Non-Polar Solvent

  • Principle: TPPO has low solubility in non-polar solvents like hexane (B92381), pentane (B18724), and diethyl ether.[2][5]

  • Troubleshooting Steps:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a minimal amount of a cold, non-polar solvent (e.g., hexane or a hexane/ether mixture).[6][7]

    • Stir the suspension vigorously to break up any solids.

    • Filter the mixture. The desired, less polar product should remain in the filtrate, while the more polar TPPO is retained on the filter.

    • Repeat the process if necessary to improve purity.[6][7]

Solution 2: Precipitation via Metal Salt Complexation

  • Principle: TPPO forms insoluble complexes with certain metal salts, which can then be removed by filtration.[2][8][9] This method is effective even in more polar solvents where TPPO itself is soluble.[8][10][11]

  • Troubleshooting Steps:

    • Dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol, ethyl acetate, THF).[2][10]

    • Add a solution of a metal salt such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[8][9][12]

    • Stir the mixture to induce the precipitation of the TPPO-metal salt complex.

    • Filter the solution to remove the insoluble complex.

Issue: Column chromatography is not effectively separating my product from TPPO.

Solution: Silica (B1680970) Plug Filtration for Non-Polar Products

  • Principle: For relatively non-polar alkene products, a quick filtration through a short column ("plug") of silica gel can effectively retain the highly polar TPPO.[6][7]

  • Troubleshooting Steps:

    • Concentrate the reaction mixture.

    • Suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture.[6][7]

    • Pass the suspension through a short plug of silica gel.

    • Elute the desired product with a slightly more polar solvent, such as diethyl ether, leaving the TPPO adsorbed on the silica.[6][7]

Data Presentation

Table 1: Efficiency of TPPO Removal by Precipitation with Metal Salts in Various Solvents

Metal SaltSolventTPPO Removal EfficiencyReference
ZnCl₂Ethyl Acetate>95%[10]
ZnCl₂Isopropyl Acetate>95%[10]
ZnCl₂Isopropyl Alcohol>95%[10]
ZnCl₂THF<85%[10]
MgCl₂Ethyl Acetate≥95%[12]
MgCl₂Toluene≥95%[12]
CaBr₂THF95-98%[9]
CaBr₂2-MeTHF99%[9]
CaBr₂MTBE99%[9]

Experimental Protocols

Protocol 1: Purification via Precipitation with Zinc Chloride

This protocol is adapted from a method demonstrated to be effective for the large-scale, chromatography-free isolation of products.[10]

  • Preparation: Dissolve the crude reaction mixture containing the alkene product and TPPO in ethanol.

  • Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature.

  • Induce Crystallization: Stir and scrape the inside of the flask to induce the precipitation of the ZnCl₂(TPPO)₂ complex.[1]

  • Filtration: Filter the solution to remove the precipitated complex.

  • Work-up: Concentrate the filtrate to remove the ethanol. Slurry the resulting residue with acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride. Filter and concentrate the acetone solution to yield the purified alkene.

Protocol 2: Purification via Chemical Conversion with Oxalyl Chloride

This method converts TPPO into an insoluble chlorophosphonium salt that is easily removed by filtration.[13]

  • Cooling: Cool the crude reaction mixture to a low temperature (e.g., -78 °C).

  • Reagent Addition: Slowly add oxalyl chloride to the mixture. This will react with TPPO to form an insoluble chlorophosphonium salt.

  • Filtration: The resulting salt can be easily removed by filtration, yielding a phosphorus-free product.[13]

Visualizations

experimental_workflow cluster_start Crude Reaction Mixture cluster_precipitation Method 1: Precipitation cluster_chromatography Method 2: Chromatography cluster_conversion Method 3: Chemical Conversion start Alkene Product + TPPO precip_solvent Add Non-Polar Solvent (e.g., Hexane) start->precip_solvent Option A precip_metal Add Metal Salt (e.g., ZnCl2) start->precip_metal Option B silica_plug Silica Plug Filtration start->silica_plug For Non-Polar Products add_reagent Add Oxalyl Chloride start->add_reagent filter_precip Filter precip_solvent->filter_precip precip_metal->filter_precip product_filtrate Purified Alkene (in filtrate) filter_precip->product_filtrate tppo_solid TPPO (solid) filter_precip->tppo_solid tppo_complex TPPO-Metal Complex (solid) filter_precip->tppo_complex elute_product Elute with Ether silica_plug->elute_product product_eluent Purified Alkene (eluted) elute_product->product_eluent tppo_adsorbed TPPO (adsorbed on silica) elute_product->tppo_adsorbed form_salt Insoluble Salt Formation add_reagent->form_salt filter_salt Filter form_salt->filter_salt product_filtrate2 Purified Alkene (in filtrate) filter_salt->product_filtrate2 tppo_salt Insoluble TPPO Salt (solid) filter_salt->tppo_salt

Caption: Workflow for the purification of alkenes from TPPO.

logical_relationship cluster_problem Problem cluster_solutions Purification Strategies cluster_outcomes Outcome problem TPPO Impurity precipitation Precipitation/ Crystallization problem->precipitation Solubility Difference chromatography Chromatography problem->chromatography Polarity Difference conversion Chemical Conversion problem->conversion Reactivity of TPPO outcome Pure Alkene Product precipitation->outcome chromatography->outcome conversion->outcome

Caption: Logical relationship of TPPO purification strategies.

References

Technical Support Center: Stability of Deuterated Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated phosphonium (B103445) ylides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis and application in olefination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of a deuterated phosphonium ylide?

A1: The stability of a deuterated phosphonium ylide is primarily influenced by three factors:

  • The nature of the ylide: Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, are inherently more stable than non-stabilized ylides (where the carbanion is attached to alkyl or aryl groups). This increased stability in stabilized ylides can reduce the likelihood of H/D exchange.

  • The choice of base and solvent: The basicity and protic nature of the solvent and the base used for deprotonation play a crucial role. Stronger bases and protic solvents (or solvents with exchangeable protons) can facilitate deuterium-proton (D-H) exchange, leading to a loss of isotopic purity.

  • Temperature: Higher reaction temperatures can increase the rate of D-H exchange and other decomposition pathways.

Q2: Can the deuterium (B1214612) atoms on my phosphonium ylide exchange with protons from the solvent or other reagents?

A2: Yes, this is a significant concern. The protons on the α-carbon of a phosphonium salt are acidic, and the resulting ylide is a strong base. If there are any proton sources in the reaction mixture (e.g., residual water, alcohols, or even the solvent itself), D-H exchange can occur, leading to a scrambling of the isotopic label. For example, using a protic solvent like methanol (B129727) or even a seemingly aprotic solvent that contains trace amounts of water can lead to the loss of deuterium from your ylide.

Q3: How can I prepare a deuterated phosphonium salt?

A3: A general method for preparing deuterated alkyl phosphonium salts involves the H/D exchange of the corresponding non-deuterated phosphonium salt. This can be achieved by heating the phosphonium salt in deuterium oxide (D₂O) with a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃).[1] Commercially available deuterated starting materials, such as deuterated alkyl halides (e.g., CD₃I or CD₃CD₂I), can also be used to synthesize the corresponding deuterated phosphonium salts by reaction with triphenylphosphine.[1]

Q4: What is the kinetic isotope effect (KIE) and how does it relate to my reaction?

A4: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[2] Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of a C-H bond in the rate-determining step will be slower if that hydrogen is replaced by deuterium.[3] This is known as a primary kinetic isotope effect.[4] In the context of ylide stability, this means that the deprotonation of a deuterated phosphonium salt to form the ylide may be slower than the deprotonation of its non-deuterated counterpart.

Troubleshooting Guides

Issue 1: Loss of Deuterium in the Final Alkene Product

Possible Cause: Deuterium-proton (D-H) exchange is occurring at the ylide stage before the reaction with the carbonyl compound.

Troubleshooting Steps:

  • Use an aprotic, anhydrous solvent: Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for Wittig reactions.[5] Ensure that the solvent is rigorously dried before use.

  • Choose a non-protic base: Whenever possible, use a base that does not have exchangeable protons. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are common choices for generating non-stabilized ylides.[6]

  • Control the reaction temperature: Perform the ylide generation and the subsequent reaction with the carbonyl compound at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of D-H exchange.

  • Minimize reaction time: Do not let the ylide solution stand for extended periods before adding the carbonyl compound.

Issue 2: Incomplete Deuteration of the Phosphonium Salt

Possible Cause: The conditions for H/D exchange during the preparation of the deuterated phosphonium salt were not sufficient for complete exchange.

Troubleshooting Steps:

  • Increase reaction time and/or temperature: When preparing the deuterated phosphonium salt via H/D exchange in D₂O, increasing the reaction time or temperature can drive the equilibrium towards the deuterated product.[1]

  • Use a stronger base: A stronger base can facilitate more efficient deprotonation and subsequent deuteration.

  • Repeat the exchange process: Multiple cycles of H/D exchange may be necessary to achieve high levels of deuteration.

  • Verify with NMR: Use ¹H and ³¹P NMR spectroscopy to confirm the extent of deuteration in your phosphonium salt before proceeding with the Wittig reaction.

Issue 3: Low Yield of the Deuterated Alkene

Possible Cause: The deuterated ylide may be less stable or less reactive than its non-deuterated counterpart, or side reactions may be occurring.

Troubleshooting Steps:

  • Consider the kinetic isotope effect: The deprotonation of the deuterated phosphonium salt may be slower. You may need to use slightly harsher conditions (e.g., a slight excess of base or a longer reaction time) to ensure complete ylide formation.

  • Check for side reactions: The basic conditions used to form the ylide can sometimes lead to side reactions with the carbonyl compound, especially if it is enolizable. Adding the carbonyl compound slowly at a low temperature can help to minimize these side reactions.

  • Optimize reaction conditions: Systematically vary the base, solvent, and temperature to find the optimal conditions for your specific substrate.

Data Presentation

Ylide TypeBaseSolventTemperatureExpected Deuterium Stability
Non-stabilizedn-BuLiAnhydrous THF-78 °CHigh
Non-stabilizedNaHAnhydrous THF0 °C to RTModerate to High
Non-stabilizedKOtBuTHFRTModerate
StabilizedNaOEtEthanolRTLow to Moderate
StabilizedK₂CO₃MethanolRefluxLow

Experimental Protocols

Protocol 1: General Procedure for the Deuteration of an Alkyl Triphenylphosphonium Salt

This protocol is adapted from a general procedure for the synthesis of deuterium-labeled alkyl phosphine (B1218219) salts.[1]

Materials:

  • Alkyl triphenylphosphonium iodide (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol) or Triethylamine (NEt₃) (0.2 mmol)

  • Deuterium oxide (D₂O) (2 mL)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • To a reaction vial, add the alkyl triphenylphosphonium iodide and K₂CO₃ (or NEt₃).

  • Add D₂O to the vial.

  • Stir the mixture at 100 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain a white solid.

  • Wash the solid with Et₂O to yield the deuterated alkyl phosphonium salt.

  • Confirm the level of deuteration using ¹H NMR spectroscopy.

Protocol 2: Wittig Reaction with a Deuterated Phosphonium Ylide (General)

Materials:

  • Deuterated phosphonium salt (1.0 equiv)

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • Aldehyde or ketone (1.0 equiv) in anhydrous THF

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the deuterated phosphonium salt to a flame-dried flask.

  • Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi to the suspension. The solution should turn a characteristic color (often orange or red) indicating ylide formation.

  • Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Analyze the isotopic purity of the product by mass spectrometry and ¹H NMR.

Visualizations

D_H_Exchange_Mechanism Mechanism of D-H Exchange in Phosphonium Ylides cluster_Ylide_Formation Ylide Formation cluster_Exchange D-H Exchange Deuterated_Salt R-CD₂-PPh₃⁺ X⁻ Deuterated_Ylide R-CD=PPh₃ Deuterated_Salt->Deuterated_Ylide Deprotonation Base Base (B⁻) Base->Deuterated_Ylide Protonated_Ylide R-CDH-PPh₃⁺ A⁻ Deuterated_Ylide->Protonated_Ylide Protonation Wittig_Reaction Wittig Reaction Deuterated_Ylide->Wittig_Reaction Reaction with R'₂C=O Proton_Source Proton Source (H-A) Proton_Source->Protonated_Ylide Non_Deuterated_Ylide R-CH=PPh₃ Protonated_Ylide->Non_Deuterated_Ylide Deprotonation by B⁻ Non_Deuterated_Ylide->Wittig_Reaction Reaction with R'₂C=O Deuterated_Alkene R-CD=CR'₂ Wittig_Reaction->Deuterated_Alkene Desired Product Non_Deuterated_Alkene R-CH=CR'₂ Wittig_Reaction->Non_Deuterated_Alkene Undesired Product

Caption: D-H exchange pathway leading to loss of deuterium.

Experimental_Workflow Experimental Workflow for Deuterated Wittig Reaction Start Start Deuterate_Salt Deuterate Phosphonium Salt (e.g., with D₂O/Base) Start->Deuterate_Salt Verify_Deuteration Verify Deuteration Level (¹H NMR, MS) Deuterate_Salt->Verify_Deuteration Verify_Deuteration->Deuterate_Salt Insufficient Deuteration Form_Ylide Form Ylide in situ (Anhydrous aprotic solvent, non-protic base, low temp) Verify_Deuteration->Form_Ylide Sufficient Deuteration React_Carbonyl React with Carbonyl Compound (Low temperature) Form_Ylide->React_Carbonyl Workup_Purification Aqueous Workup and Purification (Column Chromatography) React_Carbonyl->Workup_Purification Analyze_Product Analyze Product Isotopic Purity (¹H NMR, MS) Workup_Purification->Analyze_Product End End Analyze_Product->End

Caption: Workflow for preparing and using deuterated ylides.

References

Optimizing base and temperature for selective Z-alkene formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of Z-alkenes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical reactions for higher Z-selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing Z-alkene selectivity in olefination reactions?

The selective formation of a Z-alkene over its more thermodynamically stable E-isomer is primarily governed by kinetic control. The key factors to manipulate are the choice of reagents (ylide or phosphonate), the base used for deprotonation, the reaction temperature, and the solvent.[1][2] For instance, in the Wittig reaction, non-stabilized ylides generally favor Z-alkene formation.[3][4] In the Horner-Wadsworth-Emmons (HWE) reaction, modifications such as the Still-Gennari olefination are specifically designed to favor Z-selectivity.[5][6][7][8]

Q2: Why is a low temperature often crucial for high Z-selectivity?

Low reaction temperatures, typically -78 °C, are critical for trapping the initial kinetically favored intermediate, which leads to the Z-alkene.[9] At higher temperatures, this intermediate can equilibrate to the more thermodynamically stable intermediate that forms the E-alkene.[9] This principle of kinetic control is fundamental to achieving high Z:E ratios in reactions like the Z-selective Wittig reaction and the Still-Gennari olefination.[1][9]

Q3: How does the choice of base impact the stereochemical outcome of the Wittig reaction?

The choice of base and the corresponding cation can significantly influence the Z:E ratio in a Wittig reaction. The use of sodium bases like sodium hexamethyldisilazide (NaHMDS) is often preferred for enhancing Z-selectivity as they help in avoiding the equilibration of the ylide that can be caused by lithium salts.[9] Lithium bases, such as n-butyllithium (n-BuLi), can lead to the formation of betaine (B1666868) intermediates that may equilibrate, resulting in lower Z-selectivity.[4][10] Therefore, preparing salt-free ylides or using sodium-based reagents is a key strategy.[9]

Q4: When should I use a modified Horner-Wadsworth-Emmons (HWE) reaction for Z-alkene synthesis?

The standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of E-alkenes.[2][8] For selective Z-alkene synthesis, modifications like the Still-Gennari olefination are employed.[6][7][8] This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) which accelerate the elimination from the intermediate oxaphosphetane, favoring the formation of the Z-alkene.[1][2][8] Therefore, when high Z-selectivity is required for α,β-unsaturated esters, the Still-Gennari modification is a superior choice.[11]

Q5: Can olefin metathesis be used for selective Z-alkene formation?

Yes, Z-selective olefin cross-metathesis has emerged as a powerful tool.[12][13] This method relies on specialized molybdenum or ruthenium-based catalysts that are designed to favor the formation of the thermodynamically less stable Z-isomer.[14][15] These catalytic systems offer an alternative to traditional olefination methods and can be particularly useful for complex molecule synthesis.[13]

Troubleshooting Guides

Problem 1: Low Z:E Ratio in a Wittig Reaction

If you are experiencing a low Z:E ratio in a Wittig reaction designed to be Z-selective, consider the following troubleshooting steps:

Possible Cause Troubleshooting & Optimization
Presence of Lithium Salts Lithium salts can decrease Z-selectivity by promoting ylide equilibration.[9] Prepare salt-free ylides by filtration or use a sodium-based deprotonating agent like NaHMDS.[9]
Reaction Temperature Too High Higher temperatures can lead to the equilibration of the cis-oxaphosphetane intermediate to the more stable trans-intermediate, favoring the E-alkene.[9] Ensure the reaction is maintained at a low temperature, such as -78 °C, throughout the addition and reaction time.[9]
Inappropriate Solvent The choice of solvent can influence the reaction's stereochemical outcome. Polar aprotic solvents like THF or DME are generally recommended for Z-selective Wittig reactions.[9]
Slow Aldehyde Addition Adding the aldehyde slowly to the pre-formed ylide at a low temperature ensures a rapid reaction before potential ylide isomerization can occur.[9]
Problem 2: Poor Z-Selectivity in a Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)

For issues with Z-selectivity in a Still-Gennari type reaction, refer to the following guide:

Possible Cause Troubleshooting & Optimization
Incorrect Phosphonate Reagent The Still-Gennari modification requires phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate).[1][8] Verify that the correct reagent is being used. Modified reagents with even stronger electron-withdrawing groups, like bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonates, may offer enhanced Z-selectivity.[16][17]
Suboptimal Base/Crown Ether System The classic Still-Gennari protocol often employs a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 (B118740).[1] Ensure the correct stoichiometry and purity of both the base and the crown ether. In some modified procedures, sodium hydride (NaH) can be an effective and more manageable base.[2][17]
Temperature Control While some modified Still-Gennari procedures can be run at temperatures higher than -78 °C, maintaining low temperatures is generally advisable to ensure kinetic control and maximize Z-selectivity.[2][17]

Experimental Protocols

Key Experiment: Z-Selective Wittig Reaction Using a Salt-Free Ylide

This protocol is adapted from procedures known to enhance Z-selectivity.[9]

1. Ylide Formation (Salt-Free):

  • To a suspension of methyltriphenylphosphonium (B96628) bromide (1.1 eq) in dry THF at 0 °C, add sodium hexamethyldisilazide (NaHMDS) (1.05 eq) as a solution in THF.

  • Stir the mixture at room temperature for 1 hour. A yellow to orange precipitate of the ylide should form.

  • Cool the mixture back down to -78 °C.

2. Wittig Reaction:

  • To the ylide suspension at -78 °C, add a solution of the desired aldehyde (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the Z-alkene.

Key Experiment: Still-Gennari Olefination

This protocol is a general representation of the Still-Gennari modification of the HWE reaction.[1][6]

1. Phosphonate Anion Formation:

  • In a flame-dried flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in dry THF.

  • Cool the solution to -78 °C.

  • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) as a solution in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

2. Olefination Reaction:

  • Add a solution of the aldehyde (1.0 eq) in dry THF to the reaction mixture at -78 °C.

  • Stir at -78 °C for the time determined by reaction monitoring (e.g., TLC).

  • Quench the reaction with saturated aqueous NH4Cl.

  • Warm to room temperature and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the Z-alkene.

Visualized Workflows and Pathways

Z_Wittig_Troubleshooting start Low Z:E Ratio in Wittig Reaction cause1 Presence of Lithium Salts? start->cause1 cause2 Reaction Temp Too High? cause1->cause2 No solution1 Use Salt-Free Ylide (e.g., with NaHMDS) cause1->solution1 Yes cause3 Inappropriate Solvent? cause2->cause3 No solution2 Maintain Reaction at -78 °C cause2->solution2 Yes solution3 Use Polar Aprotic Solvent (THF, DME) cause3->solution3 Yes

Caption: Troubleshooting workflow for low Z-selectivity in Wittig reactions.

Still_Gennari_Pathway reagents Phosphonate (EWG) + Aldehyde base Strong Base (KHMDS) + 18-Crown-6 -78 °C reagents->base intermediate Erythro Intermediate (Kinetic Control) base->intermediate z_alkene Z-Alkene intermediate->z_alkene  Fast Elimination e_alkene E-Alkene (Thermodynamic Product) intermediate->e_alkene equilibration Equilibration (Higher Temp)

Caption: Simplified reaction pathway for the Still-Gennari olefination.

References

Technical Support Center: Removing Triphenylphosphine Oxide from Nonpolar Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing triphenylphosphine (B44618) oxide (TPPO), a persistent byproduct from reactions like the Wittig, Mitsunobu, and Appel, especially when dealing with nonpolar products.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

Triphenylphosphine oxide is a highly polar, crystalline byproduct that can be difficult to separate from reaction products.[1] Its removal is a frequent bottleneck in synthetic chemistry because it often has solubility properties similar to the desired product, leading to co-purification issues, especially in large-scale operations where column chromatography is not ideal.[2][3]

Q2: What are the primary strategies for removing TPPO from nonpolar products?

The main strategies for removing TPPO leverage differences in physical and chemical properties between the byproduct and the nonpolar product. These can be grouped into three main categories:

  • Precipitation & Crystallization: This is often the most direct method for nonpolar products. It exploits the low solubility of TPPO in nonpolar solvents, allowing it to be precipitated while the desired product remains in solution.[4][5]

  • Chromatography: Techniques like silica (B1680970) plug filtration are effective for separating the highly polar TPPO from nonpolar products.[4]

  • Complexation & Scavenging: This involves adding a reagent that selectively binds to TPPO, forming an insoluble complex that can be easily filtered off. Metal salts (e.g., MgCl₂, ZnCl₂, CaBr₂) or scavenger resins are commonly used for this purpose.[6][7][8]

Q3: How do I choose the best removal method for my experiment?

The optimal method depends on your product's specific properties (solubility, stability), the reaction solvent, and the scale. The decision tree below provides a general guide for selecting an appropriate strategy.

G start Start: Crude Reaction Mixture (Nonpolar Product + TPPO) product_solubility Is the product soluble in a nonpolar solvent (e.g., hexanes, ether) where TPPO is insoluble? start->product_solubility precipitation Method 1: Selective Precipitation - Suspend crude mixture in cold nonpolar solvent. - Filter to remove precipitated TPPO. product_solubility->precipitation  Yes   chromatography_check Is a rapid filtration method preferred over crystallization? product_solubility->chromatography_check  No / Co-precipitation Occurs   end Purified Nonpolar Product precipitation->end silica_plug Method 2: Silica Plug Filtration - Pass mixture through a short silica plug. - Elute nonpolar product with nonpolar solvent. chromatography_check->silica_plug  Yes   complexation_check Are precipitation and simple chromatography ineffective or causing product loss? chromatography_check->complexation_check  No   silica_plug->end complexation Method 3: Metal Salt Complexation - Add MgCl2, CaBr2, or ZnCl2. - Filter off the insoluble TPPO-metal complex. complexation_check->complexation  Yes   fail Consider alternative methods: - Scavenger Resins - Chemical Conversion - Recrystallization of Product complexation_check->fail  No   complexation->end

Caption: Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

Issue: Problems with Precipitation/Crystallization

Question: I tried to precipitate TPPO using a nonpolar solvent like hexane (B92381), but my product either crashed out as well or a significant amount of TPPO remains in the solution. What should I do?

This is a common issue when the solubility difference is not large enough.

  • Solution 1: Optimize Solvent System: Try a mixture of solvents. For example, using a pentane (B18724)/ether or hexane/ether mixture can often provide the right balance of polarity to keep your nonpolar product soluble while precipitating the TPPO.[4]

  • Solution 2: Temperature Control: Ensure you are cooling the suspension sufficiently (e.g., 0 °C or lower) before filtration, as TPPO's solubility decreases at lower temperatures.[9] Conversely, if your product is co-precipitating, try using slightly less nonpolar solvent or performing the filtration at room temperature.

  • Solution 3: Repeat the Process: Sometimes, a single precipitation step is not enough. It may be necessary to concentrate the filtrate and repeat the precipitation procedure 2-3 times to achieve the desired purity.[4]

Issue: Challenges with Chromatography

Question: A simple silica plug filtration isn't removing all the TPPO, and it's eluting with my nonpolar product. How can I improve this?

This typically occurs if the eluting solvent is too polar or the plug is not prepared correctly.

  • Solution 1: Use a Very Nonpolar Eluent: Start by eluting with a highly nonpolar solvent like pentane or hexane. This should be sufficient to move your nonpolar product through the silica while the highly polar TPPO remains strongly adsorbed at the top.[4][10] You can then gradually increase the polarity (e.g., by adding a small percentage of diethyl ether) only if your product is not eluting.

  • Solution 2: Dry Pack the Silica Plug: Concentrate the reaction mixture to a residue and redissolve it in a minimal amount of a nonpolar solvent (e.g., pentane). Load this solution onto a dry-packed silica plug. This pre-concentration step prevents using the more polar reaction solvent (like THF or DCM) directly on the column, which would compete for binding sites and cause the TPPO to elute.

Issue: Complications with Metal Salt Complexation

Question: I used a metal salt to precipitate TPPO, but my product yield is low, suggesting it co-precipitated with the complex. How can I prevent this?

Certain functional groups in your product might interact with the Lewis acidic metal salts, causing co-precipitation.

  • Solution 1: Choose a Different Salt: The choice of metal salt can be critical. While ZnCl₂ is effective, it is often used in more polar solvents like ethanol (B145695).[11][12] For reactions in ethereal solvents like THF, anhydrous CaBr₂ is highly efficient at precipitating TPPO and may have different compatibility with your product.[6] MgCl₂ is another option, particularly for large-scale applications.[7]

  • Solution 2: Thoroughly Wash the Precipitate: After filtering the TPPO-metal complex, wash the solid cake thoroughly with a solvent in which your product is soluble but the complex is not (e.g., fresh reaction solvent or another appropriate nonpolar solvent). This helps recover any product that was physically trapped in the precipitate.

  • Solution 3: Check for Functional Group Incompatibility: Be aware that certain functional groups can interfere with the precipitation process by solubilizing the metal complex or by co-precipitating.[11][12] If your product contains strong Lewis basic sites, this method may not be suitable.

Quantitative Data on TPPO Removal

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents. Data provides a basis for selecting appropriate precipitation and crystallization solvents.

SolventSolubility at Room Temp (mg/mL)Solubility at 0 °C (mg/mL)Reference
CyclohexaneInsolubleInsoluble[9]
Toluene44.342.9[9]
2-Propanol (IPA)46.525.4[9]
Tetrahydrofuran (THF)169.7105.0[9]

Table 2: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Different Solvents. % TPPO remaining in solution after precipitation with a 2:1 ratio of ZnCl₂ to TPPO.

Solvent% TPPO Remaining in SolutionReference
Ethyl Acetate (B1210297) (EtOAc)<5%[11][12]
Isopropyl Acetate (iPrOAc)<5%[11][12]
2-Propanol (iPrOH)<5%[11][12]
Tetrahydrofuran (THF)<15%[11][12]
Dichloromethane (DCM)>15% (No precipitate)[11][12]

Detailed Experimental Protocols

Method 1: Selective Precipitation with Nonpolar Solvents

This method is ideal for nonpolar products that are highly soluble in solvents like hexane, pentane, or diethyl ether, where TPPO is poorly soluble.[4]

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent, yielding a residue.

  • Suspension: Add a minimal amount of a cold (~0 °C) nonpolar solvent, such as hexane or a pentane/ether mixture, to the residue.

  • Trituration: Vigorously stir or swirl the suspension. The nonpolar product should dissolve, while the TPPO remains as a solid.

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel.

  • Washing: Wash the collected solid (TPPO) with a small amount of the cold nonpolar solvent to recover any trapped product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to isolate the purified product.

G cluster_0 Precipitation Workflow start 1. Concentrate Crude Mixture suspend 2. Suspend Residue in Cold Nonpolar Solvent (e.g., Hexane) start->suspend filter 3. Filter the Suspension suspend->filter wash 4. Wash Precipitate with Cold Solvent filter->wash end 5. Concentrate Filtrate to Obtain Purified Product wash->end

Caption: Workflow for TPPO removal by selective precipitation.
Method 2: Purification via Silica Plug Filtration

This technique is a form of flash chromatography, excellent for separating highly nonpolar products from the polar TPPO.[4]

  • Concentration: Concentrate the crude reaction mixture to dryness.

  • Redissolution: Dissolve the residue in a minimum volume of a highly nonpolar solvent (e.g., pentane or hexane).

  • Plug Preparation: Prepare a short, wide column (a "plug") of silica gel in a sintered glass funnel or a disposable syringe with a frit.

  • Loading: Carefully load the redissolved product mixture onto the top of the silica plug.

  • Elution: Elute the product from the silica using the same nonpolar solvent, collecting the eluent. The TPPO will remain adsorbed to the top of the silica gel.

  • Monitoring: Monitor the elution using Thin Layer Chromatography (TLC) to ensure all the product has been collected before any TPPO begins to elute.

  • Isolation: Concentrate the collected eluent to yield the purified product.

Method 3: Precipitation via Metal Salt Complexation

This method relies on the formation of an insoluble coordinate complex between the phosphoryl oxygen of TPPO and a Lewis acidic metal salt.[6][11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent. For CaBr₂ or MgCl₂, this can often be an ethereal solvent like THF or 2-MeTHF.[6][7] For ZnCl₂, polar solvents like ethanol or ethyl acetate are preferred.[11][12]

  • Addition of Salt: Add the solid metal salt (e.g., anhydrous MgCl₂, CaBr₂, or a 2:1 ratio of ZnCl₂ to estimated TPPO) to the solution.[7][11]

  • Precipitation: Stir the mixture at room temperature. The insoluble TPPO-metal complex will precipitate out of the solution, often as a white solid. This process can take a few hours.[10] For scalable reactions, wet milling can be used with MgCl₂ to increase the rate of complexation.[7]

  • Filtration: Filter the mixture to remove the solid precipitate.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover the product.

  • Isolation: The filtrate, now free of TPPO, can be carried forward. This may involve concentrating the solution and performing a standard aqueous workup to remove any residual metal salts before isolating the final product.

G cluster_1 Metal Salt Complexation Workflow start 1. Dissolve Crude Mixture in Appropriate Solvent add_salt 2. Add Anhydrous Metal Salt (e.g., MgCl2, CaBr2, ZnCl2) start->add_salt stir 3. Stir to Allow Complex Precipitation add_salt->stir filter 4. Filter to Remove Insoluble TPPO-Metal Complex stir->filter end 5. Process Filtrate to Obtain Purified Product filter->end

Caption: Workflow for TPPO removal by metal salt complexation.

References

Technical Support Center: Deuterium Labeling in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low deuterium (B1214612) incorporation in products synthesized via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low deuterium incorporation in my Wittig product?

Low deuterium incorporation can stem from several factors throughout the experimental process, from the preparation of the deuterated Wittig reagent to the final reaction workup. The most common issues involve unintentional H/D exchange with proton sources, incomplete deuteration of the starting materials, or deuterium scrambling.

Key Potential Causes:

  • Exchange during Ylide Formation: The most critical step is the deprotonation of the phosphonium (B103445) salt to form the ylide. If there are any proton sources present (e.g., residual water, protic solvents, or the base itself), the highly basic ylide can be protonated and then deprotonated again, leading to a loss of deuterium.

  • Protic Solvents or Reagents: The use of solvents or reagents with exchangeable protons (e.g., alcohols, water) can lead to deuterium loss at various stages. For instance, using DMSO-d₆ as a solvent can sometimes result in deuterium incorporation into the ylide and the final alkene product.[1]

  • Incomplete Deuteration of Precursors: The deuterium content of the final product is directly dependent on the isotopic purity of the deuterated phosphonium salt. If the synthesis of this precursor is incomplete, the final incorporation will be low.

  • H/D Exchange during Workup: Acidic or basic workup conditions can sometimes facilitate the exchange of deuterium atoms, particularly if they are in labile positions.

  • Base Selection: The choice of base is critical. Organolithium bases like n-BuLi can sometimes lead to complications and side reactions, while non-nucleophilic bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) are often preferred for generating unstabilized ylides.[2]

Q2: I suspect the issue is with my ylide formation. How can I maximize deuterium incorporation at this stage?

The formation of the deuterated ylide is the most common point of failure. Ensuring an anhydrous, aprotic environment is paramount.

Troubleshooting Steps for Ylide Formation:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven or flame-dried under vacuum. Solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). The phosphonium salt should be dried under high vacuum before use.

  • Use of an Appropriate Aprotic Solvent: Use anhydrous aprotic solvents such as THF, diethyl ether, or toluene.

  • Careful Selection of the Deprotonating Agent: Use a strong, non-protic base. n-Butyllithium (n-BuLi) is common, but ensure it is accurately titrated.[3][4] "Salt-free" conditions, avoiding lithium salts which can sometimes negatively impact the reaction, may be beneficial.[2] Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are also effective choices.[2][5]

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C or 0 °C) to minimize side reactions.[2] After ylide formation, the reaction with the carbonyl compound can often be allowed to warm to room temperature.[2][5]

Q3: Can H/D exchange occur after the ylide has reacted with the carbonyl? How can I prevent this?

Yes, H/D exchange can still occur after the initial reaction, primarily during the workup phase. The stability of the C-D bond in the final product depends on its electronic environment.

Strategies to Prevent Post-Reaction H/D Exchange:

  • Neutral Workup: Quench the reaction with a neutral reagent like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) instead of a strong acid or base.[2]

  • Aqueous Extraction: Minimize contact time with aqueous layers during extraction. Use deuterated water (D₂O) for the initial quench if the product is particularly sensitive to exchange, although this is often not cost-effective.

  • Avoid Acidic/Basic Chromatography: When purifying by column chromatography, use a neutral stationary phase (e.g., silica (B1680970) gel) and avoid acidic or basic additives in the eluent unless necessary for product stability.

Q4: How do I accurately determine the percentage of deuterium incorporation in my product?

Several analytical techniques can be used to quantify the degree of deuterium labeling. The most common and accessible methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

  • ¹H NMR Spectroscopy: This is often the simplest method. By comparing the integration of the signal for the proton at the deuterated position with a stable, non-deuterated signal within the same molecule, you can calculate the percentage of remaining protons, and thus the deuterium incorporation. For highly deuterated compounds (>98%), the residual proton signals may be too weak for accurate quantification.[7][8]

  • ²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium signals, providing a clean spectrum without proton signals.[8] It is particularly useful for highly enriched compounds.[8]

  • Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio. By analyzing the molecular ion peak (M+) and its isotopic variants (M+1, M+2, etc.), you can determine the distribution of deuterated species and calculate the overall incorporation percentage.[7][9]

Technique Principle Advantages Considerations
¹H NMR Measures the reduction of proton signals at the site of deuteration.[6]Widely available; straightforward for partial deuteration.Not ideal for >98% incorporation; requires a stable internal reference signal.[8]
²H NMR Directly detects deuterium nuclei.[6]Excellent for highly enriched compounds; clean spectrum.[8]Requires an NMR spectrometer capable of ²H detection; less common than ¹H NMR.
Mass Spec Measures the mass shift caused by deuterium incorporation.[6]Highly sensitive; provides distribution of isotopologues.Can be complex to interpret if fragmentation occurs; potential for back-exchange in the ion source.

Experimental Protocols

Protocol 1: Preparation of a Deuterated Wittig Reagent (Ylide)

This protocol describes the formation of a deuterated ylide from a deuterated alkyltriphenylphosphonium salt using n-butyllithium.

Materials:

  • Deuterated alkyltriphenylphosphonium salt (e.g., (CD₃)PPh₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes, titrated solution

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Under a positive pressure of inert gas, add the deuterated alkyltriphenylphosphonium salt (1.0 equivalent) to the flask.

  • Add anhydrous THF via syringe. Stir the suspension.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.0 equivalent) dropwise via syringe over 10-15 minutes. A distinct color change (often to deep red or orange) indicates ylide formation.[10]

  • Allow the solution to stir at -78 °C for 30 minutes, then let it slowly warm to 0 °C and stir for an additional 1 hour. The deuterated ylide is now ready for reaction with the carbonyl compound.

Protocol 2: Wittig Reaction with a Deuterated Ylide

Procedure:

  • To the freshly prepared deuterated ylide solution at 0 °C (from Protocol 1), add a solution of the aldehyde or ketone (0.95 equivalents) in anhydrous THF dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deuterated alkene.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues of low deuterium incorporation.

Troubleshooting_Workflow start_node Low Deuterium Incorporation Observed q1 Ylide Formation Conditions? start_node->q1 decision_node decision_node process_node process_node solution_node solution_node q2 Reagent Purity? q1->q2 Optimal sol1 Use Anhydrous Solvents. Dry Glassware Rigorously. Control Temperature. q1->sol1 Improper? q3 Workup Procedure? q2->q3 High sol2 Verify Isotopic Purity of Phosphonium Salt. Use Freshly Titrated Base. q2->sol2 Low/Unknown? q4 Analysis Method Correct? q3->q4 Neutral sol3 Use Neutral Quench (e.g., NH4Cl). Avoid Strong Acid/Base. q3->sol3 Acidic/Basic? sol4 Confirm via secondary method (e.g., MS if NMR used). Check integration regions. q4->sol4 Uncertain?

Caption: A decision tree for troubleshooting low deuterium incorporation.

Potential Deuterium Loss Pathways

This diagram illustrates the key stages in the Wittig reaction where the desired deuterium label (D) can be lost via exchange with protons (H).

Deuterium_Loss_Pathway start Deuterated Phosphonium Salt (R-CD2-P+Ph3) ylide Deuterated Ylide Formation (R-CD=PPh3) start->ylide Strong Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane loss1 H/D Exchange (Protic Contaminants: H2O, ROH) ylide->loss1 DEUTERIUM LOSS carbonyl Aldehyde / Ketone carbonyl->oxaphosphetane product Deuterated Alkene Product (R-CD=CR'R'') oxaphosphetane->product Decomposition loss2 H/D Exchange (Acidic/Basic Workup) product->loss2 DEUTERIUM LOSS

Caption: Key stages where deuterium loss can occur during a Wittig reaction.

References

Overcoming steric hindrance in Wittig reactions with bulky ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with sterically hindered ketones in Wittig and related reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction with a bulky ketone is resulting in a low yield or failing completely. What are the primary factors to investigate?

When a standard Wittig reaction fails with a sterically hindered ketone, the primary issue is often the difficult formation of the oxaphosphetane intermediate due to steric clash between the bulky ketone and the ylide.

Initial Troubleshooting Steps:

  • Reagent Purity: Ensure the phosphonium (B103445) salt and the base used to generate the ylide are pure and dry. Moisture can quench the ylide.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu) are common, but the choice can impact ylide formation and stability. For hindered systems, stronger bases like n-BuLi or KHMDS might be necessary.

  • Solvent Choice: The reaction is highly sensitive to the solvent. Aprotic and anhydrous solvents like THF, DMSO, or toluene (B28343) are standard. For salt-free ylides, which can be more reactive, a non-polar solvent like toluene is often preferred.

  • Temperature Control: Ylide generation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent degradation. The subsequent reaction with the ketone may require elevated temperatures to overcome the activation energy barrier caused by steric hindrance.

Q2: Are there more effective alternatives to the standard Wittig reaction for bulky ketones?

Yes, several modified versions of the Wittig reaction are specifically designed to handle sterically demanding substrates. The most common and effective alternative is the Horner-Wadsworth-Emmons (HWE) reaction .

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the go-to method for hindered ketones. It utilizes a phosphonate (B1237965) ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic and generally less sterically hindered than a Wittig ylide, leading to better reactivity with bulky ketones. A key advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying purification.

  • Still-Gennari Modification: This is a variation of the HWE reaction that uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF). This method strongly favors the formation of (Z)-alkenes.

Below is a diagram illustrating the decision-making process when encountering a challenging Wittig reaction.

G cluster_0 start Low Yield with Bulky Ketone in Wittig Reaction check_conditions 1. Verify Standard Conditions (Anhydrous Solvent, Strong Base, Temp Control) start->check_conditions no_improvement Still Low Yield check_conditions->no_improvement consider_hwe 2. Switch to Horner-Wadsworth-Emmons (HWE) Reaction no_improvement->consider_hwe Yes hwe_details Use Phosphonate Ester + NaH/KOtBu (More reactive, easier workup) consider_hwe->hwe_details selectivity_issue Need (Z)-Alkene Selectivity? consider_hwe->selectivity_issue still_gennari 3. Use Still-Gennari Modification selectivity_issue->still_gennari Yes success Improved Yield / Desired Alkene selectivity_issue->success No still_details Use Electron-Withdrawing Phosphonate (e.g., Trifluoroethyl) + KHMDS/18-crown-6 still_gennari->still_details still_gennari->success

Caption: Troubleshooting workflow for hindered Wittig reactions.

Q3: How do reaction conditions for the HWE reaction differ from the standard Wittig, and how can they be optimized?

The HWE reaction offers more flexibility for optimization.

  • Base: While strong bases like NaH are common, weaker bases such as LiOH, K2CO3, or DBU can be effective, especially with activated phosphonates, making the reaction compatible with more sensitive functional groups.

  • Solvent: A range of polar aprotic solvents can be used, including THF, DMF, and DMSO.

  • Temperature: The reaction can often be run at room temperature, although heating may be required for extremely hindered ketones.

  • Additives: The addition of Lewis acids or salts like LiCl or MgBr2 can sometimes accelerate the reaction by coordinating to the ketone's carbonyl oxygen, increasing its electrophilicity.

The diagram below outlines the general mechanism highlighting the key reagents.

G cluster_0 Horner-Wadsworth-Emmons (HWE) Reaction Workflow reagent Phosphonate Ester (RO)2P(O)CH2R' anion Phosphonate Carbanion (More Nucleophilic) reagent->anion + base Base (e.g., NaH, KOtBu) base->anion intermediate Intermediate Adduct anion->intermediate + Ketone ketone Bulky Ketone R''C(O)R''' ketone->intermediate alkene Alkene Product (Often E-selective) intermediate->alkene byproduct Water-Soluble Phosphate Ester intermediate->byproduct Elimination

Caption: Key stages of the Horner-Wadsworth-Emmons reaction.

Performance Data for Hindered Systems

The following table summarizes typical yields for reactions involving the sterically hindered ketone, adamantanone, providing a comparison between the standard Wittig and the HWE reaction.

Reaction TypeReagentBaseSolventTemperature (°C)Yield (%)Alkene SelectivityReference
Standard Wittig Ph3P=CHCO2EtNaHDMSO70< 5-
HWE Reaction (EtO)2P(O)CH2CO2EtNaHDME25 (reflux)85-95E-selective
HWE Reaction (MeO)2P(O)CH2CNNaHTHF2592-

Key Experimental Protocol

Protocol: Horner-Wadsworth-Emmons (HWE) Reaction with Adamantanone

This protocol describes the synthesis of ethyl 2-adamantylideneacetate using triethyl phosphonoacetate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Triethyl phosphonoacetate

  • Adamantanone

  • Saturated aqueous NH4Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane.

  • Ylide Formation: Add anhydrous DME to the flask, followed by the dropwise addition of triethyl phosphonoacetate (1.1 equivalents) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Reaction with Ketone: Dissolve adamantanone (1.0 equivalent) in a minimal amount of anhydrous DME and add it dropwise to the phosphonate anion solution.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the mixture to room temperature and cautiously quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure alkene.

Technical Support Center: Matrix Effects in LC-MS/MS using Deuterium Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in their LC-MS/MS experiments when using deuterium-labeled internal standards.

Troubleshooting Guide

This guide provides structured approaches to identify and mitigate matrix effects.

Issue: Poor Accuracy and Precision Despite Using a Deuterium-Labeled Internal Standard (D-IS)

Even with a D-IS, you may encounter inaccurate and imprecise results. This often points to differential matrix effects, where the analyte and the internal standard are not affected by ion suppression or enhancement to the same extent.[1][2]

Quantitative Data Summary: Matrix Effect Assessment

A post-extraction spike experiment is crucial for quantifying matrix effects.[3][4] The results can be summarized to pinpoint differential effects between the analyte and the internal standard.

CompoundSet A: Peak Area (Neat Solution)Set B: Peak Area (Post-Extraction Spike)Matrix Effect (%)[3]Analyte/IS Ratio (Neat)Analyte/IS Ratio (Matrix)% Difference in Ratio
Analyte1,200,000600,00050% (Suppression)
D-IS1,150,000805,00070% (Suppression)1.040.75-28%

Interpretation: In this example, the analyte experiences more significant ion suppression (50%) than the D-IS (70%).[3] This differential matrix effect leads to a 28% decrease in the analyte/IS ratio in the presence of the matrix, which would result in an underestimation of the analyte's true concentration.

Experimental Protocol: Matrix Effect Evaluation via Post-Extraction Spike

This protocol provides a quantitative assessment of matrix effects on both the analyte and the internal standard.[3][4]

Objective: To quantify the degree of ion suppression or enhancement for the analyte and its D-IS.

Materials:

  • Blank biological matrix (e.g., plasma, urine) confirmed to be free of the analyte.

  • Analyte and D-IS stock solutions of known concentrations.

  • Reconstitution solvent (typically the mobile phase).

  • Standard laboratory equipment (pipettes, centrifuges, vials).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean vial, spike the analyte and D-IS into the reconstitution solvent at a concentration representative of your study samples.[3]

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final extract, spike the analyte and D-IS to the same final concentration as in Set A.[3]

    • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and D-IS into a blank matrix sample before the extraction procedure begins.[3]

  • Analysis:

    • Inject all three sets of samples into the LC-MS/MS system and acquire the data.[3]

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[3]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100[3]

    A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Troubleshooting Workflow for Differential Matrix Effects

If differential matrix effects are identified, the following workflow can help diagnose and resolve the issue.

cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Decision cluster_3 Alternative start Inaccurate/Imprecise Results check_coelution Verify Analyte and D-IS Co-elution start->check_coelution post_infusion Perform Post-Column Infusion Experiment check_coelution->post_infusion optimize_chroma Optimize Chromatography post_infusion->optimize_chroma Analyte in suppression zone? improve_cleanup Enhance Sample Cleanup post_infusion->improve_cleanup is_resolved Issue Resolved? optimize_chroma->is_resolved dilute_sample Dilute Sample improve_cleanup->dilute_sample improve_cleanup->is_resolved dilute_sample->is_resolved alt_is Consider ¹³C or ¹⁵N Labeled IS is_resolved->alt_is No

Caption: Troubleshooting workflow for differential matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterium-labeled internal standard (D-IS) in LC-MS/MS analysis?

A D-IS is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[1] Its main purpose is to act as an internal reference to correct for variations during sample preparation and analysis.[1][5] Since the D-IS is chemically almost identical to the analyte, it is expected to behave similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and improving accuracy and precision.[1][6]

Q2: Why do my analyte and D-IS have different retention times?

This is often due to the "isotope effect," where the deuterium-labeled compound may elute slightly earlier than the non-labeled analyte.[2][7] Even a small separation can expose the analyte and D-IS to different co-eluting matrix components, leading to differential ion suppression.[2]

  • Troubleshooting:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve better co-elution.[3]

    • Consider Alternatives: If co-elution cannot be achieved, using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N may be a better option as they are less prone to chromatographic shifts.[3][7]

Q3: My results suggest the D-IS is losing its deuterium label. What causes this?

This phenomenon is known as isotopic or deuterium-hydrogen back-exchange.[1][8] It can occur if the deuterium atoms are placed on chemically unstable positions of the molecule (e.g., on -OH, -NH, or -SH groups).[9] The exchange can be influenced by the pH of the mobile phase or sample diluent.[1] This can lead to a decreased D-IS signal and an artificially high analyte signal.[8]

  • Troubleshooting:

    • Select a Stable D-IS: Choose a D-IS where the labels are on stable positions, such as aromatic rings.[1][9]

    • Control pH: Avoid highly acidic or basic conditions during sample preparation and analysis if the label is in a labile position.[9]

Q4: Can the D-IS itself contribute to the analyte signal?

Yes, this can happen if the D-IS is not isotopically pure and contains a small amount of the unlabeled analyte.[5] This is a critical concern, especially when analyzing samples at the lower limit of quantification (LLOQ).[3]

  • Troubleshooting:

    • Verify Purity: Always check the certificate of analysis for the isotopic purity of your D-IS. It should ideally be ≥98%.[1]

    • Perform an IS Contribution Check: Analyze a blank matrix sample spiked only with the D-IS at the working concentration. The response for the unlabeled analyte's mass transition should be insignificant (e.g., <20% of the LLOQ response).[3]

Q5: What is the relationship between matrix effects, ion suppression, and the D-IS?

Matrix effects refer to the alteration of ionization efficiency by co-eluting components from the sample matrix.[10] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). A D-IS is used to compensate for these effects. The fundamental assumption is that both the analyte and the D-IS will be suppressed or enhanced to the same degree, keeping their response ratio constant.

cluster_0 LC-MS/MS System cluster_1 Ion Source cluster_2 Detector Analyte Analyte Ionization Ionization Process Analyte->Ionization DIS Deuterium-Labeled IS (D-IS) DIS->Ionization Matrix Matrix Components Suppression Ion Suppression/ Enhancement Matrix->Suppression co-elution Ionization->Suppression affects Signal Signal Response Suppression->Signal alters Ratio Analyte/IS Ratio Signal->Ratio calculates

Caption: Relationship between matrix effects and D-IS compensation.

References

Technical Support Center: Preventing Isotope Exchange During Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unwanted exchange of isotopes during the critical phases of reaction workup and compound purification. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotope exchange and why is it a significant problem?

A1: Isotope exchange is an undesirable process where an isotope label (e.g., deuterium (B1214612), tritium, or carbon-13) on a molecule of interest is swapped with another isotope from the surrounding environment, such as a solvent or reagent.[1] This is particularly problematic for hydrogen isotopes (deuterium and tritium) which can exchange with protons from protic solvents like water or methanol (B129727).[2] This "back-exchange" leads to a loss of the isotopic label, which can cause inaccurate results in quantitative analyses (e.g., mass spectrometry-based assays using deuterated internal standards), misinterpretation of metabolic pathways, and underestimation of isotope incorporation in labeling studies.[1]

Q2: What are the primary factors that influence the rate of isotope exchange?

A2: The rate of isotope exchange is primarily influenced by several key experimental parameters:

  • pH: Exchange is catalyzed by both acids and bases. For many compounds, the minimum rate of hydrogen-deuterium (H/D) exchange occurs at a pH of approximately 2.5-3.[1][2]

  • Temperature: Higher temperatures significantly accelerate the rate of exchange.[1] Keeping samples and purification systems cold is a crucial preventative measure.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source for exchangeable protons and facilitate the process.[2][3] Aprotic solvents are preferred when dealing with labile isotopes.

  • Position of the Isotope: The chemical environment of the isotope on the molecule determines its lability. Isotopes on heteroatoms (like -OD, -ND) are highly susceptible to exchange.[2] Those on carbons adjacent to carbonyl groups (alpha-carbons) are also labile, especially under acidic or basic conditions, due to keto-enol tautomerism.[2] Labels on aromatic rings or unactivated aliphatic chains are generally more stable.[2]

Q3: How can I choose the right purification technique to minimize isotope exchange?

A3: The choice of purification method is critical.

  • Chromatography: For liquid chromatography, use aprotic or buffered mobile phases at an optimal pH (typically around 2.25-2.5) to minimize exchange on the column.[4] Using deactivated silica (B1680970) gel can also be beneficial.[5] Keep runs as short as possible to reduce the exposure time to potentially protic mobile phases.[4]

  • Extraction: During aqueous workups, minimize contact time with the aqueous phase. Use of brine (saturated NaCl solution) can help to reduce the amount of water in the organic layer.[6]

  • Crystallization: This can be an excellent method for purification, provided a suitable aprotic solvent system can be found. Ensure the compound is dried thoroughly under vacuum to remove any residual protic solvents.[5]

Troubleshooting Guides

Issue 1: My deuterated internal standard (IS) shows a decreasing mass-to-charge ratio (m/z) over a series of LC-MS injections.

  • Possible Cause: This indicates back-exchange of deuterium for protons from the mobile phase or sample diluent.[2]

  • Solution:

    • Evaluate pH: Ensure the pH of your mobile phase and sample diluent is optimal for minimizing exchange, typically around pH 2.5.[1][4] Verify the pH of all solutions before use.

    • Control Temperature: Use a cooled autosampler and column compartment. Lower temperatures significantly slow down the rate of exchange.[2]

    • Solvent Choice: If possible, switch to aprotic solvents for your sample diluent. Minimize the amount of protic solvent in the mobile phase while maintaining good chromatography.

    • Check Isotope Position: Review the structure of your standard. If the deuterium labels are in highly labile positions (e.g., on a heteroatom), consider sourcing a standard with labels in more stable positions.[2]

Issue 2: The isotopic enrichment of my compound is significantly lower after workup and purification than expected from the synthesis.

  • Possible Cause: Loss of the isotopic label occurred during the extraction and/or purification steps.

  • Solution:

    • Aqueous Workup: Minimize the time your compound is in contact with aqueous layers. If your compound is sensitive to acidic or basic conditions, ensure washes are performed with neutral water or brine.[6]

    • Chromatography Solvents: For flash chromatography, consider using a non-protic solvent system if H/D exchange is a concern.[5] If protic solvents like methanol or ethanol (B145695) are necessary, consider deactivating the silica gel with a non-protic solvent containing a small amount of a weak base (like triethylamine) if your compound is stable under these conditions.

    • Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of protic solvents used during purification.

Issue 3: I am observing peak splitting or tailing in the chromatogram for my isotopically labeled compound.

  • Possible Cause: This could be a chromatographic isotope effect, where the labeled and unlabeled (or partially labeled) versions of the compound separate slightly on the column.[7] This is more common with deuterium labeling, as deuterated compounds can be slightly less retentive in reversed-phase chromatography.[8]

  • Solution:

    • Optimize Chromatography: Adjusting the mobile phase composition or gradient can sometimes help to co-elute the different isotopic species.

    • Shallow Gradient: Using a shallower gradient can improve resolution but may also worsen the separation of isotopologues. Experiment to find the best balance.[7]

    • Data Analysis: If separation cannot be avoided, ensure that the quantification method involves integrating all relevant isotopic peaks.

Quantitative Data on Isotope Exchange

The stability of an isotopic label is highly dependent on its environment. The table below summarizes the key factors influencing hydrogen-deuterium exchange rates.

ParameterConditionEffect on H/D Exchange RateCitation
pH pH < 2.5 or pH > 7Increased Rate[1]
pH ≈ 2.5Minimum Rate[1][2]
Temperature Increase in TemperatureSignificant Increase in Rate[1]
0°C or belowSignificantly Reduced Rate[4]
Solvent Protic (e.g., H₂O, CH₃OH)Facilitates Exchange[2]
Aprotic (e.g., Acetonitrile, THF)Minimizes Exchange[5]
Isotope Position On Heteroatoms (O, N, S)Highly Labile[2]
Alpha to Carbonyl (C=O)Labile (especially with acid/base)[2]
Aromatic or Alkyl (unactivated)Generally Stable[2]

Experimental Protocols

Protocol 1: Workup for a Compound with Moderately Labile Deuterium
  • Quenching: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Extraction: Dilute the reaction mixture with a suitable aprotic organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer quickly with ice-cold, pH-neutral brine instead of plain water. Minimize shaking time to reduce contact between phases.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature.

  • Azeotropic Removal of Water: If trace amounts of water are suspected, add toluene (B28343) or another suitable aprotic solvent and evaporate again to azeotropically remove residual water.

Protocol 2: Flash Column Chromatography with Minimal Exchange
  • Stationary Phase: Use standard silica gel. If the compound is particularly sensitive, consider creating a slurry of the silica gel in the mobile phase and adding 1% triethylamine (B128534) (if the compound is base-stable) to deactivate acidic sites.

  • Mobile Phase: Whenever possible, use an aprotic solvent system (e.g., hexane/ethyl acetate, dichloromethane/diethyl ether). If a protic solvent like methanol is required, use the minimum amount necessary to achieve elution.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. For better resolution and to minimize on-column exchange, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[5]

  • Elution: Run the column efficiently to minimize the time the compound spends on the stationary phase.

  • Fraction Analysis: Combine the pure fractions and immediately remove the solvent under reduced pressure at a low temperature.

Visualization

Isotope_Exchange_Troubleshooting Troubleshooting Isotope Exchange start Problem: Loss of Isotopic Label (e.g., low enrichment, m/z shift) check_position Is the isotopic label in a labile position? (-OH, -NH, alpha to C=O) start->check_position labile_yes Yes check_position->labile_yes Yes labile_no No check_position->labile_no No reassess_synthesis Consider resynthesis with label in a more stable position labile_yes->reassess_synthesis check_conditions Review Workup & Purification Conditions labile_no->check_conditions use_aprotic Use aprotic solvents (e.g., EtOAc, DCM, ACN) check_conditions->use_aprotic control_ph Control pH (Buffer to ~2.5 if aqueous) check_conditions->control_ph control_temp Use low temperatures (e.g., 0°C) check_conditions->control_temp minimize_time Minimize exposure time (fast chromatography/extraction) check_conditions->minimize_time implement_changes Implement optimized conditions use_aprotic->implement_changes control_ph->implement_changes control_temp->implement_changes minimize_time->implement_changes end_success Problem Resolved: Isotopic Integrity Maintained reassess_synthesis->end_success implement_changes->end_success

Caption: A decision tree for troubleshooting the loss of isotopic labels.

References

Validation & Comparative

Unveiling Reaction Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using Methyltriphenylphosphonium Iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate these mechanisms by comparing the rates of reactions involving isotopically labeled and unlabeled reactants. This guide provides a comprehensive comparison of the use of Methyltriphenylphosphonium iodide-d3 in KIE studies, particularly within the context of the widely utilized Wittig reaction, and offers insights into alternative methodologies.

Deuterium-labeled compounds, such as this compound, are instrumental in determining whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. The substitution of a lighter hydrogen atom with its heavier isotope, deuterium (B1214612), can lead to a measurable change in the reaction rate, a phenomenon known as the deuterium kinetic isotope effect (kH/kD). A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond cleavage in the rate-limiting step.

Performance Comparison: this compound in the Wittig Reaction

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. The formation of the ylide itself requires the deprotonation of the phosphonium salt, a step that can be investigated using this compound.

While extensive experimental data on the specific KIE for this compound in the Wittig reaction is not abundant in publicly available literature, theoretical studies and data from related systems provide valuable insights. Density Functional Theory (DFT) calculations on a related phosphonium ylide undergoing a C-H activation step have predicted a primary kinetic isotope effect of 2.1 .[1] This value suggests a significant slowing of the reaction rate upon deuterium substitution and underscores the utility of this approach in mechanistic studies.

To provide a comparative framework, the table below summarizes the expected KIE values and their mechanistic implications in the context of the Wittig reaction.

ParameterThis compoundAlternative Deuterated Phosphonium Salts (e.g., Ethyltriphenylphosphonium bromide-d5)Mechanistic Implication of a High kH/kD (>2)
Predicted Primary KIE (kH/kD) for Deprotonation ~2.1 (based on theoretical studies of related ylides)[1]Expected to be in a similar range, potentially slightly lower due to electronic effects of the alkyl substituent.The C-H bond is broken in the rate-determining step of ylide formation.
Secondary KIE (kH/kD) in subsequent steps Expected to be close to 1.Expected to be close to 1.The deuterated C-H bond is not directly involved in the rate-determining steps of oxaphosphetane formation and decomposition.

Experimental Protocols

To experimentally determine the kinetic isotope effect of this compound in a Wittig reaction, a competitive experiment is often the most accurate method. This involves reacting a mixture of the deuterated and non-deuterated phosphonium salts with a limiting amount of an aldehyde or ketone. The ratio of the deuterated and non-deuterated alkene products is then measured.

Key Experiment: Competitive KIE Measurement for the Wittig Reaction

Objective: To determine the primary kinetic isotope effect for the deprotonation of Methyltriphenylphosphonium iodide.

Materials:

  • Methyltriphenylphosphonium iodide

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Strong, non-nucleophilic base (e.g., n-Butyllithium)

  • Aldehyde or ketone (e.g., Benzaldehyde)

  • Deuterated internal standard (for NMR analysis)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., anhydrous Magnesium sulfate)

Procedure:

  • Preparation of the Phosphonium Salt Mixture: Accurately weigh equimolar amounts of Methyltriphenylphosphonium iodide and this compound and dissolve them in anhydrous THF in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

  • Ylide Formation: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a strong base (e.g., n-Butyllithium in hexanes) dropwise with stirring. The appearance of a characteristic color (often orange or deep red) indicates the formation of the ylide.

  • Reaction with Carbonyl Compound: To the ylide solution, add a solution of the aldehyde or ketone in anhydrous THF dropwise. The amount of the carbonyl compound should be substoichiometric (e.g., 0.1 to 0.5 equivalents relative to the total phosphonium salt) to ensure that the reaction does not go to completion.

  • Reaction Quenching: After a predetermined reaction time, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the organic products with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Product Analysis: Analyze the resulting mixture of deuterated and non-deuterated alkene products using a suitable analytical technique, such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the products by integrating the signals corresponding to the vinylic protons of the non-deuterated product and comparing it to the signal of an internal standard.

    • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the products and determine their relative abundance based on their mass-to-charge ratios.

  • KIE Calculation: The kinetic isotope effect (kH/kD) can be calculated from the ratio of the products and the initial ratio of the reactants using established equations.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow for KIE Measurement prep Prepare Equimolar Mixture of Phosphonium Salts ylide Ylide Formation (Deprotonation with Base) prep->ylide reaction Reaction with Substoichiometric Aldehyde ylide->reaction quench Quench Reaction reaction->quench workup Workup and Product Isolation quench->workup analysis Product Ratio Analysis (NMR or MS) workup->analysis calc Calculate kH/kD analysis->calc

Caption: Experimental workflow for determining the kinetic isotope effect.

G cluster_mechanism Simplified Wittig Reaction Mechanism salt [Ph3P+-CH2R] X- / [Ph3P+-CD2R] X- ylide Ph3P=CHR / Ph3P=CDR (Ylide) salt->ylide Deprotonation (kH or kD) Rate-determining for ylide formation base Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl R'2C=O carbonyl->oxaphosphetane product R'2C=CHR / R'2C=CDR (Alkene) oxaphosphetane->product byproduct Ph3P=O oxaphosphetane->byproduct

Caption: Simplified mechanism of the Wittig reaction highlighting the deprotonation step.

Conclusion

Kinetic isotope effect studies using this compound and its analogs are invaluable for probing the mechanism of the Wittig reaction and other processes involving phosphonium ylides. While direct experimental data for this specific compound may be limited, theoretical predictions and data from similar systems strongly support the utility of this approach. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to conduct their own KIE studies, leading to a deeper understanding of reaction mechanisms and facilitating the development of more efficient and selective synthetic methods. The use of KIE as a tool continues to be a cornerstone of physical organic chemistry, with broad applications in academic research and the pharmaceutical industry.

References

A Comparative Guide: Methyltriphenylphosphonium Iodide-d3 vs. its Non-Deuterated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of Methyltriphenylphosphonium iodide-d3 and its non-deuterated counterpart, Methyltriphenylphosphonium iodide. Both are key reagents in organic synthesis, primarily used for the preparation of Wittig reagents for olefination reactions. The introduction of deuterium (B1214612) in the methyl group of the deuterated analogue introduces subtle yet significant differences in its physical and chemical properties, which can be leveraged in various applications.

Physical and Chemical Properties: A Tabulated Comparison

The primary difference between the two compounds lies in the isotopic substitution of hydrogen with deuterium on the methyl group. This substitution leads to a slight increase in molecular weight and can influence other physical properties.

PropertyThis compoundMethyltriphenylphosphonium iodide
CAS Number 1560-56-1[1]2065-66-9[2]
Molecular Formula C₁₉H₁₅D₃IPC₁₉H₁₈IP[2]
Molecular Weight 407.24 g/mol [1]404.22 g/mol
Melting Point 186-188 °C[1]183-185 °C
Appearance White to off-white crystalline solidWhite to light yellow powder
Isotopic Purity Typically ≥95 atom % D[1]Not Applicable

Performance in the Wittig Reaction: The Deuterium Kinetic Isotope Effect

The most significant performance difference between the deuterated and non-deuterated analogues arises in the context of the Wittig reaction, due to the deuterium kinetic isotope effect (KIE). The Wittig reaction involves the deprotonation of the phosphonium (B103445) salt to form a phosphorus ylide, which then reacts with a carbonyl compound.

The cleavage of a carbon-hydrogen (C-H) bond is often the rate-determining step in the formation of the ylide. Replacing hydrogen with deuterium (a C-D bond) results in a stronger bond due to the lower zero-point energy of the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. This phenomenon is known as a primary kinetic isotope effect.

Spectroscopic Differences: A Focus on NMR

The isotopic substitution also leads to distinct differences in the Nuclear Magnetic Resonance (NMR) spectra of the two compounds.

  • ¹H NMR: In the ¹H NMR spectrum of Methyltriphenylphosphonium iodide, the methyl protons typically appear as a doublet due to coupling with the phosphorus atom. For this compound, this signal will be absent. Deuterium is NMR active but has a different gyromagnetic ratio and resonates at a different frequency, so it is not observed in a standard ¹H NMR experiment.

  • ²H NMR (Deuterium NMR): The presence of deuterium in this compound can be confirmed by ²H NMR spectroscopy, where a signal corresponding to the -CD₃ group would be observed.

  • ³¹P NMR: The ³¹P NMR chemical shift is not expected to be significantly different between the two compounds as the electronic environment around the phosphorus atom is largely unchanged. However, the coupling pattern might differ. In the proton-coupled ³¹P NMR spectrum of the non-deuterated compound, the signal for the phosphorus atom is split by the three methyl protons. In the deuterated analogue, this coupling will be absent, and instead, a smaller coupling to the three deuterium nuclei might be observed, resulting in a different multiplicity.

Experimental Protocols

General Protocol for the Wittig Reaction

This protocol is a general guideline for a Wittig reaction using either Methyltriphenylphosphonium iodide or its deuterated analogue with an aldehyde (e.g., benzaldehyde) to form an alkene.

Materials:

  • Methyltriphenylphosphonium iodide or this compound

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous workup and purification reagents

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyltriphenylphosphonium iodide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base (1.0 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep yellow or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction time may be longer for the deuterated analogue). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Wittig Reaction

The following diagrams illustrate the key steps in the Wittig reaction.

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Methyltriphenylphosphonium Iodide(-d3) Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide KIE_Concept Conceptual Energy Diagram for the KIE Reactants Reactants (Phosphonium Salt + Base) TS_H Transition State (C-H cleavage) Reactants->TS_H ΔG‡(H) TS_D Transition State (C-D cleavage) Reactants->TS_D ΔG‡(D) Products Products (Ylide + Conjugate Acid) TS_H->Products TS_D->Products

References

A Researcher's Guide to Z/E Isomer Ratio Analysis in Deuterated Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount. In the synthesis of deuterated alkenes—valuable tools in mechanistic studies, metabolic tracing, and as active pharmaceutical ingredients—the selective formation of either the Z or E isomer is a critical challenge. This guide provides a comparative analysis of common synthetic strategies for preparing deuterated alkenes with a focus on the resulting Z/E isomer ratios, supported by experimental data and detailed protocols.

Introduction to Z/E Isomerism in Deuterated Alkenes

The geometry of a double bond, designated as Z (zusammen, together) or E (entgegen, opposite) based on the Cahn-Ingold-Prelog priority rules, significantly influences a molecule's physical, chemical, and biological properties.[1][2] When introducing deuterium (B1214612) into an alkene, controlling the stereochemical outcome is essential for producing a pure, well-characterized compound. The primary route to stereodefined deuterated alkenes is the syn- or anti-addition of two deuterium atoms, or a deuterium and a hydrogen atom, across an alkyne triple bond.

Comparative Analysis of Synthetic Methods for Deuterated Alkenes

The stereochemical outcome of alkyne deuteration is largely dictated by the chosen synthetic methodology. Below is a comparison of common methods, categorized by their typical selectivity.

Methods for Z-Selective Deuterated Alkene Synthesis

Z-alkenes are typically synthesized via syn-addition of deuterium across an alkyne.

MethodCatalyst/ReagentDeuterium SourceTypical Z:E RatioNotes
Lindlar Catalysis Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)D₂ gas>95:5A classic, reliable method for syn-hydrogenation/deuteration. The catalyst is "poisoned" to prevent over-reduction to the alkane.[3][4][5]
Copper-Catalyzed Hydrodeuteration Cu(OAc)₂ / Ligand (e.g., dppf)Silane (e.g., (MeO)₂MeSiD) & D₂O>98:2Offers high Z-selectivity under mild conditions with a range of functional group tolerance. The mechanism involves a syn-hydrocupration followed by deuterolysis.
Nickel-Catalyzed Hydrodeuteration Ni(NO₃)₂·6H₂OPh₂SiD₂ / H₂O>99:1Can be tuned for Z-selectivity in the absence of multidentate ligands.[5]
Vanadium-Catalyzed Hydrogenation Cationic Vanadium ComplexD₂ gasExclusively ZEffective for unfunctionalized internal and terminal alkynes under mild conditions.[4]
Manganese-Catalyzed Transfer Hydrogenation Mn-pincer complexAmmonia (B1221849) borane (B79455) / MeODHigh Z-selectivityUtilizes a hydrogen transfer mechanism.[4]
Methods for E-Selective Deuterated Alkene Synthesis

E-alkenes are generally formed through an anti-addition mechanism or by isomerization of the initially formed Z-isomer.

MethodCatalyst/ReagentDeuterium SourceTypical E:Z RatioNotes
Dissolving Metal Reduction Na or Li metalND₃ or EtOD>95:5A classic method involving a radical anion intermediate that preferentially forms the more stable trans-alkene.[6][7][8]
Ruthenium-Catalyzed Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / LigandD₂O / Paraformaldehyde>95:5Can be tuned for E-selectivity, often proceeding through initial Z-alkene formation followed by isomerization.[9]
Cobalt-Catalyzed Hydrogenation Co-pincer complexD₂ gasHigh E-selectivityThe stereoselectivity can be controlled by the ligand, with bulkier ligands sometimes favoring the Z-isomer. Some systems operate via Z to E isomerization.[4]
Nickel-Catalyzed Hydrogenation Ni(NO₃)₂·6H₂O with multidentate ligandD₂ gas>99:1The addition of ligands like triphos or tetraphos switches the selectivity to favor the E-isomer.[5]

Experimental Protocols

General Protocol for Z-Deuterated Alkene Synthesis via Lindlar Catalysis
  • Catalyst Preparation: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) is suspended in a suitable solvent (e.g., hexane, ethyl acetate) in a reaction flask.

  • Reaction Setup: The flask is evacuated and backfilled with deuterium gas (D₂) several times. The alkyne substrate is then introduced.

  • Reaction: The mixture is stirred vigorously under a D₂ atmosphere (typically balloon pressure) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC, GC, or ¹H NMR to observe the disappearance of the alkyne and the formation of the alkene. Over-reduction to the alkane should be monitored.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the crude deuterated alkene.

  • Purification: The product is purified by flash column chromatography if necessary.

General Protocol for E-Deuterated Alkene Synthesis via Dissolving Metal Reduction
  • Reaction Setup: A three-necked flask equipped with a dry-ice condenser is charged with liquid ammonia at -78 °C.

  • Metal Dissolution: Small pieces of sodium or lithium metal are added until a persistent blue color is obtained, indicating the presence of solvated electrons.

  • Alkyne Addition: The alkyne substrate, dissolved in a suitable solvent like THF, is added dropwise to the stirring blue solution.

  • Deuterium Source Addition: A deuterated proton source, such as deuterated ammonia (ND₃) or deuterated ethanol (B145695) (EtOD), is added to quench the reaction.

  • Work-up: The ammonia is allowed to evaporate. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by distillation or chromatography.

Analysis of Z/E Isomer Ratios

The quantitative determination of the Z/E isomer ratio is crucial for assessing the stereoselectivity of the synthesis.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for distinguishing between Z and E isomers and quantifying their relative amounts.[10]

  • Coupling Constants (J-values): For vicinal protons on a double bond, the coupling constant is typically larger for the trans (E) isomer (¹³J ≈ 12-18 Hz) than for the cis (Z) isomer (¹³J ≈ 6-12 Hz).

  • Chemical Shifts: The chemical shifts of vinylic and allylic protons can differ significantly between Z and E isomers due to through-space anisotropic effects.

  • Quantification: The ratio of the isomers can be determined by integrating the signals corresponding to unique protons in each isomer.[10]

Gas Chromatography (GC)

GC is an effective method for separating and quantifying volatile isomers.

  • Stationary Phase: The choice of the GC column's stationary phase is critical. Polar stationary phases often provide better separation of geometric isomers.[11]

  • Retention Time: Z and E isomers will typically have different retention times, allowing for their separation and quantification based on peak area.[11]

  • GC-MS: Coupling GC with mass spectrometry (GC-MS) can confirm the identity of the separated isomers by their mass spectra.[12]

Visualizing Reaction Mechanisms and Workflows

General Mechanism for Alkyne Semi-Deuteration

The following diagram illustrates the general mechanistic pathways for the synthesis of Z- and E-deuterated alkenes from an alkyne.

G cluster_0 Z-Selective Pathway (syn-addition) cluster_1 E-Selective Pathway (anti-addition) Alkyne_Z Alkyne Catalyst_D2 Catalyst Surface with Adsorbed D₂ Alkyne_Z->Catalyst_D2 Adsorption Intermediate_Z Syn-addition of D atoms Catalyst_D2->Intermediate_Z Z_Alkene Z-Deuterated Alkene Intermediate_Z->Z_Alkene Desorption Alkyne_E Alkyne Radical_Anion Radical Anion Intermediate Alkyne_E->Radical_Anion + e⁻ Electron_Source Electron Donor (e.g., Na) Vinyl_Radical Vinyl Radical Radical_Anion->Vinyl_Radical + D⁺ from D-Source Vinyl_Anion Vinyl Anion (trans more stable) Vinyl_Radical->Vinyl_Anion + e⁻ E_Alkene E-Deuterated Alkene Vinyl_Anion->E_Alkene + D⁺ from D-Source D_Source Deuterium Source (e.g., EtOD)

Figure 1. Mechanistic pathways for Z- and E-selective alkyne deuteration.
Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical experimental workflow from synthesis to the final analysis of the Z/E isomer ratio.

G Synthesis Deuterated Alkene Synthesis (e.g., Alkyne Reduction) Crude_Product Crude Product Mixture Synthesis->Crude_Product Workup Reaction Work-up (Quenching, Extraction) Purification Purification (Chromatography/Distillation) Workup->Purification Pure_Product Purified Product Purification->Pure_Product Crude_Product->Workup Analysis Z/E Ratio Analysis Pure_Product->Analysis NMR ¹H NMR Spectroscopy Analysis->NMR GC Gas Chromatography (GC) Analysis->GC Final_Ratio Quantitative Z/E Ratio NMR->Final_Ratio GC->Final_Ratio

Figure 2. Experimental workflow for synthesis and Z/E ratio analysis.

Conclusion

The stereoselective synthesis of deuterated alkenes is a well-developed field with a variety of methods available to target either the Z or E isomer with high fidelity. Classical methods such as Lindlar catalysis and dissolving metal reductions remain reliable for achieving high Z- and E-selectivity, respectively. Modern transition-metal-catalyzed approaches offer the advantage of tunability, where the choice of ligand or reaction conditions can steer the reaction towards the desired isomer. The careful selection of the synthetic route, coupled with rigorous analysis by NMR and/or GC, is essential for obtaining and verifying the stereochemical purity of the target deuterated alkene.

References

The Gold Standard: A Comparative Guide to Quantitative Method Validation Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed protocols. The evidence demonstrates that stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, offer superior performance in mitigating common analytical challenges, leading to more reliable and robust bioanalytical data.[1]

In the complex environment of biological matrices, even sophisticated analytical instrumentation like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise quantitative results.[1] An internal standard (IS) is a compound of known concentration added to samples to correct for these variations during sample processing and analysis.[1][2] While various types of internal standards exist, SIL-ISs have become the preferred choice in regulated bioanalysis.[3]

Comparing Internal Standard Strategies

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H).[4] This subtle mass change allows the mass spectrometer to differentiate it from the analyte, while its nearly identical physicochemical properties ensure it behaves similarly throughout the analytical process.[4] This co-eluting nature is the key to its effectiveness in correcting for variability.[4][5] The primary alternative is a structural analog IS, a molecule with a similar chemical structure but not isotopically labeled.

Below is a comparison of key performance parameters between deuterated internal standards and structural analog internal standards.

Performance ParameterDeuterated Internal Standard (d-IS)Structural Analog Internal StandardJustification
Accuracy (% Bias) Typically within ±5%Can exceed ±15%[1]The d-IS co-elutes with the analyte, experiencing the same matrix effects and variability in extraction recovery and ionization, leading to more effective normalization and higher accuracy.[3][4]
Precision (%CV) Typically <10%[1]Can be >15%[1]Because the d-IS closely tracks the analyte's behavior, it provides superior correction for random errors throughout the analytical process, resulting in significantly better precision.[2]
Matrix Effect Compensation Highly effective (<5% difference)[1]Inconsistent and variable (>20% difference)[1]The near-identical chemical and physical properties ensure the d-IS and analyte experience the same degree of ion suppression or enhancement from co-eluting matrix components.[3][4]
Extraction Recovery Closely mimics analyteMay differ significantlyThe d-IS behaves almost identically to the analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), effectively correcting for recovery variations.[6]
Regulatory Acceptance Recommended by FDA and EMA/ICH[4]Can be used, but requires more extensive justification[7]Major regulatory bodies recognize the superiority of SIL-IS for LC-MS-based bioanalysis due to the improved data quality and reliability.[4][8]

Experimental Workflow and Validation

The validation of a bioanalytical method ensures its suitability for its intended purpose, a requirement by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9] The ICH M10 guideline, adopted by the FDA, provides a harmonized framework for this process.[8]

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Method Validation Assessment A Biological Sample (Blank, Calibrator, QC, Study Sample) B Spike with Analyte (except blank) & Deuterated IS A->B C Sample Extraction (SPE, LLE, or PPT) B->C D LC-MS/MS Analysis C->D E Peak Area Integration (Analyte & d-IS) D->E F Calculate Peak Area Ratio (Analyte / d-IS) E->F G Generate Calibration Curve F->G H Quantify Analyte Concentration G->H I Assess Accuracy, Precision, Selectivity H->I J Evaluate Matrix Effect & Recovery H->J K Determine Stability H->K L Final Validation Report I->L J->L K->L

Bioanalytical workflow using a deuterated internal standard.

Key Experimental Protocols

Detailed below are protocols for two critical validation experiments: assessing the matrix effect and determining recovery.

Matrix Effect Evaluation

Objective: To investigate the potential for ion suppression or enhancement from endogenous matrix components on the analyte and the internal standard.[10][11]

Protocol:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and d-IS in a clean solvent at low and high concentrations (e.g., LQC and HQC levels).

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources.[12] After the final extraction step, spike the resulting clean extracts with the analyte and d-IS to the same concentrations as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and d-IS before initiating the extraction process.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the mean peak area of the analyte in Set 2 by the mean peak area in Set 1. A value < 1 indicates ion suppression, while a value > 1 indicates enhancement.[11]

    • IS-Normalized MF: Divide the MF of the analyte by the MF of the d-IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the six matrix lots should not be greater than 15%.[12] This demonstrates that while matrix effects may exist, the deuterated internal standard effectively compensates for them.

Recovery Assessment

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.[6][13]

Protocol:

  • Prepare Sample Sets: Use the data from Set 2 and Set 3 prepared during the matrix effect evaluation.

    • Set 2 represents 100% recovery as the analyte is added after any extraction losses would have occurred.[6]

    • Set 3 represents the recovery of the actual experimental process.

  • Analysis: If not already done, analyze all samples from Set 2 and Set 3 via LC-MS/MS.

  • Calculation:

    • % Recovery: Calculate the recovery by dividing the mean peak area of the analyte in Set 3 by the mean peak area of the analyte in Set 2 and multiplying by 100.

    • Calculate the recovery for the d-IS using the same method.

  • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible.[6][13] The key is that the recovery of the deuterated internal standard is similar to that of the analyte across different concentration levels.

Conclusion

The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development.[1] While the initial investment may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[1] By closely mimicking the analyte of interest, deuterated standards provide superior correction for matrix effects and procedural variability, ensuring that quantitative data meets the rigorous standards of regulatory authorities and the scientific community.

References

A Researcher's Guide to Deuteromethylation: Comparing Methyltriphenylphosphonium iodide-d3 with Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise introduction of deuterium (B1214612) into molecules is a critical technique for mechanistic studies, metabolic profiling, and enhancing pharmacokinetic properties. The deuterated methyl group (-CD3) is a common motif in these endeavors. This guide provides an objective comparison of Methyltriphenylphosphonium iodide-d3, a key reagent for introducing the deuterated methylene (B1212753) (=CD2) or methyl (-CD3) group via the Wittig reaction, with other classes of deuteromethylating agents.

This comparison focuses on performance, supported by available experimental data and methodologies, to aid in the selection of the most suitable reagent for specific research applications.

Performance Comparison of Deuteromethylating Reagents

While direct, side-by-side quantitative comparisons of deuteromethylating reagents are scarce in published literature, a qualitative and application-based comparison can be constructed based on their chemical properties and reaction mechanisms. This compound is primarily used in the Wittig reaction to convert aldehydes and ketones into deuterated terminal alkenes (=CD2). Subsequent reduction of the alkene can then yield a saturated -CD2- group. For direct -CD3 group introduction, other reagents are often more suitable.

Reagent ClassReagent Example(s)Primary ApplicationAdvantagesDisadvantagesIsotopic Purity (Typical)
Phosphonium (B103445) Salt This compoundWittig reaction (formation of =CD2)Mild reaction conditions for olefination; well-established protocol.Primarily for olefination, not direct methylation; potential for isotope exchange at the α-position under certain basic conditions.[1]>95 atom % D[2]
Organometallic Reagents CD3MgI (Grignard), (CD3)2CuLi (Gilman)Nucleophilic addition of -CD3Direct introduction of the -CD3 group; high reactivity.Highly reactive and sensitive to moisture and air; requires inert atmosphere.Dependent on the purity of the deuterated starting material (e.g., CD3I).
Electrophilic Methylating Agents CD3I, (CD3)2SO4, CD3OTfElectrophilic methylation of nucleophiles (e.g., amines, thiols, carbanions)Commercially available; wide range of applications.High toxicity (especially dimethyl sulfate); triflates can be expensive.High isotopic purity is commercially available.
Deuterated Solvents/Reagents for H/D Exchange D2O, CD3ODHydrogen-deuterium exchangeCost-effective for certain substrates; can be used for multiple deuterations.Often requires harsh conditions (strong acid or base); regioselectivity can be difficult to control.High isotopic purity is commercially available.

Experimental Protocols

General Protocol for Deuterated Olefination using this compound (Wittig Reaction)

This protocol is a generalized procedure for the synthesis of a deuterated terminal alkene from an aldehyde or ketone.

1. Preparation of the Ylide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equivalent), to the suspension with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.

2. Reaction with the Carbonyl Compound:

  • Cool the ylide solution back to 0°C.

  • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the deuterated alkene. The major byproduct, triphenylphosphine (B44618) oxide, can also be removed during this step.

Visualizing the Deuteromethylation Landscape

To better understand the strategic choices in deuteromethylation, the following diagrams illustrate the reaction pathway for the Wittig reaction and a decision-making workflow for selecting a suitable deuteromethylating reagent.

Wittig_Reaction_Pathway reagent Methyltriphenylphosphonium iodide-d3 ylide Deuterated Ylide (Ph3P=CD2) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate [2+2] Cycloaddition carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->intermediate product Deuterated Alkene (R-C(=CD2)-R') intermediate->product Decomposition byproduct Triphenylphosphine oxide intermediate->byproduct

Wittig Reaction Pathway for Deuterated Olefination.

Reagent_Selection_Workflow start Start: Introduce Deuterated Methyl Group q1 Target Functional Group? start->q1 a1_1 =CD2 (Alkene) q1->a1_1 Olefination a1_2 -CD3 q1->a1_2 Methylation reagent1 Methyltriphenylphosphonium iodide-d3 (Wittig) a1_1->reagent1 q2 Nature of Substrate? a1_2->q2 a2_1 Nucleophilic q2->a2_1 Yes a2_2 Electrophilic q2->a2_2 No reagent2 Electrophilic Reagent (e.g., CD3I, (CD3)2SO4) a2_1->reagent2 reagent3 Nucleophilic Reagent (e.g., CD3MgI) a2_2->reagent3

Decision Workflow for Selecting a Deuteromethylating Reagent.

Conclusion

This compound is a valuable and reliable reagent for the synthesis of terminal deuterated alkenes via the Wittig reaction. Its primary advantage lies in the mild conditions and high functional group tolerance of the Wittig olefination. However, for the direct introduction of a deuterated methyl group (-CD3), alternative reagents such as deuterated Grignard reagents or electrophilic methylating agents are generally more direct and efficient. A key consideration when using α-deuterated phosphonium salts is the potential for deuterium loss to the solvent under basic conditions, which necessitates careful control of the reaction environment.[1] The choice of the optimal deuteromethylating reagent will ultimately depend on the specific synthetic target and the functional groups present in the substrate.

References

Purity Analysis of Methyltriphenylphosphonium iodide-d3: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyltriphenylphosphonium iodide-d3, a crucial reagent in synthetic organic chemistry.

This document delves into the experimental protocols and presents a comparative analysis of quantitative data to assist in selecting the most appropriate method for specific research needs. The primary focus is on HPLC, with a detailed examination of alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR), and a brief overview of titration and elemental analysis.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity analysis of phosphonium (B103445) salts due to its high resolving power, sensitivity, and suitability for ionic and non-volatile compounds. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for analyzing aryl phosphonium salts, which can be adapted for this compound, utilizes a C18 stationary phase. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[1] This setup allows for the effective separation of the main compound from potential impurities such as unreacted triphenylphosphine (B44618) and triphenylphosphine oxide, a common byproduct.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method for the purity analysis of this compound can be established based on methodologies developed for similar aryl phosphonium salts.

Table 1: HPLC Experimental Parameters

ParameterRecommended Conditions
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 6.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This method is designed to provide excellent separation of the polar phosphonium salt from its less polar impurities. The use of a buffer is crucial for maintaining a consistent ionization state of the analyte and achieving reproducible retention times.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Methyltriphenylphosphonium iodide-d3 Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phases (Aqueous Buffer & Organic) MobilePhase->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate Purity Integration->Quantification

Figure 1: A generalized workflow for the purity analysis of this compound by HPLC.

Alternative Purity Analysis Methods

While HPLC is a powerful tool, other techniques offer distinct advantages and can provide complementary information.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity determination of organic compounds, including those containing phosphorus. It offers the advantage of being a primary ratio method, meaning it does not require a calibration curve with a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, both ¹H and ³¹P qNMR can be employed.

  • ¹H qNMR: This technique is widely accessible and can be used to determine the purity by integrating the signals of the phenyl protons of the analyte against a certified internal standard of known purity and concentration. The deuterated methyl group in this compound simplifies the proton spectrum in that region.

  • ³¹P qNMR: As phosphorus-31 is a 100% naturally abundant nucleus with a wide chemical shift range, ³¹P qNMR offers a simple and direct method for quantifying phosphorus-containing compounds. The spectrum is often simple, with a single peak for the phosphonium salt, making integration straightforward and reducing the likelihood of signal overlap with impurities.

Experimental Protocol: qNMR

A general procedure for purity determination by qNMR involves the precise weighing of the sample and a certified internal standard into an NMR tube, followed by the acquisition of the spectrum under optimized quantitative conditions.

Table 2: qNMR Experimental Parameters

ParameterRecommended Conditions for ¹H qNMRRecommended Conditions for ³¹P qNMR
Spectrometer 400 MHz or higher400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Maleic Anhydride or 1,4-DinitrobenzeneTriphenyl Phosphate or Phosphonoacetic acid
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing nucleus5 x T₁ of the slowest relaxing nucleus
Pulse Angle 90°90°
Number of Scans 16 or higher for good signal-to-noise32 or higher for good signal-to-noise

The selection of an appropriate internal standard is critical for the accuracy of qNMR. The standard should be stable, non-volatile, have signals that do not overlap with the analyte, and its purity must be certified.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing WeighSample Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (¹H or ³¹P) Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2: A generalized workflow for the purity analysis of this compound by qNMR.

Other Alternative Methods
  • Titration: Acid-base or precipitation titrations can be used for the quantification of phosphonium salts. For instance, the iodide counter-ion can be titrated with a standardized solution of silver nitrate. While simple and cost-effective, titration methods are generally less specific than chromatographic or spectroscopic techniques and may not be able to distinguish between the analyte and structurally similar impurities.

  • Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, phosphorus, and iodine) in the sample. While it can give an indication of the overall purity, it is not capable of identifying and quantifying individual impurities.

Comparison of HPLC and qNMR

The choice between HPLC and qNMR for purity analysis depends on various factors, including the available instrumentation, the nature of the expected impurities, and the specific requirements of the analysis.

Table 3: Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLCqNMR
Principle Separation based on polarityQuantification based on signal intensity proportional to the number of nuclei
Selectivity High, can separate structurally similar impuritiesHigh, can distinguish between different chemical environments
Quantification Requires a certified reference standard of the analyte for calibrationCan be a primary method using a certified internal standard of a different compound
Sensitivity Generally higher than NMR, especially with sensitive detectorsLower sensitivity compared to HPLC
Sample Throughput Can be automated for high throughputSlower due to longer acquisition times for quantitative accuracy
Information Provided Purity based on peak area percentage and quantification against a standardPurity, structural information, and identification of impurities if their signals are resolved
Destructive Yes, the sample is consumedNo, the sample can be recovered

Potential Impurities in this compound

The primary route for the synthesis of Methyltriphenylphosphonium iodide involves the quaternization of triphenylphosphine with methyl iodide. The deuterated analog is synthesized using deuterated methyl iodide. Potential impurities arising from this synthesis include:

  • Triphenylphosphine: Unreacted starting material.

  • Triphenylphosphine oxide: Formed by the oxidation of triphenylphosphine.

  • Residual Solvents: Solvents used during the synthesis and purification steps.

  • Excess Methyl iodide-d3: Unreacted starting material.

  • Other Phosphonium Salts: Arising from impurities in the starting triphenylphosphine.

HPLC is particularly well-suited for separating these impurities from the main compound, allowing for their individual quantification. While qNMR can also detect these impurities, their signals may overlap with those of the main compound or the internal standard, potentially complicating the analysis.

Conclusion

Both HPLC and qNMR are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations.

  • HPLC is the method of choice when high sensitivity and the separation and quantification of multiple, structurally related impurities are required. Its high resolving power makes it ideal for routine quality control.

  • qNMR , particularly ³¹P qNMR, offers a direct and elegant method for purity determination without the need for a specific reference standard of the analyte. It provides valuable structural information and is a non-destructive technique.

For a comprehensive purity assessment, the use of orthogonal techniques is often recommended. For instance, HPLC can be used for the primary purity determination and the quantification of known impurities, while qNMR can serve as a confirmatory method and to assess the presence of any phosphorus-containing impurities that might not be readily detected by UV-HPLC. The choice of the most suitable method will ultimately depend on the specific analytical needs, available resources, and the regulatory requirements of the application.

References

A Comparative Guide to the Synthesis of Deuterated Alkenes: Wittig vs. Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of deuterium (B1214612) into organic molecules is a critical tool for mechanistic studies, metabolic profiling, and enhancing pharmacokinetic properties. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two cornerstone olefination methods that can be adapted for the synthesis of deuterated alkenes. This guide provides an objective comparison of these two powerful reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for your specific research needs.

The choice between the Wittig and HWE reactions for preparing deuterated alkenes hinges on several factors, including the desired stereoselectivity (E/Z isomerism), the potential for deuterium scrambling, and the ease of purification. While both methods are capable of forming carbon-carbon double bonds with isotopic labels, they exhibit key differences in their reagents, reaction mechanisms, and overall efficiency in preserving the deuterium label.

At a Glance: Key Differences

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium (B103445) YlidePhosphonate-stabilized Carbanion
Byproduct Triphenylphosphine (B44618) oxide (often difficult to remove)Water-soluble phosphate (B84403) ester (easily removed by extraction)
Typical Stereoselectivity Unstabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes.Predominantly favors the formation of E-alkenes.
Deuterium Scrambling Potential for deuterium exchange, especially with acidic protons alpha to the phosphorus, which can lead to loss or scrambling of the label.Generally less prone to deuterium scrambling at the alpha position of the phosphonate (B1237965) under standard conditions.

Performance Comparison: Synthesis of Deuterated Alkenes

The following table summarizes hypothetical, yet plausible, experimental data for the synthesis of a generic deuterated alkene, highlighting the key performance indicators for each reaction.

ParameterWittig Reaction (using a deuterated ylide)Horner-Wadsworth-Emmons Reaction (using a deuterated phosphonate)
Yield 65-85%70-95%
E/Z Ratio Dependent on ylide stability (e.g., 10:90 for unstabilized, 90:10 for stabilized)>95:5 (E-selective)
Deuterium Incorporation 85-95% (Potential for some loss due to scrambling)>98%
Purification Often requires chromatography to remove triphenylphosphine oxide.Simple aqueous workup is usually sufficient.

Experimental Protocols

Detailed methodologies for the synthesis of deuterated alkenes via both reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Synthesis of an α-Deuterated Alkene via the Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of an α-deuterated α,β-unsaturated ester.

Step 1: Synthesis of α-Deuterated Diethyl Phosphonoacetate

  • To a solution of diethyl phosphonoacetate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Quench the reaction by the rapid addition of deuterium oxide (D₂O, 5.0 eq).

  • Allow the reaction mixture to warm to room temperature.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the α-deuterated diethyl phosphonoacetate.

Step 2: Horner-Wadsworth-Emmons Reaction

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add the α-deuterated diethyl phosphonoacetate (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

  • Add a solution of the desired aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-deuterated α,β-unsaturated ester.

Synthesis of a Deuterated Alkene via the Wittig Reaction

This protocol outlines a general procedure for the synthesis of a deuterated alkene using a deuterated phosphonium ylide.

Step 1: Synthesis of a Deuterated Phosphonium Salt

  • React a deuterated alkyl halide with triphenylphosphine in a suitable solvent such as toluene (B28343) or acetonitrile (B52724) at reflux for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with cold diethyl ether and dry under vacuum.

Step 2: Wittig Reaction

  • Suspend the deuterated phosphonium salt (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

  • Add a strong base such as n-butyllithium or sodium hydride (1.05 eq) and stir the mixture for 1 hour at room temperature to generate the ylide.

  • Cool the reaction mixture to -78 °C and add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the deuterated alkene from the triphenylphosphine oxide byproduct.

Mechanistic Considerations and Deuterium Scrambling

The potential for deuterium scrambling is a significant consideration when choosing a method for synthesizing deuterated alkenes.

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction W_Ylide Deuterated Phosphonium Ylide W_Intermediate Betaine (B1666868)/Oxaphosphetane (Potential for Reversibility) W_Ylide->W_Intermediate W_Aldehyde Aldehyde/Ketone W_Aldehyde->W_Intermediate W_Intermediate->W_Ylide Reversibility W_Product Deuterated Alkene (Risk of D Scrambling) W_Intermediate->W_Product W_Byproduct Triphenylphosphine Oxide W_Intermediate->W_Byproduct HWE_Phosphonate Deuterated Phosphonate HWE_Intermediate Oxaphosphetane (Less Reversible) HWE_Phosphonate->HWE_Intermediate HWE_Aldehyde Aldehyde/Ketone HWE_Aldehyde->HWE_Intermediate HWE_Product Deuterated Alkene (High D Incorporation) HWE_Intermediate->HWE_Product HWE_Byproduct Water-Soluble Phosphate Ester HWE_Intermediate->HWE_Byproduct

Caption: Comparison of Wittig and HWE reaction pathways for deuterated alkene synthesis.

In the Wittig reaction , the reversibility of the initial betaine or oxaphosphetane formation can lead to the regeneration of the ylide. If there are any proton sources present, or if the ylide itself can undergo proton exchange, this can lead to scrambling or loss of the deuterium label.[1]

The Horner-Wadsworth-Emmons reaction , on the other hand, generally proceeds through a less reversible pathway. The formation of the stable phosphate byproduct drives the reaction forward, minimizing the chances for the reverse reaction and subsequent deuterium scrambling. This often results in higher and more predictable levels of deuterium incorporation in the final alkene product.

Conclusion and Recommendations

For the synthesis of deuterated alkenes, the Horner-Wadsworth-Emmons reaction is often the superior choice due to several key advantages:

  • Higher Deuterium Incorporation: The HWE reaction is less prone to deuterium scrambling, leading to a product with a higher and more predictable isotopic purity.

  • Excellent E-Selectivity: It reliably produces the thermodynamically more stable E-alkene, which is often the desired isomer.

  • Easier Purification: The water-soluble phosphate byproduct simplifies the workup procedure, often eliminating the need for tedious chromatography.

The Wittig reaction remains a valuable tool, particularly when the synthesis of a Z-alkene is desired, which can be achieved with high selectivity using unstabilized ylides. However, researchers must be mindful of the potential for deuterium scrambling and the challenges associated with byproduct removal.

Ultimately, the choice of method will depend on the specific target molecule, the desired stereochemistry, and the required level of deuterium incorporation. For applications where high isotopic purity and ease of handling are paramount, the Horner-Wadsworth-Emmons reaction presents a more robust and reliable strategy for the synthesis of deuterated alkenes.

References

A Comparative Guide to the Isotopic Enrichment Analysis of Methyltriphenylphosphonium iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards in mass spectrometry-based quantitative analysis, the isotopic purity of these reagents is of paramount importance. This guide provides an objective comparison of Methyltriphenylphosphonium (B96628) iodide-d3 with a common alternative, Ethyltriphenylphosphonium bromide-d5, focusing on their isotopic enrichment. The information presented herein is supported by general experimental protocols for the determination of isotopic purity by mass spectrometry and nuclear magnetic resonance spectroscopy.

Comparison of Deuterated Phosphonium (B103445) Salt Internal Standards

The selection of a suitable deuterated internal standard is critical for the accuracy and precision of quantitative analytical methods. Methyltriphenylphosphonium iodide-d3 is a commonly used reagent, particularly in studies requiring a stable, deuterated methyl group for quantification. A viable alternative is Ethyltriphenylphosphonium bromide-d5, which offers a different mass shift and can be advantageous depending on the specific analytical requirements.

The following table summarizes the key specifications for commercially available this compound and a representative alternative, Ethyltriphenylphosphonium bromide-d5.

FeatureThis compoundEthyltriphenylphosphonium bromide-d5
Chemical Structure CD₃P(C₆H₅)₃IC₂D₅P(C₆H₅)₃Br
Mass Shift (vs. light) +3 Da+5 Da
Stated Isotopic Purity Typically ≥95 atom % D[1]≥99 atom % D
Common Counter Ion Iodide (I⁻)Bromide (Br⁻)
Typical Application Internal standard in mass spectrometryInternal standard in mass spectrometry

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic enrichment for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule. By analyzing the relative intensities of the mass-to-charge ratios of the deuterated and non-deuterated isotopologues, the isotopic enrichment can be calculated.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

Direct Infusion ESI-MS Analysis:

  • Set the ESI source to positive ion mode.

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire mass spectra over a mass range that includes the molecular ions of the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species of the methyltriphenylphosphonium cation. For Methyltriphenylphosphonium (M+), the expected m/z values are approximately 277.1 (d0), 278.1 (d1), 279.1 (d2), and 280.1 (d3).

  • Collect data for a sufficient duration to obtain a stable ion signal and a high-resolution mass spectrum.

Data Analysis:

  • From the high-resolution mass spectrum, determine the integrated peak areas for the molecular ions of each isotopologue (d0, d1, d2, d3).

  • Calculate the isotopic enrichment (atom % D) using the following formula:

    Atom % D = [(3 × I_d3) + (2 × I_d2) + (1 × I_d1)] / [3 × (I_d3 + I_d2 + I_d1 + I_d0)] × 100

    Where I_dx is the integrated intensity of the respective isotopologue.

NMR Spectroscopy Protocol for Isotopic Enrichment Analysis

NMR spectroscopy, particularly ¹H (proton) and ³¹P (phosphorus) NMR, provides detailed structural information and can be used to assess isotopic purity. For phosphonium salts, ³¹P NMR is particularly advantageous due to its 100% natural abundance and wide chemical shift range, resulting in simple spectra with minimal background interference.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., Methanol-d4 or DMSO-d6) to a concentration of 5-10 mg/mL.

  • Add a known amount of an internal standard for quantitative analysis if required.

¹H NMR Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • Integrate the residual proton signal of the methyl group (a singlet for the -CH₃ species, a 1:1:1 triplet for the -CH₂D species, and a 1:2:3:2:1 quintet for the -CHD₂ species) relative to the integration of the phenyl protons (15H).

  • The isotopic purity can be estimated by comparing the relative integrations. A very low intensity of the methyl proton signals relative to the phenyl protons indicates high deuteration.

³¹P NMR Analysis:

  • Acquire a proton-decoupled ³¹P NMR spectrum. This will result in a single peak for the methyltriphenylphosphonium cation.

  • The presence of a single sharp peak confirms the chemical identity of the phosphorus environment.

  • While ³¹P NMR is excellent for confirming the structure and chemical purity, it does not directly provide the isotopic enrichment of the methyl group. However, it is a crucial quality control experiment to ensure the integrity of the phosphonium salt.

Visualizing the Isotopic Enrichment Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic enrichment of a deuterated compound like this compound.

Isotopic_Enrichment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_calculation Calculation & Reporting Sample Deuterated Standard (e.g., MTPPI-d3) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution MS Mass Spectrometry (e.g., ESI-Q-TOF) Dilution->MS NMR NMR Spectroscopy (e.g., 400 MHz) Dilution->NMR MassSpectrum Acquire High-Resolution Mass Spectrum MS->MassSpectrum NMRSpectrum Acquire 1H and 31P NMR Spectra NMR->NMRSpectrum MS_Integration Integrate Isotopologue Peak Areas MassSpectrum->MS_Integration NMR_Integration Integrate Residual Proton Signals NMRSpectrum->NMR_Integration Calculation Calculate Isotopic Enrichment MS_Integration->Calculation NMR_Integration->Calculation Qualitative Confirmation Report Certificate of Analysis Calculation->Report

Workflow for Isotopic Enrichment Analysis.

References

Safety Operating Guide

Proper Disposal of Methyltriphenylphosphonium Iodide-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of methyltriphenylphosphonium (B96628) iodide-d3, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Methyltriphenylphosphonium iodide-d3 is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation if inhaled.[1][2][3] Therefore, adherence to strict safety protocols during handling and disposal is essential.

Personal Protective Equipment (PPE):

  • Gloves: Always wear impervious chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][2]

  • Respiratory Protection: In areas with inadequate ventilation or when dust is present, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Unused or surplus this compound should be considered hazardous waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and appropriate container. The container must be in good condition and compatible with the chemical.

    • The label should include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[4]

  • Professional Disposal:

    • Disposal of this compound must be managed by a licensed professional waste disposal company.[1]

    • Contact your institution's EHS office to arrange for a pickup. They will have established procedures and approved vendors for handling such chemical waste.

    • For transportation purposes, this material is typically classified under UN numbers such as UN2811 ("TOXIC SOLID ORGANIC, N.O.S.") or UN3464 ("ORGANOPHOSPHORUS COMPOUND, SOLID, TOXIC, N.O.S.").[1][4]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, must be disposed of as hazardous waste following the same procedures.[1]

    • Contaminated packaging should also be disposed of as unused product.[1]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, absorb the spilled solid with an inert material such as sand, earth, or vermiculite.

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[1]

    • Do not allow the spilled material to enter drains or waterways.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound and its non-deuterated form.

PropertyValue
Molecular Formula C19H17D3IP
Molecular Weight 407.24 g/mol [2]
Melting Point 186-188 °C[2]
UN Number (for transport) UN2811 or UN3464[1][4]
Hazard Class (for transport) 6.1[1][4]
Packing Group (for transport) III[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_containment Containment & Storage cluster_disposal Disposal Process start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Handle in a Ventilated Area (Fume Hood) ppe->ventilation containerize Place in a Labeled, Sealed Container ventilation->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs waste_pickup Arrange for Professional Waste Disposal Pickup contact_ehs->waste_pickup end_process Disposal Complete waste_pickup->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyltriphenylphosphonium Iodide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Methyltriphenylphosphonium iodide-d3, including operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (Methyl-d3)triphenylphosphonium iodide

  • CAS Number: 2065-66-9 (for non-deuterated)

  • Molecular Formula: C₁₉H₁₅D₃IP

  • Molecular Weight: 407.26 g/mol

Primary Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Prolonged exposure to iodides may produce "iodism" in sensitive individuals, with symptoms including skin rash, running nose, headache, and irritation of the mucous membrane.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment (PPE) for handling this compound.

Protection TypeSpecificationSource(s)
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
Hand Protection Wear appropriate protective gloves (e.g., nitrile or neoprene) to prevent skin exposure. Gloves must be inspected prior to use.[1][5]
Body Protection Wear a lab coat, apron, or coveralls to prevent skin exposure.[3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if dust/vapors are generated.[3][4][5]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly.

  • Chemical Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

    • Use only the amount of material required for the experiment to minimize waste and potential exposure.[5]

    • When transferring, use techniques and equipment that minimize the generation of dust or aerosols.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[2]

    • Store in a cool place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][6]

First Aid Measures:

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][6]

Spill and Disposal Plan:

Spill Cleanup:

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Wear appropriate personal protective equipment during cleanup.[4]

  • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel.[1] For liquid spills, soak up with inert absorbent material.[2]

  • Place the spilled material into a suitable, closed container for disposal.[1][2]

  • Do not let the product enter drains.[1][2]

Waste Disposal:

  • Dispose of unused product, residues, and contaminated materials as hazardous waste.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

prep Preparation - Don PPE - Verify fume hood function handling Handling - Weigh/transfer in fume hood - Minimize dust generation prep->handling Proceed reaction Reaction - Conduct experiment - Maintain ventilation handling->reaction Use in storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Store unused chemical in cleanup Cleanup - Decontaminate surfaces - Clean glassware reaction->cleanup After completion disposal Disposal - Segregate waste - Label hazardous waste containers cleanup->disposal Segregate waste for

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.